Miramistin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
benzyl-dimethyl-[3-(tetradecanoylamino)propyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-17-21-26(29)27-22-18-23-28(2,3)24-25-19-15-14-16-20-25;/h14-16,19-20H,4-13,17-18,21-24H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQZCIIDNVIQKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H47ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20925509 | |
| Record name | Myramistin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20925509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15809-19-5 | |
| Record name | Myramistin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15809-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Miramistin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015809195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myramistin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20925509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyldimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIRAMISTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL5J8F55LH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Benzyldimethyl-myristoylamino-propylammonium chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyldimethyl-myristoylamino-propylammonium chloride, also known by the non-proprietary name Miramistin, is a quaternary ammonium (B1175870) compound with a broad spectrum of antimicrobial activity. Its molecular structure, featuring a hydrophilic quaternary ammonium head and a long hydrophobic alkyl chain, imparts surfactant properties that are central to its mechanism of action. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthesis and mode of action to support research and development activities.
Physicochemical Properties
Table 1: General and Physical Properties
| Property | Value | Source |
| Chemical Name | benzyldimethyl-[3-(tetradecanoylamino)propyl]azanium chloride | [1] |
| Synonyms | This compound, Myramistin, Benzyldimethyl(3-tetradecamidopropyl)ammonium chloride | [2][3][4] |
| CAS Number | 15809-19-5 | [2][3][5] |
| Molecular Formula | C₂₆H₄₇ClN₂O | [2][4] |
| Molecular Weight | 439.12 g/mol | [1][4] |
| Monohydrate Form Molecular Weight | 457.1 g/mol | [6] |
| Appearance | White to pale yellow solid/powder | [3] |
| Melting Point (Monohydrate) | Indistinct, starting from 52°C and ending at 95°C. A crystalline β-modification shows endothermic effects at 59.6 ± 0.5 °C, 89.9 ± 0.5 °C, and 221.3 ± 0.5 °C. | |
| Density | ~0.98 g/cm³ (of a 50% Benzalkonium Chloride solution, for estimation) | [7][8] |
| Purity | ≥98% | [2] |
Table 2: Solubility and Partitioning Properties
| Property | Value | Source |
| Solubility | Soluble in water, acetone, ethanol, methanol, propanol, and chloroform. Practically insoluble in ether. | |
| pKa | As a quaternary ammonium salt, it is permanently charged and does not have a pKa in the typical sense. The pKa of related tertiary amines is typically above 9. | [9][10] |
| LogP (Octanol-Water Partition Coefficient) | Estimated: 6.3 - 6.7 (for Benzalkonium chloride C14) | [11][12] |
| Critical Micelle Concentration (CMC) | 0.008% (for Benzalkonium chloride in sodium hypochlorite (B82951) solution) | [13] |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of benzyldimethyl-myristoylamino-propylammonium chloride.
Determination of Melting Point
The melting point of a powdered solid can be determined using the capillary tube method with a melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of the dry, powdered benzyldimethyl-myristoylamino-propylammonium chloride is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more precise measurement.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle melts is recorded as the completion of melting. The range between these two temperatures is the melting range.
Determination of Density
The density of the powdered solid can be determined using gas pycnometry, which measures the true volume of the solid by displacing an inert gas.
Protocol:
-
Sample Preparation: A known mass of the dried benzyldimethyl-myristoylamino-propylammonium chloride powder is weighed and placed in the sample chamber of a gas pycnometer.
-
Analysis: The instrument is sealed, and an inert gas, typically helium, is introduced into a reference chamber of known volume. The gas is then expanded into the sample chamber.
-
Volume Calculation: By measuring the pressure change after expansion, the volume of the solid sample can be calculated using the gas laws.
-
Density Calculation: The density is calculated by dividing the mass of the sample by the determined volume.
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value, a measure of a compound's hydrophobicity, can be determined using the shake-flask method followed by quantification of the analyte in each phase.
Protocol:
-
System Preparation: A solution of benzyldimethyl-myristoylamino-propylammonium chloride is prepared in water-saturated n-octanol and n-octanol-saturated water. The concentration should be below the critical micelle concentration to avoid aggregation.
-
Partitioning: Equal volumes of the aqueous and octanol (B41247) phases are combined in a flask and shaken vigorously for a set period to allow for partitioning equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
-
LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Determination of Critical Micelle Concentration (CMC)
The CMC, the concentration at which surfactant molecules begin to form micelles, can be determined by measuring the change in a physical property of the solution as a function of surfactant concentration. The surface tension method is commonly used.
Protocol:
-
Solution Preparation: A series of aqueous solutions of benzyldimethyl-myristoylamino-propylammonium chloride with varying concentrations are prepared.
-
Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring method or the Wilhelmy plate method).
-
Data Analysis: A plot of surface tension versus the logarithm of the surfactant concentration is generated. The plot will typically show a sharp decrease in surface tension followed by a plateau.
-
CMC Determination: The CMC is identified as the concentration at the point of inflection in the curve, where the surface tension begins to level off.
Mandatory Visualizations
Synthesis of Benzyldimethyl-myristoylamino-propylammonium chloride
The synthesis of benzyldimethyl-myristoylamino-propylammonium chloride typically involves a two-step process. The first step is the amidation of myristic acid with N,N-dimethyl-1,3-propanediamine to form myristamidopropyl dimethylamine. The second step is the quaternization of the tertiary amine with benzyl (B1604629) chloride.
Caption: Synthetic pathway of benzyldimethyl-myristoylamino-propylammonium chloride.
Proposed Mechanism of Antimicrobial Action
As a cationic surfactant, benzyldimethyl-myristoylamino-propylammonium chloride's primary mechanism of antimicrobial action involves the disruption of microbial cell membranes.
Caption: Proposed mechanism of antimicrobial action.
Putative Signaling Pathways Affected in Mammalian Cells
While primarily targeting microbial cells, high concentrations of benzyldimethyl-myristoylamino-propylammonium chloride can also affect mammalian cells, potentially influencing various signaling pathways.
Caption: Putative signaling pathways affected by the compound in mammalian cells.
References
- 1. Myramistin | C26H47ClN2O | CID 72949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyldimethyl[3-(myristoylamino)propyl]ammonium chloride [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CAS # 15809-19-5 (126338-77-0), Myramistin, Benzyldimethyl(3-tetradecamidopropyl)ammonium chloride, Benzyldimethyl[3-myristoylamino)propyl] ammonium chloride, DT 2, DT 2 (surfactant) - chemBlink [chemblink.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound monohydrate | C26H49ClN2O2 | CID 46175265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. novonordiskpharmatech.com [novonordiskpharmatech.com]
- 8. novonordiskpharmatech.com [novonordiskpharmatech.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. C14 Benzalkonium chloride-1 acid-d5 | C23H40NO2+ | CID 168007140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. C14 Benzalkonium chloride-1 ketone-d5 | C23H40NO+ | CID 168007142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Wetting properties and critical micellar concentration of benzalkonium chloride mixed in sodium hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Broad-Spectrum Antimicrobial Activity of Miramistin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Miramistin (B1677155) is a cationic antiseptic agent with a broad spectrum of antimicrobial activity against bacteria, fungi, and viruses. Its mechanism of action is primarily centered on the disruption of microbial cell membranes, leading to increased permeability and subsequent cell lysis. This document provides a comprehensive overview of the in vitro antimicrobial properties of this compound, including quantitative susceptibility data, detailed experimental protocols for its evaluation, and visual representations of its mechanism and relevant experimental workflows. The information presented herein is intended to serve as a technical resource for researchers and professionals involved in the development and evaluation of antimicrobial agents.
Antimicrobial Spectrum and Potency
This compound has demonstrated significant in vitro activity against a wide range of clinically relevant microorganisms, including antibiotic-resistant strains.
Antibacterial Activity
This compound exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported in various studies.
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterium | MIC (mg/L) | MBC (mg/L) | Reference |
| Staphylococcus aureus | 8 - 30 | 16 | [1] |
| Escherichia coli | 32 - 125 | 128 | [1][2] |
| Pseudomonas aeruginosa | 500 | - | [2] |
| Proteus vulgaris | 25 | - | [2] |
| Klebsiella pneumoniae | 25 | - | [2] |
Antifungal Activity
This compound is also effective against a variety of fungal pathogens, including yeasts and molds.
Table 2: In Vitro Antifungal Activity of this compound
| Fungus | MIC Range (mg/L) | Geometric Mean MIC (mg/L) | Reference |
| Candida spp. | 1.56 - 25 | 3.13 | [2] |
| Aspergillus spp. | 1.56 - 25 | 3.13 | [2] |
| Cryptococcus neoformans | 1.56 - 25 | 3.13 | [2] |
| Trichophyton spp. | 1 - 100 | - | [2] |
| Rhodotorula spp. | 1 - 100 | - | [2] |
Antiviral Activity
In vitro studies have indicated that this compound possesses activity against a range of viruses. A pronounced dose-dependent antiviral effect has been observed against measles and mumps viruses, with optimal concentrations for preventing replication being between 0.005% and 0.05%.[3] Complete inhibition of HIV-1 activity in vitro has been demonstrated at concentrations higher than 0.0075%.[4][5]
Mechanism of Action
The primary mechanism of this compound's antimicrobial activity is the disruption of the microbial cell membrane.[6] As a cationic surfactant, the positively charged head of the this compound molecule interacts with the negatively charged phospholipids (B1166683) of the microbial cell membrane. This is followed by the insertion of the hydrophobic tail into the lipid bilayer, leading to membrane disorganization, increased permeability, and ultimately, cell lysis.
Caption: Mechanism of this compound's antimicrobial action.
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the antimicrobial activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
This compound stock solution (e.g., 1 mg/mL in sterile deionized water)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Appropriate agar (B569324) plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate to achieve a desired concentration range.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the this compound dilutions with the prepared inoculum.
-
Include a positive control (inoculum without this compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
-
MBC Determination:
-
From each well showing no visible growth, subculture a small aliquot (e.g., 10 µL) onto an appropriate agar plate.
-
Incubate the agar plates under suitable conditions.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
-
Caption: Experimental workflow for MIC and MBC determination.
In Vitro Biofilm Disruption Assay
This protocol assesses the ability of this compound to disrupt pre-formed microbial biofilms using the crystal violet staining method.
Materials:
-
96-well flat-bottom microtiter plates
-
Appropriate growth medium
-
This compound stock solution
-
Sterile PBS
-
0.1% (w/v) crystal violet solution
-
30% acetic acid or 95% ethanol (B145695)
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Grow a bacterial culture to the mid-logarithmic phase and dilute it in a suitable growth medium.
-
Dispense 200 µL of the diluted culture into the wells of a 96-well plate and incubate for 24-48 hours to allow for biofilm formation.
-
-
Removal of Planktonic Cells:
-
Gently aspirate the medium from each well and wash the wells twice with sterile PBS to remove non-adherent cells.
-
-
Treatment with this compound:
-
Add 200 µL of various concentrations of this compound (prepared in a suitable broth) to the wells containing the pre-formed biofilms. Include a negative control (broth only).
-
Incubate for a defined period (e.g., 24 hours).
-
-
Staining:
-
Aspirate the treatment solutions and wash the wells with PBS.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Quantification:
-
Discard the crystal violet solution and wash the wells with PBS.
-
Add 200 µL of 30% acetic acid or 95% ethanol to solubilize the bound dye.
-
Measure the absorbance at 570-595 nm using a microplate reader.
-
Caption: Workflow for in vitro biofilm disruption assay.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This is a generalized protocol for assessing the antiviral activity of this compound using a plaque reduction assay.
Materials:
-
Confluent monolayer of a susceptible host cell line (e.g., Vero cells) in multi-well plates
-
Virus stock of known titer
-
This compound stock solution
-
Cell culture medium (e.g., DMEM)
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)
-
Sterile PBS
-
Fixative (e.g., 4% formaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Preparation:
-
Seed a suitable host cell line in multi-well plates to achieve a confluent monolayer.
-
-
Virus Adsorption:
-
Remove the culture medium and infect the cell monolayer with a known concentration of the virus.
-
Incubate for 1-2 hours to allow for virus adsorption.
-
-
This compound Treatment:
-
Prepare a semi-solid overlay medium containing various concentrations of this compound.
-
After the adsorption period, remove the virus inoculum and add the this compound-containing overlay to the wells. Include a virus control (no this compound) and a cell control (no virus, no this compound).
-
-
Incubation:
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
-
Plaque Visualization:
-
Fix the cells with a suitable fixative.
-
Remove the overlay and stain the cell monolayer with crystal violet.
-
Wash the plates to remove excess stain. Plaques will appear as clear zones against a stained background of viable cells.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
-
The 50% inhibitory concentration (IC50) can be determined by regression analysis.
-
Conclusion
This compound demonstrates potent and broad-spectrum antimicrobial activity in vitro against a diverse range of bacteria, fungi, and viruses. Its primary mechanism of action, the disruption of microbial cell membranes, makes it an effective agent against a variety of pathogens, including those with resistance to conventional antibiotics. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of this compound's antimicrobial efficacy in a research and development setting. Further investigation into its activity against a broader array of microorganisms and its potential for synergistic effects with other antimicrobial agents is warranted.
References
- 1. Antibacterial activity profile of this compound in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 3. medium.com [medium.com]
- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. researchgate.net [researchgate.net]
In Vitro Virucidal Activity of Miramistin Against Enveloped Viruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro virucidal activity of Miramistin (B1677155), a cationic antiseptic, against a range of enveloped viruses. The document synthesizes available data on its efficacy, outlines its core mechanism of action, and presents detailed experimental methodologies based on published studies. This guide is intended to be a resource for researchers and professionals engaged in the discovery and development of novel antiviral agents.
Core Mechanism of Action
This compound, chemically known as benzyldimethyl[3-(myristoylamino)propyl]ammonium chloride monohydrate, exerts its virucidal effect through a direct and non-specific mechanism that targets the viral envelope. As a cationic surfactant, the positively charged head of the this compound molecule interacts with the negatively charged phospholipids (B1166683) of the viral lipid bilayer. This interaction disrupts the integrity of the envelope, leading to its lysis and the subsequent inactivation of the virus.
The primary mode of action involves the hydrophobic tail of the this compound molecule penetrating the hydrophobic core of the viral membrane. This leads to a cascade of disruptive events, including altered membrane permeability, loss of osmotic balance, and ultimately, the physical destruction of the viral envelope.[1] This direct virucidal action is effective against a broad spectrum of enveloped viruses.[1][2] An advantage of this mechanism is that it is less likely to lead to the development of viral resistance compared to agents that target specific viral enzymes or proteins.[1]
Caption: Mechanism of this compound's virucidal action.
Data on Virucidal Activity
The following tables summarize the quantitative data on the in vitro virucidal activity of this compound against various enveloped viruses.
Table 1: Antiviral Activity Against Human Immunodeficiency Virus (HIV)
| Virus Strain(s) | Cell Line(s) | This compound Concentration | Effect | Citation(s) |
| HIV-1 LAI | Jurkat-tat T-cells | 50 µg/mL | 1000-fold drop in virus infectivity | [1] |
| HIV-1 IIIB/H9, BRU | MT-4, Jurkat-tat | 0.075 mg/mL (75 µg/mL) | Prevention of HIV-1 replication in co-cultivated MT-4 cells | [1] |
| HIV-1 IIIB/H9, BRU | MT-4, Jurkat-tat | 0.030 - 0.050 mg/mL (30-50 µg/mL) | Delayed accumulation of viral antigens by 4 and 14 days, respectively | [1] |
| HIV-1 in vitro | Not specified | > 0.0075% | Complete inhibition of HIV-1 activity | [3][4] |
| Extracellular & Intracellular HIV-1 | Tissue Culture | ≥ 100 µg/mL | Inhibition of infectious ability | [1] |
Table 2: Antiviral Activity Against Herpes Simplex Virus (HSV)
| Virus | Strain(s) | Parameter | This compound | Acyclovir | This compound + Acyclovir | Citation(s) |
| Herpes Simplex Virus | Type 2 (HSV-2) | EC50 | 0.15 µg/mL | 0.39 µg/mL | 0.03 µg/mL + 0.39 µg/mL | [1] |
| Herpes Simplex Virus | Type 2 (HSV-2) | CC50 | > 3.8 µg/mL | > 100 µg/mL | > 10 µg/mL + 100 µg/mL | [1] |
| Herpes Simplex Virus | Type 2 (HSV-2) | Selectivity Index (SI) | 25.3 | 256.41 | 333 + 256 | [1] |
| Herpes Simplex Virus | 2 (HSV-2) in vivo (guinea pigs) | 100% protective effect against experimental infection | Not Applicable | Not Applicable | [1] |
Table 3: Antiviral Activity Against Other Enveloped Viruses
| Virus | Strain(s) | Cell Line | This compound Concentration | Effect | Citation(s) |
| Influenza A | Not specified | Not specified | Not specified | Active | [2] |
| Measles Virus | Edmonson | Vero | 0.05% to 0.005% | Pronounced dose-dependent antiviral effect | [5] |
| Mumps Virus | PetroNov/03 | Vero | 0.05% to 0.005% | Pronounced dose-dependent antiviral effect | [5] |
| Human Coronavirus | Not specified | Not specified | 0.0001% | Reduces infectious activity by almost half | [6] |
| Human Coronavirus | Not specified | Not specified | ≥ 0.005% | Completely neutralizes infectious activity | [6] |
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to evaluate the antiviral properties of this compound.
Anti-HIV Activity Assessment
Objective: To determine the inhibitory effect of this compound on HIV-1 replication in lymphoblastoid cell lines.
Materials:
-
Viruses: HIV-1 strains IIIB/H9 and BRU.[1]
-
Cell Lines: MT-4 and Jurkat-tat human lymphoblastoid cells.[1]
-
Drug: this compound solution.
-
Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
Protocol:
-
Cell Culture: Maintain MT-4 and Jurkat-tat cells in a humidified incubator at 37°C with 5% CO2.
-
Cytotoxicity Assay (Pre-requisite): Determine the non-toxic concentrations of this compound on the respective cell lines using methods such as MTT or trypan blue exclusion assays.
-
Antiviral Assay (Co-cultivation Method): a. Pre-infect a population of cells with the HIV-1 strain. b. Co-cultivate the infected cells with uninfected MT-4 cells in the presence of varying concentrations of this compound. c. Incubate the co-culture for a specified period. d. Assess viral replication by measuring the accumulation of viral antigens (e.g., p24 antigen) using an ELISA assay at different time points (e.g., days 4 and 14).[1]
-
Virucidal Assay (Direct Inactivation): a. Incubate a known titer of HIV-1 LAI strain with different concentrations of this compound for a defined period. b. Dilute the virus-drug mixture to a non-toxic concentration of this compound. c. Infect Jurkat-tat T-cells with the treated virus. d. Culture the cells for several days (e.g., 3, 7, 11, and 14 days). e. Determine the number of viable cells and quantify the production of HIV p24 antigen to assess the reduction in viral infectivity.[7]
Anti-Herpes Simplex Virus (HSV) Activity Assessment
Objective: To determine the effective concentration (EC50), cytotoxic concentration (CC50), and selectivity index (SI) of this compound against HSV-2.
Materials:
-
Virus: Herpes Simplex Virus Type 2 (HSV-2).
-
Cell Line: Appropriate host cells for HSV-2 replication (e.g., Vero cells).
-
Drug: this compound solution, Acyclovir (as a positive control).
-
Culture Medium: Cell culture medium suitable for the host cells.
Protocol:
-
Cell Culture: Grow and maintain the host cells in a suitable culture medium.
-
Cytotoxicity Assay: a. Seed the host cells in a 96-well plate. b. Treat the cells with serial dilutions of this compound. c. Incubate for a period equivalent to the antiviral assay duration. d. Determine cell viability using a standard method (e.g., MTT assay) to calculate the CC50, the concentration that reduces cell viability by 50%.
-
Antiviral Assay (Plaque Reduction Assay): a. Seed host cells in 6-well plates and grow to confluence. b. Pre-treat the virus with different concentrations of this compound or treat the cells with the drug before, during, or after infection. c. Infect the cell monolayers with a known amount of HSV-2. d. After an adsorption period, remove the inoculum and overlay the cells with a medium containing the drug and a solidifying agent (e.g., carboxymethylcellulose). e. Incubate for several days to allow plaque formation. f. Fix and stain the cells (e.g., with crystal violet). g. Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. h. Determine the EC50, the concentration of the drug that inhibits plaque formation by 50%.
-
Selectivity Index Calculation: Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile of the antiviral agent.
Caption: General workflow for in vitro virucidal activity assessment.
Conclusion
The available in vitro data strongly suggest that this compound is a potent virucidal agent against a variety of enveloped viruses, including HIV, HSV, influenza, measles, and mumps. Its mechanism of action, which involves the direct disruption of the viral envelope, makes it a promising candidate for further investigation as a broad-spectrum antiviral. The detailed experimental protocols provided in this guide can serve as a foundation for future research into the virucidal properties of this compound and other cationic antiseptics. Further studies are warranted to explore its potential clinical applications in the prevention and treatment of viral infections.
References
- 1. benchchem.com [benchchem.com]
- 2. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 3. [Prospects of using this compound for individual prevention of sexual HIV transmission] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [In vitro study of antiviral activity of Myramistin against measles and mumps viruses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Dose-dependent inactivation of extracellular human immunodeficiency virus by this compound] [pubmed.ncbi.nlm.nih.gov]
Antifungal spectrum of Miramistin against Candida and Aspergillus species
An In-depth Examination of Miramistin's Efficacy Against Pathogenic Candida and Aspergillus Species
Introduction
This compound, a quaternary ammonium (B1175870) compound, is a cationic antiseptic with a broad spectrum of antimicrobial activity, including antibacterial, antiviral, and antifungal properties.[1][2] Developed in the Soviet Union, its primary mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability and eventual cell lysis.[1][3] This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of this compound against clinically relevant species of Candida and Aspergillus, detailing its efficacy, relevant experimental protocols, and potential mechanisms of action for researchers, scientists, and drug development professionals.
Antifungal Spectrum of this compound
The antifungal activity of this compound has been evaluated against a range of fungal pathogens, demonstrating notable efficacy against both yeast and mold species.
Quantitative Susceptibility Data
Minimum Inhibitory Concentration (MIC) is a key indicator of an antimicrobial agent's potency. While extensive species-specific MIC50 and MIC90 data for this compound are not widely available in the public domain, existing studies provide valuable insights into its antifungal spectrum.
| Fungal Genus | Species | MIC Range (mg/L) | Reference(s) |
| Candida | spp. | 1.56 - 25 | [2] |
| spp. | 1 - 100 | [1] | |
| Aspergillus | spp. | 1.56 - 25 | [2] |
| spp. | 1 - 100 | [1] |
Table 1: Minimum Inhibitory Concentration (MIC) Ranges of this compound against Candida and Aspergillus Species. This table summarizes the reported MIC ranges of this compound, indicating its inhibitory activity against various species within these two major fungal genera.
Fungicidal Activity
Beyond inhibiting fungal growth, this compound exhibits fungicidal activity, meaning it can directly kill fungal cells.
Time-Kill Kinetics
Time-kill assays provide a dynamic picture of an antimicrobial's killing activity over time. Studies on Candida species have shown that this compound can be rapidly fungicidal. One study reported that some Candida isolates were killed within just 15 minutes of exposure to a 0.01% (100 mg/L) solution of this compound.[1] A study investigating the synergistic effect of this compound with Amphotericin B observed complete inactivation of all tested Candida isolates after 30 minutes of treatment with a combination of the two agents.[3]
Anti-Biofilm Activity
Fungal biofilms present a significant clinical challenge due to their inherent resistance to antimicrobial agents. This compound has demonstrated the ability to both inhibit the formation of and disrupt established biofilms.
Experimental Protocols
Standardized methodologies are crucial for the accurate and reproducible assessment of antifungal activity. The following are detailed protocols for key in vitro assays based on established guidelines.
Antifungal Susceptibility Testing
The determination of MICs for this compound against Candida and Aspergillus species should be performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38 for filamentous fungi.
1. Broth Microdilution Assay for Candida spp. (adapted from CLSI M27)
-
Inoculum Preparation: Candida colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 103 to 2.5 x 103 cells/mL.
-
Drug Dilution: A stock solution of this compound is prepared and serially diluted in RPMI 1640 medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
2. Broth Microdilution Assay for Aspergillus spp. (adapted from CLSI M38)
-
Inoculum Preparation: Aspergillus conidia are harvested from a culture grown on potato dextrose agar (B569324) and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The conidial suspension is adjusted to a specific optical density, and then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.4 x 104 to 5 x 104 conidia/mL.
-
Drug Dilution and Incubation: The procedure for drug dilution and incubation is similar to that for Candida species, with an incubation period of 48-72 hours at 35°C.
-
Endpoint Determination: The MIC is the lowest concentration of this compound that shows complete inhibition of growth as observed visually.
Workflow for MIC Determination
Time-Kill Assay
This assay determines the rate at which an antifungal agent kills a fungal population.
-
Inoculum Preparation: A standardized fungal suspension (e.g., 1 x 106 CFU/mL) is prepared in a suitable broth medium.
-
Exposure: The fungal suspension is exposed to various concentrations of this compound (e.g., 1x, 2x, 4x MIC) and a growth control.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each tube.
-
Viable Cell Count: The aliquots are serially diluted and plated on appropriate agar plates. After incubation, the number of colony-forming units (CFU/mL) is determined.
-
Data Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves.
Biofilm Disruption Assay (Crystal Violet Method)
This method quantifies the ability of an agent to disrupt a pre-formed biofilm.[3]
-
Biofilm Formation: A standardized fungal suspension is added to the wells of a microtiter plate and incubated for 24-48 hours to allow for biofilm formation.
-
Treatment: The planktonic cells are removed, and the biofilms are washed. Various concentrations of this compound are then added to the wells and incubated for a defined period.
-
Staining: The treatment solution is removed, and the wells are stained with a 0.1% crystal violet solution.
-
Quantification: The excess stain is washed away, and the bound crystal violet is solubilized with an appropriate solvent (e.g., ethanol (B145695) or acetic acid). The absorbance is then measured using a microplate reader, which correlates with the biofilm biomass.
Biofilm Disruption Assay Workflow
Mechanism of Action
The primary antifungal mechanism of this compound is the disruption of the fungal cell membrane. As a cationic surfactant, the positively charged head of the this compound molecule interacts with the negatively charged phospholipids (B1166683) in the fungal cell membrane. This interaction leads to the insertion of its hydrophobic tail into the lipid bilayer, causing disorganization, increased permeability, and ultimately, cell lysis.[1][3]
Mechanism of this compound Action
While direct evidence linking this compound to specific intracellular signaling pathways in fungi is limited, its membrane-disrupting action can be hypothesized to trigger downstream cellular stress responses. For instance, damage to the cell membrane could activate the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade in fungi that responds to cell wall and membrane stress. This pathway is crucial for maintaining cellular integrity and orchestrating compensatory responses.
Furthermore, severe membrane damage and the resulting leakage of cellular contents can lead to programmed cell death, or apoptosis. While the precise signaling cascades initiated by this compound-induced membrane damage are yet to be fully elucidated, it is plausible that they converge on key apoptotic regulators.
Conclusion
This compound demonstrates a broad spectrum of antifungal activity against both Candida and Aspergillus species. Its primary mechanism of action, the disruption of the fungal cell membrane, leads to potent and rapid fungicidal effects. The provided experimental protocols, based on established CLSI guidelines, offer a framework for the further evaluation of this compound's antifungal properties. Future research should focus on elucidating the specific intracellular signaling pathways activated in response to this compound-induced membrane stress to fully understand its antifungal mechanism and to identify potential synergistic targets for combination therapies.
References
An In-Depth Technical Guide to the Early In Vitro Efficacy of Miramistin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early in vitro studies that established the efficacy of Miramistin (B1677155), a cationic antiseptic agent. The document details its broad-spectrum antimicrobial, antiviral, and antifungal properties, supported by quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and putative signaling pathways.
Executive Summary
This compound is a quaternary ammonium (B1175870) compound with potent microbicidal activity against a wide range of pathogens, including drug-resistant strains. Its primary mechanism of action involves the disruption of the microbial cell membrane, leading to cell lysis and death. Early in vitro studies were crucial in characterizing its efficacy and safety profile, laying the groundwork for its clinical applications. This guide synthesizes these foundational findings to serve as a technical resource for ongoing research and development.
Antimicrobial Efficacy
This compound exhibits significant bactericidal and fungicidal activity against a diverse array of microorganisms.
Antibacterial Activity
Early in vitro studies demonstrated this compound's potent efficacy against both Gram-positive and Gram-negative bacteria.[1] One of the initial comprehensive assessments involved the incubation of 236 bacterial strains with a 100 mg/L solution of this compound for 18 hours, which resulted in only 9.3% of the isolates remaining viable.[1] Notably, Staphylococci were identified as the most resistant organisms in this study.[1] Another study found that a concentration of 25 mg/L was sufficient to inhibit the growth of Staphylococcus aureus, Pseudomonas aeruginosa, Proteus vulgaris, and Klebsiella pneumoniae.[1]
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Selected Bacteria
| Bacterium | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 209p | 8 | 16 | [2] |
| Escherichia coli | CDC F-50 | 32 | 128 | [2] |
A suspension test demonstrated a significant reduction in colony-forming units (CFUs), with a decrease of at least 6 log10 for S. aureus and 4.5 log10 for E. coli.[2] However, the antibacterial activity was observed to decrease on metal surfaces and further in in vivo models.[2] The presence of protein contaminants, such as bovine serum albumin, also led to a reduction in efficacy.[2]
Antifungal Activity
This compound has demonstrated a broad spectrum of antifungal activity. Studies following the Clinical and Laboratory Standards Institute (CLSI) guidelines have determined the Minimum Inhibitory Concentration (MIC) range against a variety of fungi to be between 1.56 and 25 mg/L.[3]
Table 2: In Vitro Antifungal Activity of this compound
| Fungal Species | Number of Isolates | MIC Range (mg/L) | Geometric Mean MIC (mg/L) | Reference |
| Candida spp. | Not Specified | 1.56 - 25 | 3.13 | [1] |
| Aspergillus spp. | Not Specified | 1.56 - 25 | 3.13 | [1] |
| Cryptococcus neoformans | Not Specified | 1.56 - 25 | 3.13 | [1] |
| Other molds | Not Specified | 1.56 - 25 | 3.13 | [1] |
Notably, this compound shows equal effectiveness against both susceptible and resistant fungal strains.[1]
Anti-Biofilm Activity
This compound has been shown to be effective against microbial biofilms. It can inhibit the formation of biofilms and also act on mature biofilms.
Antiviral Efficacy
In vitro studies have indicated that this compound is active against a range of enveloped and non-enveloped viruses. This includes Influenza A, Human Papilloma Virus-1 and 2, coronaviruses, adenoviruses, and Human Immunodeficiency Virus (HIV).[1]
Table 3: Summary of In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Method | Endpoint | Result | Reference |
| Measles virus | Vero | Not Specified | Prevention of replication | Optimal concentration 0.05% to 0.005% | |
| Mumps virus | Vero | Not Specified | Prevention of replication | Optimal concentration 0.05% to 0.005% | |
| HIV-1 | Not Specified | Not Specified | Complete inhibition of activity | >0.0075% |
Mechanism of Action
The primary antimicrobial and antiviral mechanism of this compound is the disruption of the cell membrane or viral envelope. As a cationic surfactant, the positively charged head of the this compound molecule interacts with the negatively charged phospholipids (B1166683) of the microbial membrane. The hydrophobic tail then penetrates the lipid bilayer, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.
Caption: this compound's interaction with the microbial cell membrane.
Immunomodulatory Effects
Beyond its direct antimicrobial properties, early research suggests that this compound possesses immunomodulatory capabilities, notably the stimulation of phagocytic activity.
Stimulation of Phagocytosis
In vitro studies have demonstrated that this compound can enhance the phagocytic activity of neutrophils. One study reported a dose-dependent stimulating effect on urethral neutrophilic granulocytes, with the maximum effect observed at a 0.001% solution.[1]
Caption: this compound's stimulation of neutrophil phagocytosis.
Putative Signaling Pathways
While the precise signaling pathways underlying this compound's immunomodulatory effects are not fully elucidated, research on structurally similar quaternary ammonium compounds suggests potential involvement of the NLRP3 inflammasome. Activation of this pathway could lead to the maturation and secretion of pro-inflammatory cytokines, contributing to an enhanced immune response.[4]
Caption: Proposed signaling pathway for this compound-induced inflammation.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the efficacy of this compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (or other suitable broth), this compound stock solution, bacterial or fungal inoculum.[5]
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in the broth within the microtiter plate.
-
Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well with the microbial suspension. Include growth and sterility controls.
-
Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.
-
The MIC is the lowest concentration of this compound with no visible growth.[6][7]
-
Quantitative Suspension Test (based on EN 1276)
This test evaluates the bactericidal activity of a disinfectant under defined conditions.[8][9][10][11][12]
-
Materials: Test microorganism suspension, this compound solution, hard water (for dilution), interfering substance (e.g., bovine albumin), neutralizing fluid, agar (B569324) plates.
-
Procedure:
-
Prepare a solution of this compound at the desired concentration, diluted in hard water if necessary.
-
Add a defined volume of the test microorganism suspension and interfering substance to the this compound solution.
-
Maintain the mixture at a specified temperature for a defined contact time.
-
After the contact time, neutralize the antimicrobial activity by adding a neutralizing fluid.
-
Determine the number of surviving microorganisms by plating serial dilutions onto agar plates.
-
Calculate the log10 reduction in viable counts. A 5-log10 reduction is typically required to pass the test.[8][11]
-
In Vitro Biofilm Disruption Assay (Crystal Violet Method)
This assay assesses the ability of an agent to disrupt pre-formed biofilms.[13][14][15][16][17]
-
Materials: 96-well flat-bottom microtiter plate, bacterial culture, growth medium, phosphate-buffered saline (PBS), this compound solutions, 0.1% crystal violet solution, 30% acetic acid, microplate reader.
-
Procedure:
-
Grow a bacterial biofilm in the microtiter plate for 24-48 hours.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Add different concentrations of this compound to the wells and incubate for a defined period.
-
Wash the wells and stain the remaining biofilm with crystal violet solution for 10-15 minutes.
-
Wash away excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at approximately 570 nm. A reduction in absorbance indicates biofilm disruption.[15]
-
Caption: Workflow for the in vitro biofilm disruption assay.
Virucidal Quantitative Suspension Test (based on EN 14476)
This standard method is used to evaluate the virucidal activity of chemical disinfectants and antiseptics.[18][19][20]
-
Materials: Test virus suspension, host cell line, this compound solution, interfering substance, culture medium, 96-well plates.
-
Procedure:
-
A sample of the disinfectant is added to a test suspension of viruses in a solution containing an interfering substance.
-
The mixture is maintained at a specified temperature for a defined period.
-
The action of the disinfectant is stopped by dilution in ice-cold maintenance medium.
-
The residual virus infectivity is determined by end-point titration (TCID50) on a suitable cell line.
-
A log reduction in virus titer of ≥ 4 is required to demonstrate virucidal activity.[21]
-
Cytotoxicity Assay (MTT Assay based on ISO 10993-5)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[22][23][24][25][26]
-
Materials: Mammalian cell line (e.g., L-929 mouse fibroblasts), culture medium, this compound solutions, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or isopropanol), 96-well plates, spectrophotometer.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Expose the cells to various concentrations of this compound for a defined period (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm.
-
Cell viability is calculated relative to untreated control cells. A reduction in viability below 70% is generally considered a cytotoxic effect.[22][25]
-
Conclusion
The early in vitro studies on this compound have firmly established its profile as a broad-spectrum antiseptic with significant antibacterial, antifungal, and antiviral properties. Its primary mode of action, the disruption of microbial membranes, makes it an effective agent against a wide array of pathogens. Furthermore, its potential immunomodulatory effects, such as the stimulation of phagocytosis, suggest a dual role in combating infections. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the efficacy and mechanisms of this compound and to develop new applications for this versatile antiseptic. Further research into the specific signaling pathways involved in its immunomodulatory actions will be crucial for a complete understanding of its therapeutic potential.
References
- 1. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 2. Antibacterial activity profile of this compound in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wipersupply.com [wipersupply.com]
- 9. EN 1276 Evaluation of chemical disinfectant or antiseptic for bactericidal activity [intertek.com]
- 10. EN 1276: Chemical disinfectants and antiseptics – Quantitative suspension test for the evaluation of bactericidal activity of chemical disinfectants and antiseptics used in food, industrial, domestic and institutional areas - Situ Biosciences [situbiosciences.com]
- 11. EN 1276: 2019 and BPR: 2023. Quantitative suspension test for the evaluation of bactericidal activity of chemical disinfectants and antiseptics used in food, industrial, domestic and institutional areas (phase 2, step 1) under specific conditions for P - IVAMI [ivami.com]
- 12. EN 1276:2019 - Viroxy [viroxylabs.com]
- 13. static.igem.org [static.igem.org]
- 14. Crystal violet staining protocol | Abcam [abcam.com]
- 15. In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps | MDPI [mdpi.com]
- 16. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 17. Static biofilm cultures of Gram-positive pathogens grown in a microtiter format used for anti-biofilm drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. EN 14476 - Quantitative suspension test for evaluation of virucidal activity in the medical area - Situ Biosciences [situbiosciences.com]
- 20. EN 14476:2025 – Virucidal Suspension Test Updates [shapypro.com]
- 21. airmidhealthgroup.com [airmidhealthgroup.com]
- 22. namsa.com [namsa.com]
- 23. 2.11.1. MTT Assay for Cytotoxicity Evaluation [bio-protocol.org]
- 24. x-cellr8.com [x-cellr8.com]
- 25. senzagen.com [senzagen.com]
- 26. Cytotoxicity Testing — ISO 10993–5 | Medistri SA [medistri.swiss]
Immunomodulatory properties of Miramistin in preliminary studies
An In-Depth Technical Guide on the Core Immunomodulatory Properties of Miramistin (B1677155) in Preliminary Studies
Introduction
This compound, a quaternary ammonium (B1175870) cationic antiseptic, was developed during the Soviet Space Program and has been utilized for decades in several Eastern European countries for its broad-spectrum antimicrobial and antiviral activities.[1] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis.[2][3] Beyond its well-documented antiseptic efficacy, a growing body of preliminary research indicates that this compound also possesses significant immunomodulatory properties.[4][5] These effects, including the enhancement of phagocytosis, modulation of immunoglobulin levels, and influence on neutrophil enzyme activity, suggest a more complex interaction with the host's immune system than previously understood.[1][4]
This technical guide synthesizes findings from exploratory studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's immunomodulatory capacities. It presents available quantitative data, details relevant experimental methodologies, and visualizes proposed signaling pathways to facilitate further investigation into its therapeutic potential.
Effects on Innate Immunity
This compound has demonstrated a notable influence on key components of the innate immune system, particularly phagocytes and their enzymatic activities.
Enhancement of Phagocytic Activity
One of the most consistently reported immunomodulatory effects of this compound is its ability to stimulate phagocytosis, a cornerstone of the innate immune response responsible for clearing pathogens and cellular debris.[1][2] Studies have shown that in patients with chronic urethroprostatitis, which can be associated with depressed phagocytic activity, this compound exerts a dose-dependent stimulating effect on urethral neutrophilic granulocytes.[4][6]
Table 1: Quantitative Data on Phagocytic Stimulation
| Cell Type | This compound Concentration for Maximum Effect | Observed Effect | Reference |
| Urethral Neutrophil Granulocytes | 0.001% | Maximum stimulation of phagocytic activity | [4][6] |
While specific protocols from early studies are not extensively detailed, a standard methodology to assess the effect of this compound on neutrophil phagocytosis in vitro is outlined below.[1]
-
Isolation of Neutrophils: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture and Treatment: The isolated neutrophils are cultured in a suitable medium (e.g., RPMI-1640). The cells are then treated with various concentrations of this compound (e.g., 0.0001%, 0.001%, 0.01%) for a predetermined incubation period. A control group receiving no this compound is maintained in parallel.[1]
-
Introduction of Phagocytic Targets: Fluorescently labeled particles, such as zymosan or opsonized Staphylococcus aureus, are introduced into the neutrophil cultures.
-
Incubation: The neutrophils and phagocytic targets are co-incubated for a specific duration to allow for phagocytosis.
-
Quantification: The extent of phagocytosis is measured using flow cytometry, which quantifies the fluorescence intensity of individual cells, or by fluorescence microscopy, which allows for the direct counting of ingested particles per cell.[1]
-
Data Analysis: Key metrics, including the percentage of phagocytosing cells and the phagocytic index (the average number of ingested particles per phagocyte), are calculated and statistically compared between the this compound-treated groups and the control group.[1]
Modulation of Neutrophil Enzyme Activity
In the context of purulent wound healing, this compound has been shown to modulate the enzymatic activity within neutrophils.[4] This suggests an influence on the metabolic and functional state of these crucial immune cells during the inflammatory response.
Table 2: Effect of this compound on Neutrophil Enzyme Activity in Purulent Wounds
| Enzyme | Observed Change in Activity | Reference |
| Lactate Dehydrogenase | Increase | [1][4] |
| Alpha-glycerol Phosphate Dehydrogenase | Reduction | [1][4] |
| Glucose-6-phosphate Dehydrogenase | Reduction | [1][4] |
A generalized protocol to evaluate these enzymatic changes in a clinical or preclinical setting is as follows.
-
Sample Collection: Wound exudate or peripheral blood is collected from subjects with purulent wounds at baseline (before treatment) and at specified time points following the topical application of this compound. A control group treated with a vehicle or standard care is also included.
-
Neutrophil Isolation: Neutrophils are isolated from the collected samples using appropriate methods.
-
Cell Lysis: The isolated neutrophils are lysed to release their intracellular contents, including the enzymes of interest.
-
Enzyme Activity Assays: The activity of specific dehydrogenases in the cell lysates is measured using spectrophotometric assays. These assays typically monitor the change in absorbance that results from the enzyme-catalyzed conversion of a substrate to a product.
-
Data Analysis: Enzyme activities are calculated and normalized (e.g., to total protein concentration). The changes in enzyme activity over time are statistically compared between the this compound-treated and control groups to determine the significance of the intervention.[1]
Effects on Adaptive Immunity
Preliminary evidence suggests this compound's influence extends to the adaptive immune system, particularly in the context of localized treatments for chronic inflammatory conditions.
Modulation of Immunoglobulins and Lymphocyte Viability
In clinical studies involving patients with chronic tonsillitis, irrigation of the palatal tonsillar lacunae with a this compound solution has been observed to normalize local immunoglobulin levels.[1][4] This treatment was also found to help maintain an optimal balance between viable and apoptotic lymphocytes, indicating an effect on both humoral and cellular immunity in the tonsillar microenvironment.[1][4]
Table 3: Changes in Immunoglobulin Levels in Palatal Tonsils with this compound Treatment
| Immunoglobulin | Observed Change in Level | Reference |
| IgM | Increase | [1][4] |
| IgG | Increase | [1][4] |
| IgA | Decrease | [1][4] |
A general methodology for a clinical study to investigate these effects is described below.[1]
-
Patient Cohort: Patients diagnosed with chronic tonsillitis are enrolled. Baseline immunological parameters are assessed through analysis of tonsillar tissue or secretions.
-
Intervention: The experimental group receives regular irrigation of the palatal tonsillar lacunae with a this compound solution over a defined treatment period. The control group may receive a placebo (e.g., saline solution) or standard care.
-
Sample Collection: Samples (e.g., tonsillar swabs, biopsies, or aspirates) are collected from both groups at baseline and at the end of the treatment period.
-
Immunological Analysis:
-
Immunoglobulin Levels: Levels of IgM, IgG, and IgA in the samples are quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay).
-
Lymphocyte Viability: The ratio of viable to apoptotic lymphocytes is determined using techniques like flow cytometry with specific markers (e.g., Annexin V and Propidium Iodide).
-
-
Statistical Analysis: Pre- and post-treatment data for both the control and this compound-treated groups are statistically compared to determine the significance of any observed changes.[1]
Proposed Signaling Pathways for Immunomodulation
Direct research into the specific signaling pathways activated by this compound in immune cells is limited. However, based on its chemical structure as a cationic surfactant and the known activities of similar quaternary ammonium compounds like benzalkonium chloride (BAC) and cetylpyridinium (B1207926) chloride (CPC), plausible mechanisms can be proposed.[1]
NLRP3 Inflammasome Activation
Cationic surfactants such as BAC have been demonstrated to initiate pro-inflammatory responses through the activation of the NLRP3 inflammasome.[1] It is hypothesized that this compound, through its membrane-disrupting action on immune cells like macrophages, could cause ion flux (e.g., K+ efflux), a known trigger for NLRP3 activation. This would lead to the assembly of the inflammasome complex, activation of Caspase-1, and subsequent cleavage of pro-IL-1β into its mature, pro-inflammatory form. This pathway could contribute to the enhanced immune response observed with this compound treatment.[1]
Modulation of NF-κB and MAPK/ERK Pathways
Other structurally related compounds, like cetylpyridinium chloride, have been shown to inhibit the activation of NF-κB and ERK, which are pivotal signaling molecules and transcription factors in inflammatory responses.[1] It is conceivable that this compound could interact with these pathways. As a cationic surfactant, it might induce membrane stress or interact with membrane-associated receptors like Toll-like Receptors (TLRs), which could trigger downstream signaling cascades involving MAPK/ERK and NF-κB to modulate immune cell function and cytokine production. The exact outcome (activation or inhibition) may be context-dependent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 5. Cold War Antiseptic Could Lead The Fight Against Multidrug Resistant Microorganisms - Gilmore Health News [gilmorehealth.com]
- 6. [The effect of this compound on the phagocytic activity of urethral neutrophil granulocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of Miramistin in Biofilm Disruption: A Technical Guide for Researchers
Introduction
Biofilms, structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The antiseptic agent Miramistin (B1677155), a quaternary ammonium (B1175870) compound, has emerged as a promising candidate for combating these resilient microbial structures. This technical guide provides an in-depth analysis of early research into this compound's biofilm disruption capabilities, tailored for researchers, scientists, and drug development professionals. We will delve into the quantitative data, experimental methodologies, and the potential mechanisms of action, including its interaction with bacterial signaling pathways.
Quantitative Assessment of this compound's Anti-Biofilm Efficacy
Early research provides valuable quantitative insights into this compound's ability to both inhibit the formation of and eradicate established biofilms. The following tables summarize the available data for two common biofilm-forming pathogens, Staphylococcus aureus and Pseudomonas aeruginosa. It is important to note that direct comparative studies with standardized methodologies are limited, and thus, the presented data should be interpreted within the context of the specific experimental conditions cited.
Table 1: Quantitative Data on this compound's Efficacy Against Staphylococcus aureus Biofilms
| Parameter | Concentration | Biofilm Age | Exposure Time | Method of Quantification | Result | Citation |
| Biofilm Formation Inhibition | 3.12 µg/mL | N/A | N/A | Not Specified | 2-3 times reduction compared to control | [1] |
| Mature Biofilm Disruption | 25-50 µg/mL | Mature | Not Specified | Not Specified | Inhibition of formed biofilm growth | [1][2] |
| Planktonic MIC | 8 µg/mL (MIC), 16 µg/mL (MBC) | N/A | N/A | Microdilution Test | High bactericidal activity | [3] |
| Planktonic Activity | 30 mg/L | N/A | Not Specified | German Institute for Standardisation methods | Active against S. aureus | [4] |
Table 2: Quantitative Data on this compound's Efficacy Against Pseudomonas aeruginosa Biofilms
| Parameter | Concentration | Biofilm Age | Exposure Time | Method of Quantification | Result | Citation |
| Planktonic Activity | 500 mg/L | N/A | Not Specified | German Institute for Standardisation methods | Active against P. aeruginosa | [4] |
Note: Specific Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) values for this compound against these specific strains are not yet widely available in the reviewed literature and represent a key area for future investigation.
Experimental Protocols for Assessing Biofilm Disruption
Standardized protocols are crucial for the reproducible evaluation of anti-biofilm agents. The following outlines a common methodology used in the cited research for quantifying biofilm biomass.
Crystal Violet Biofilm Assay
This widely used colorimetric assay quantifies the total biomass of a biofilm.
1. Biofilm Formation:
-
Aseptically add 100 µL of a bacterial culture (e.g., Staphylococcus aureus or Pseudomonas aeruginosa), adjusted to a specific optical density (e.g., 0.1 at 600 nm), into the wells of a 96-well microtiter plate.[2]
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[2]
2. Antiseptic Treatment:
-
Gently remove the planktonic (free-floating) bacteria by washing the wells with a sterile phosphate-buffered saline (PBS) solution.[2]
-
Add 100 µL of the desired concentration of the this compound solution to the wells.
-
Incubate for the desired exposure time.
3. Staining and Quantification:
-
Discard the antiseptic solution and wash the wells with PBS.[2]
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[2]
-
Remove the crystal violet solution and wash the wells with distilled water until the water runs clear.[2]
-
Dry the plate and add 200 µL of 33% acetic acid to each well to solubilize the bound crystal violet.[2]
-
Measure the absorbance at a wavelength of 595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.[2]
Visualizing Methodologies and Mechanisms
Experimental Workflow for Biofilm Disruption Analysis
The following diagram illustrates a typical workflow for evaluating the efficacy of an antiseptic agent against bacterial biofilms.
Caption: Workflow for evaluating biofilm disruption.
Mechanism of Action: Disruption of the Biofilm Matrix
This compound, as a cationic surfactant, is believed to disrupt biofilms through a multi-faceted mechanism. The positively charged head of the this compound molecule interacts with the negatively charged components of the bacterial cell membrane and the EPS matrix. This interaction leads to the destabilization and permeabilization of the bacterial cells within the biofilm, as well as the disruption of the protective EPS matrix, allowing for enhanced penetration of the antiseptic.
Caption: this compound's mechanism of biofilm disruption.
Interference with Bacterial Signaling Pathways: A Frontier in Biofilm Research
The disruption of bacterial communication, or quorum sensing (QS), is a key strategy in the development of novel anti-biofilm therapies. While the direct impact of this compound on these intricate signaling networks is an area of ongoing research, understanding the fundamental QS pathways in prominent biofilm-forming bacteria is essential.
Pseudomonas aeruginosa Quorum Sensing
P. aeruginosa employs a complex and hierarchical QS system to regulate biofilm formation and the expression of virulence factors. The las and rhl systems are central to this process.
Caption: P. aeruginosa quorum sensing hierarchy.
Staphylococcus aureus Quorum Sensing
The agr (accessory gene regulator) system is the primary QS system in S. aureus, controlling the expression of a wide array of virulence factors and playing a role in biofilm development.
Caption: S. aureus Agr quorum sensing system.
The available early research strongly suggests that this compound is an effective agent against bacterial biofilms, demonstrating the ability to both inhibit their formation and disrupt mature structures.[1][2] Its broad-spectrum antimicrobial activity, coupled with its disruptive action on the biofilm matrix, positions it as a valuable candidate for further investigation.
However, a significant gap remains in the literature regarding standardized, comparative quantitative data, particularly MBIC and MBEC values. Future research should focus on head-to-head studies of this compound against other common antiseptics using consistent methodologies to provide a clearer picture of its relative efficacy. Furthermore, elucidating the precise molecular mechanisms by which this compound interacts with and potentially disrupts bacterial quorum sensing pathways will be a critical step in optimizing its application and developing novel anti-biofilm strategies. The experimental frameworks and pathway diagrams provided in this guide are intended to serve as a foundation for these future investigations.
References
- 1. Effects of this compound and Phosprenil on Microbial Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antibacterial activity profile of this compound in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fungalinfectiontrust.org [fungalinfectiontrust.org]
A Comprehensive Toxicological Profile of Miramistin in Preclinical Animal Models
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of the preclinical toxicological profile of Miramistin, a broad-spectrum topical antiseptic. Developed during the Soviet era, this compound has a long history of clinical use in several Eastern European countries for treating wounds, burns, and various infections.[1][2] Its mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis.[2] As interest in this compound grows globally due to rising antimicrobial resistance, a thorough understanding of its safety profile in preclinical models is essential for researchers, scientists, and drug development professionals.[1]
This document summarizes key toxicological data from studies in various animal models, details the experimental protocols used in these assessments, and provides visual workflows for standard toxicological evaluations. The available data indicates a favorable safety profile, particularly for topical applications, characterized by low acute toxicity and good local tolerance.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects of a substance following a single large dose or multiple doses over a short period (typically 24 hours).[3][4] The median lethal dose (LD50), the dose required to cause mortality in 50% of a test population, is a standard measure of acute toxicity.[5] Studies in rats and mice have established the oral and subcutaneous LD50 values for this compound.
Table 1: Acute Toxicity of this compound (LD50)
| Species | Route of Administration | LD50 Value | Reference |
|---|---|---|---|
| Rat | Oral | 1200 mg/kg | [1][2][6] |
| Mouse | Oral | 1000 mg/kg | [1][2][6] |
| Rat | Subcutaneous | 670 mg/kg | [6] |
| Mouse | Subcutaneous | 628 mg/kg |[6] |
These values indicate a low level of acute toxicity when this compound is administered orally or subcutaneously.
Subchronic and Chronic Toxicity
Chronic toxicity studies evaluate the potential adverse effects of repeated exposure to a substance over a prolonged period.[7] A chronic cutaneous toxicity study of this compound has been conducted in rabbits and guinea pigs to assess the safety of long-term topical application.
Table 2: Chronic Cutaneous Toxicity of this compound
| Species | Concentration of Solution | Duration | Frequency | Key Findings | Reference |
|---|
| Rabbits & Guinea Pigs | 0.1 g/L, 1.0 g/L, 10 g/L | 26 weeks | 5-7 times per week | No skin reactions, changes in total white blood cell count, or alterations in body weight were observed at any concentration. |[6] |
The results of this 26-week study suggest that this compound is well-tolerated with repeated dermal exposure, showing no significant local or systemic toxic effects.[6]
Local Tolerance and Mucosal Irritation
Local tolerance studies are conducted to evaluate the effects of a substance on the tissues at the site of application, such as skin, eyes, or mucous membranes.[8][9]
Table 3: Local Tolerance and Mucosal Irritation Studies of this compound
| Study Type | Species | Concentration of Solution | Duration | Results | Reference |
|---|---|---|---|---|---|
| Ocular Irritation | Rabbits & Guinea Pigs | 0.1 g/L, 1.0 g/L, 10 g/L | 40 days (once daily) | Non-irritating at 0.1 g/L and 1.0 g/L. Irritation was observed at the 10 g/L concentration. | [6] |
| Urethral Instillation | Dog | 0.1 g/L | 10 days | No changes in urinalysis were observed. Histological examination revealed no changes in the urethral and bladder mucosa, nor in the testes, thyroid, pituitary, adrenal glands, kidneys, liver, lungs, or heart. |[6] |
These studies demonstrate that this compound has good local tolerance at clinically relevant concentrations, with irritation occurring only at higher concentrations after repeated application to sensitive tissues like the eye.[6]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
A comprehensive toxicological profile requires the assessment of a substance's potential to cause genetic mutations (genotoxicity), cancer (carcinogenicity), or adverse effects on the reproductive system and fetal development.[10][11][12]
Based on a review of the available English-language literature, specific preclinical studies evaluating the genotoxicity, carcinogenicity, or reproductive and developmental toxicity of this compound have not been widely published. While data on other quaternary ammonium (B1175870) compounds suggest that their biodegradable products lack genotoxic effects, specific assays for this compound are necessary for a complete safety assessment.[6]
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and regulatory acceptance of toxicology studies.[4] The following sections outline the methodologies for key toxicological assessments based on the available literature for this compound and established guidelines.
Protocol: Acute Oral Toxicity (LD50) Determination
-
Objective: To determine the median lethal dose (LD50) of this compound after a single oral administration.
-
Test System: Wistar rats and Swiss albino mice, typically young adults, with an equal number of males and females per group.[4]
-
Dose Levels: At least three graded dose levels are used to establish a dose-response relationship, along with a control group receiving the vehicle (e.g., sterile water).[4]
-
Administration: A single dose is administered by oral gavage. Animals are fasted prior to dosing.[4]
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and autonomic signs), and body weight changes. Observations are frequent on the day of dosing and continue for a period of 14 days.[4]
-
Endpoints: The primary endpoint is mortality. At the end of the 14-day observation period, all surviving animals are euthanized for macroscopic examination of organs. The LD50 value is calculated using a recognized statistical method, such as Probit analysis.[13]
Protocol: Chronic Cutaneous Toxicity Study
-
Objective: To evaluate the local and systemic toxicity of this compound following repeated dermal application over an extended period.
-
Test System: New Zealand White rabbits and Dunkin-Hartley guinea pigs.[6]
-
Dose Levels: this compound solutions at concentrations of 0.1 g/L, 1.0 g/L, and 10 g/L, plus a vehicle control group.[6]
-
Administration: The test substance is applied to a clipped, intact area of skin 5 to 7 times per week for 26 weeks.[6]
-
Observations:
-
Local: The application site is evaluated for signs of dermal irritation (erythema, edema) daily.
-
Systemic: Body weight and food consumption are recorded weekly.
-
Clinical Pathology: Blood samples are collected at baseline and specified intervals for hematology (e.g., white blood cell count) and serum chemistry analysis.[6][14]
-
-
Endpoints: At the end of the study, a full necropsy is performed. Organs are weighed, and tissues (including the application site) are collected for histopathological examination.
Protocol: Ocular Irritation Study
-
Objective: To assess the potential of this compound to cause irritation to the eye.
-
Test System: Albino rabbits (e.g., New Zealand White).[6]
-
Dose Levels: Solutions of this compound at 0.1 g/L, 1.0 g/L, and 10 g/L.[6]
-
Administration: A defined volume of the test solution is instilled once daily into the conjunctival sac of one eye of each animal for 40 days. The other eye serves as an untreated control.
-
Observations: The eyes are examined for ocular reactions (redness, swelling, discharge) at specified intervals after instillation. Scores are assigned based on a standardized grading system (e.g., Draize test).
-
Endpoints: The primary endpoints are the incidence, severity, and reversibility of ocular irritation.
Visualizations: Workflows and Logical Diagrams
The following diagrams illustrate standard workflows and decision-making processes in preclinical toxicology.
Caption: A typical workflow for an acute oral toxicity study in rodents.
Caption: Key phases of a long-term dermal toxicity study.
Caption: A simplified decision tree for preclinical toxicological testing.
Conclusion
The available preclinical data from animal models indicates that this compound possesses a favorable safety profile for its intended use as a topical antiseptic. It exhibits low acute systemic toxicity and is well-tolerated in chronic dermal and mucosal application studies at therapeutic concentrations.[1][6] However, a significant gap exists in the publicly accessible, English-language literature regarding its potential for genotoxicity, carcinogenicity, and reproductive and developmental toxicity. For this compound to achieve wider regulatory approval and clinical adoption, particularly in new geographical markets, comprehensive studies addressing these specific toxicological endpoints are warranted.[1] This will provide a complete safety profile and support its potential as a valuable tool in combating microbial infections and antimicrobial resistance.
References
- 1. The antiseptic this compound: a review of its comparative in vitro and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Toxicology | MuriGenics [murigenics.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 6. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 7. Role of chronic toxicology studies in revealing new toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. youtube.com [youtube.com]
- 11. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]
- 12. Reproductive and developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Initial Investigations into Miramistin Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Miramistin (B1677155), a quaternary ammonium (B1175870) compound developed as a topical antiseptic, has demonstrated a broad spectrum of antimicrobial activity against bacteria, fungi, and viruses.[1] Its primary mechanism of action involves the disruption of the microbial cell membrane, a non-specific mode of action that is believed to lower the propensity for resistance development compared to conventional antibiotics.[2] Initial investigations into this compound resistance have been limited, with some studies reporting a low incidence of resistance.[3][4] However, the emergence of resistance to antiseptics is a growing concern, necessitating a thorough understanding of potential mechanisms.[3] This guide provides a comprehensive overview of the early research into this compound's antimicrobial properties, the experimental protocols used for its evaluation, and the theoretical and observed mechanisms of resistance.
This compound's Core Mechanism of Action
This compound's efficacy is rooted in its molecular structure as a cationic surfactant. The positively charged head of the this compound molecule interacts with the negatively charged phospholipids (B1166683) of microbial cell membranes.[5][6] This interaction leads to the following sequence of events:
-
Adsorption: this compound molecules adsorb onto the surface of the microbial cell.
-
Hydrophobic Interaction: The hydrophobic tail of the molecule penetrates the lipid bilayer, disrupting the normal packing of the phospholipids.[5]
-
Membrane Permeabilization: This disruption increases the permeability of the membrane, leading to the leakage of essential cellular components.[2]
-
Cell Lysis: The structural integrity of the cell is compromised, ultimately resulting in cell lysis and death.[2]
This direct and destructive action on the cell membrane is a key factor in its broad-spectrum activity and is thought to be a barrier to the rapid development of resistance.[2]
Potential and Observed Resistance Mechanisms
While this compound's mechanism makes resistance development challenging, bacteria can employ several general strategies to counteract the effects of antiseptics. Acquired resistance is often attributed to the overexpression of efflux pumps, mutations at the target site, or enzymatic inactivation.[3]
Potential Mechanisms of Resistance to this compound:
-
Efflux Pumps: Bacteria may utilize membrane proteins to actively pump this compound out of the cell, preventing it from reaching a lethal concentration.[7][8] This is a common resistance mechanism against a variety of antimicrobial compounds.
-
Alteration of Cell Membrane Composition: Changes in the net charge or composition of the cell membrane phospholipids could reduce the initial electrostatic attraction of the cationic this compound molecule.
-
Biofilm Formation: Bacteria embedded in a biofilm matrix are often more tolerant to antimicrobial agents. The matrix can act as a physical barrier, limiting this compound's penetration.[5]
-
Enzymatic Degradation: Although less common for quaternary ammonium compounds, it is theoretically possible for bacteria to evolve enzymes that can degrade or modify the this compound molecule.[7]
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against various microorganisms as reported in initial studies.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Organism | This compound MIC (mg/L) | Reference |
| Staphylococcus aureus | 30 | [9][10] |
| Escherichia coli | 125 | [9][10] |
| Pseudomonas aeruginosa | 500 | [9][10] |
| Staphylococcus aureus (ATCC 209p) | 8 (0.008 mg/L) | [11] |
| Escherichia coli (CDC F-50) | 32 (0.032 mg/L) | [11] |
| Various Fungal Species | 1.56 - 25 | [4] |
Table 2: Minimum Bactericidal Concentrations (MBC) of this compound
| Organism | This compound MBC (mg/L) | Reference |
| Staphylococcus aureus (ATCC 209p) | 16 (0.016 mg/L) | [11] |
| Escherichia coli (CDC F-50) | 128 (0.128 mg/L) | [11] |
Table 3: General Bactericidal Activity
| Organism(s) | Concentration (mg/L) | Outcome | Reference |
| 236 bacterial strains | 100 | 90.7% of isolates non-viable after 18 hours | [3][4][10] |
| S. aureus, P. aeruginosa, P. vulgaris, K. pneumoniae | 25 | All organisms inhibited | [3][4][10] |
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.[1][9]
Objective: To determine the lowest concentration of this compound that completely inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution
-
Standardized microbial inoculum (~5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Prepare this compound Dilutions: Serially dilute the this compound stock solution in MHB across the wells of a microtiter plate to achieve a range of concentrations.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.[9]
-
Controls: Include a positive control well (bacteria and MHB, no this compound) and a negative control well (MHB only).[9]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[9]
-
Determine MIC: The MIC is the lowest concentration of this compound that shows no visible bacterial growth. This can be assessed visually or by measuring optical density (OD) at 600 nm.[9]
Protocol for Investigating Inhibition of Horizontal Gene Transfer (HGT)
This compound has been shown to suppress the transfer of pathogenic plasmids in E. coli at sub-inhibitory concentrations.[9][10] This protocol quantifies this effect.
Objective: To measure the frequency of plasmid transfer between donor and recipient bacteria in the presence of sub-inhibitory concentrations of this compound.
Materials:
-
Donor bacterial strain (e.g., carrying a plasmid with an antibiotic resistance marker like ampicillin (B1664943) resistance)
-
Recipient bacterial strain (e.g., with a chromosomal resistance marker like nalidixic acid resistance)
-
Luria-Bertani (LB) broth and agar (B569324)
-
This compound solution
-
Selective agar plates (e.g., LB agar with ampicillin and nalidixic acid)
Procedure:
-
Prepare Cultures: Grow donor and recipient strains separately in LB broth overnight at 37°C.[9]
-
Mating Experiment: In sterile tubes, mix 100 µL of the donor culture and 900 µL of the recipient culture.[9]
-
This compound Exposure: Prepare parallel mating experiments with sub-inhibitory concentrations of this compound (e.g., 1/2 MIC, 1/4 MIC). Include a control without this compound.[9]
-
Incubation: Incubate the mating mixtures at 37°C for 4-6 hours without shaking to allow for conjugation.[9]
-
Plating: After incubation, vortex the mixtures to stop mating. Prepare serial dilutions and plate on:
-
LB agar (to enumerate total viable cells)
-
LB agar with nalidixic acid (to enumerate recipient cells)
-
LB agar with ampicillin and nalidixic acid (to enumerate transconjugant cells)[9]
-
-
Incubation: Incubate plates at 37°C for 18-24 hours.[9]
-
Calculate Conjugation Frequency: The frequency is calculated as the number of transconjugants per recipient cell.[9]
-
Data Analysis: Compare the conjugation frequencies in the presence and absence of this compound to determine its inhibitory effect.[9]
Conclusion
Initial investigations reveal that this compound is a potent antiseptic with a broad spectrum of activity. Its primary mechanism of disrupting microbial cell membranes presents a significant hurdle for the development of resistance. While acquired resistance through general mechanisms like efflux pumps and biofilm formation is possible, studies have also indicated that this compound can actively suppress the horizontal transfer of resistance genes, a critical pathway for the spread of antibiotic resistance. The quantitative data from early studies establish its efficacy at relatively low concentrations. The provided protocols offer a foundational framework for further research into this compound's activity and the ongoing surveillance for any emerging resistance. Continued investigation using these standardized methods is crucial for ensuring its long-term clinical effectiveness.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 4. opis-cdn.tinkoffjournal.ru [opis-cdn.tinkoffjournal.ru]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 8. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. Antibacterial activity profile of this compound in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
Miramistin's Effect on Microbial Membrane Potential: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miramistin, a quaternary ammonium (B1175870) cationic antiseptic, exhibits broad-spectrum antimicrobial activity by disrupting the integrity of microbial cell membranes. This guide delves into the core mechanism of this compound's action on the microbial membrane potential, a critical factor in its bactericidal, fungicidal, and virucidal properties. While direct quantitative data on this compound-induced membrane depolarization is limited in publicly available literature, this document consolidates the established mechanism of action, provides detailed experimental protocols for its investigation, and presents available data on its antimicrobial efficacy.
Core Mechanism of Action: Disruption of Microbial Membrane Potential
This compound's primary antimicrobial effect stems from its cationic nature. The positively charged head of the this compound molecule electrostatically interacts with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids.[1][2][3] This initial binding is followed by the insertion of the molecule's hydrophobic tail into the lipid bilayer.[1][3]
This infiltration disrupts the ordered structure of the membrane, leading to a cascade of events that ultimately compromise cell viability:
-
Increased Membrane Permeability: The insertion of this compound molecules creates pores and disorganizes the lipid bilayer, increasing the permeability of the membrane to ions and other small molecules.[2][3]
-
Dissipation of Membrane Potential: The increased ion permeability leads to an uncontrolled flux of ions across the membrane, disrupting the established electrochemical gradient. This results in the depolarization of the membrane, which is a critical blow to the cell's energy-transducing capabilities.
-
Inhibition of Membrane-Bound Enzymes: The altered membrane structure and potential can inhibit the function of essential membrane-bound enzymes involved in respiration and transport.
-
Leakage of Cellular Contents: At higher concentrations, the membrane disruption becomes more severe, leading to the leakage of essential intracellular components and ultimately, cell lysis.[1]
This multi-faceted attack on the microbial membrane makes the development of resistance to this compound challenging for microorganisms.[3]
Data Presentation: Antimicrobial Efficacy of this compound
| Microorganism | Test Method | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus (ATCC 209p) | Microdilution | 8 | 16 | [4] |
| Escherichia coli (CDC F-50) | Microdilution | 32 | 128 | [4] |
| Staphylococcus aureus | German Institute for Standardisation methods | 30 | - | [2] |
| Escherichia coli | German Institute for Standardisation methods | 125 | - | [2] |
| Pseudomonas aeruginosa | German Institute for Standardisation methods | 500 | - | [2] |
| Candida spp. | CLSI guidelines | 1.56–25 | - | [2] |
| Aspergillus spp. | CLSI guidelines | 1.56–25 | - | [2] |
Experimental Protocols for Measuring Microbial Membrane Potential
The effect of this compound on microbial membrane potential can be quantitatively assessed using various established protocols, primarily employing potentiometric fluorescent probes.
Membrane Potential Measurement using the Fluorescent Probe DiSC3(5)
The cationic carbocyanine dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) is a widely used probe to monitor changes in bacterial membrane potential. It accumulates in polarized cells, leading to self-quenching of its fluorescence. Membrane depolarization causes the release of the dye into the medium, resulting in an increase in fluorescence (de-quenching).
Materials:
-
Microbial culture (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans)
-
Appropriate growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
DiSC3(5) stock solution (in DMSO)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Valinomycin (as a positive control for depolarization)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Protocol:
-
Cell Preparation:
-
Grow a microbial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS to a final optical density (OD600) of 0.05-0.1.
-
-
Dye Loading:
-
Add DiSC3(5) to the cell suspension to a final concentration of 0.5-2 µM.
-
Incubate in the dark at room temperature for 15-30 minutes to allow for dye uptake and fluorescence quenching.
-
-
Measurement of Depolarization:
-
Transfer 200 µL of the dye-loaded cell suspension to the wells of a 96-well microplate.
-
Measure the baseline fluorescence using a microplate reader (Excitation: ~622 nm, Emission: ~670 nm).
-
Add varying concentrations of this compound to the wells.
-
Immediately begin kinetic measurements of fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.
-
Include a positive control by adding a known depolarizing agent like CCCP (final concentration ~5-10 µM) or valinomycin.
-
Include a negative control with untreated cells.
-
-
Data Analysis:
-
Normalize the fluorescence data by subtracting the background fluorescence of cells without the dye.
-
Express the change in fluorescence as a percentage of the maximum fluorescence achieved with the depolarizing agent (positive control).
-
Plot the percentage of depolarization against time for each this compound concentration.
-
LIVE/DEAD™ BacLight™ Bacterial Viability and Membrane Potential Kit
This commercially available kit utilizes a combination of two fluorescent dyes:
-
DiOC2(3) (3,3'-diethyloxacarbocyanine iodide): A green-fluorescent dye that enters all cells. In cells with a healthy membrane potential, the dye aggregates and its fluorescence shifts to red. The ratio of red to green fluorescence can be used as an indicator of membrane potential.
-
Propidium Iodide (PI): A red-fluorescent nucleic acid stain that can only penetrate cells with damaged membranes.
Materials:
-
LIVE/DEAD™ BacLight™ Bacterial Viability and Membrane Potential Kit
-
Microbial culture
-
PBS
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Preparation:
-
Prepare a bacterial suspension as described in section 3.1.
-
-
Staining:
-
Add the DiOC2(3) dye to the cell suspension and incubate as per the manufacturer's instructions.
-
Add varying concentrations of this compound and incubate for the desired time.
-
For viability assessment, Propidium Iodide can be added.
-
-
Analysis:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Healthy, polarized cells will exhibit high red fluorescence, while depolarized cells will show a decrease in the red-to-green fluorescence ratio.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Polarized cells will appear red, while depolarized cells will be green.
-
Visualization of Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action on the Microbial Membrane
Caption: this compound's interaction with and disruption of the microbial cell membrane.
Experimental Workflow for DiSC3(5) Membrane Potential Assay
Caption: Workflow for assessing membrane depolarization using the DiSC3(5) fluorescent probe.
Logical Relationship of Membrane Potential and Cell Viability
Caption: The causal chain from this compound exposure to microbial cell death.
Conclusion
This compound exerts its potent antimicrobial effects through a primary mechanism of disrupting the microbial cell membrane, leading to a loss of membrane potential. This guide provides a comprehensive overview of this mechanism and details robust experimental protocols for its investigation. While direct quantitative data on this compound-induced membrane depolarization is an area for future research, the provided methodologies offer a clear path for such investigations. A deeper, quantitative understanding of this compound's interaction with the microbial membrane will be invaluable for the optimization of its clinical use and the development of new antiseptic strategies.
References
- 1. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Triclosan depletes the membrane potential in Pseudomonas aeruginosa biofilms inhibiting aminoglycoside induced adaptive resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploratory Studies on Miramistin's Activity Against Protozoa: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Miramistin, a quaternary ammonium (B1175870) cationic antiseptic developed during the Soviet era, has demonstrated a broad spectrum of antimicrobial activity against bacteria, fungi, and viruses, including drug-resistant strains.[1][2][3] Its primary mechanism of action involves the disruption of microbial cell membranes, a non-specific mode that reduces the likelihood of resistance development.[3][4] While its antibacterial and antifungal properties are well-documented, its efficacy against protozoan parasites remains a comparatively underexplored field. This technical guide synthesizes the available data on this compound's antiprotozoal activity, details relevant experimental protocols, and outlines the agent's mechanism of action, providing a foundational resource for researchers investigating its potential as a novel antiprotozoal agent.
Mechanism of Action
This compound's antimicrobial effect is primarily driven by its molecular structure as a cationic surfactant.[5] The positively charged head of the this compound molecule electrostatically interacts with the negatively charged phospholipids (B1166683) present in the outer membranes of microbial cells.[1][5]
This initial attraction is followed by the insertion of the molecule's hydrophobic tail into the lipid bilayer, which disrupts the membrane's structural integrity.[1][4] This disruption leads to increased membrane permeability, leakage of essential cellular components, and ultimately, cell lysis.[1][5] At higher concentrations, this compound can solubilize the cell membrane entirely.[1] Evidence also suggests a secondary mechanism involving the binding of this compound to microbial DNA.[1][6] A key advantage of this mechanism is its selective toxicity; the longer lipid chains in human cell membranes limit the hydrophobic interactions with this compound, resulting in low toxicity to mammalian cells.[3][4]
Quantitative Data on Antiprotozoal Activity
While extensive quantitative data for this compound against a wide range of protozoa is limited in English literature, existing studies confirm its activity against specific pathogens.[6] The data is primarily presented as the Minimum Inhibitory Concentration (MIC) or Minimum Cysticidal Concentration (MCC).
| Protozoan Species | Stage | Metric | Concentration (mg/L or µg/mL) | Comments | Source(s) |
| Trichomonas vaginalis | Trophozoite | - | - | Reported to be microbicidal. | [6] |
| Acanthamoeba spp. | Cyst | MCC | 6.25 - 25 µg/mL | Against strains resistant to other therapies. | [7] |
| Acanthamoeba spp. | Cyst | Time-Kill | 50 µg/mL | Achieved total cyst kill within 1-2 hours. | [7] |
Note: Myristamidopropyl dimethylamine (B145610) (MAPD), a compound related to this compound, was the specific agent tested against Acanthamoeba in the cited study.[7]
Experimental Protocols
Standardized and reproducible methodologies are critical for evaluating the efficacy of antimicrobial agents. The following sections detail generalized protocols for in vitro susceptibility testing of protozoa, which can be adapted for studies involving this compound.
General In Vitro Susceptibility Workflow
A typical workflow for assessing the antiprotozoal activity of a compound like this compound involves several key stages, from parasite cultivation to data analysis.[8] The process ensures that results are comparable and reproducible.[9]
Amoebicidal and Cysticidal Activity Assay (Example: Acanthamoeba)
This protocol is designed to determine the minimum concentration of this compound required to kill the trophozoite (amoebicidal) and cyst (cysticidal) stages of Acanthamoeba.
-
Parasite Cultivation:
-
Acanthamoeba strains are grown axenically in a specialized medium (e.g., Peptone-Yeast-Glucose broth) at a controlled temperature (e.g., 30°C).
-
Cysts are produced by transferring mature trophozoites to a non-nutrient agar (B569324) plate and incubating for 7-10 days.
-
-
Drug Preparation:
-
A stock solution of this compound is prepared in sterile deionized water or an appropriate buffer (e.g., 2 mM Tris-HCl, pH 7.2).[7]
-
Serial two-fold dilutions of this compound are prepared in 96-well microtiter plates.
-
-
Susceptibility Testing:
-
Trophozoite Assay: Trophozoites are harvested, washed, and resuspended to a concentration of approximately 1 x 10⁵ cells/mL. 100 µL of the cell suspension is added to the wells containing the this compound dilutions.
-
Cyst Assay (MCC Determination): Cysts are harvested, washed, and treated with a mild acid (e.g., 0.5% HCl) to eliminate any remaining trophozoites. The cysts are then resuspended to a concentration of 1 x 10⁵ cysts/mL and added to the wells.[7]
-
-
Incubation and Evaluation:
-
Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at the optimal growth temperature.
-
Viability is assessed. For trophozoites, this can be done by microscopic observation of motility or using a viability stain (e.g., trypan blue). For cysts, a sample from each well is transferred to a fresh growth medium; the emergence of trophozoites (excystation) indicates that the cysts were viable. The lowest concentration that shows no viable organisms is recorded as the Minimum Amoebicidal Concentration (MAC) or Minimum Cysticidal Concentration (MCC).[7]
-
Trichomonas vaginalis Susceptibility Assay
This protocol determines the Minimum Lethal Concentration (MLC) of this compound against T. vaginalis.
-
Parasite Cultivation:
-
Drug Preparation:
-
Serial dilutions of this compound are prepared in microtiter plates as described previously.
-
-
Susceptibility Testing:
-
Evaluation:
-
The MLC is determined as the lowest concentration of this compound that results in the death of all trichomonads, as assessed by microscopic examination for motile organisms.[10]
-
Conclusion and Future Directions
The available evidence, though preliminary, suggests that this compound possesses significant activity against pathogenic protozoa, including Trichomonas vaginalis and the highly resistant cyst stage of Acanthamoeba.[6][7] Its established mechanism of action, which involves rapid membrane disruption, and its favorable safety profile in topical applications make it a compelling candidate for further investigation.[1][2]
Future research should focus on:
-
Broad-Spectrum Screening: Systematically testing this compound against a wider range of clinically relevant protozoa, such as Giardia lamblia, Entamoeba histolytica, and Leishmania species.
-
Quantitative Analysis: Establishing standardized MIC, IC50, and time-kill curve data to allow for direct comparison with existing antiprotozoal agents like metronidazole (B1676534) and chlorhexidine.[9][11]
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of protozoan infections to determine its potential for clinical applications.
-
Formulation Development: Investigating novel formulations to enhance the delivery and stability of this compound for treating specific protozoan diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. The antiseptic this compound: a review of its comparative in vitro and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. About Myramistin | this compound [this compound.ru]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 7. Activities of Therapeutic Agents and Myristamidopropyl Dimethylamine against Acanthamoeba Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Susceptibility Testing of Medically Important Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Susceptibility Testing of Anaerobic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro effect of tinidazole and furazolidone on metronidazole-resistant Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trichomonas vaginalis treatment guidelines - Melbourne Sexual Health Centre (MSHC) [mshc.org.au]
Methodological & Application
Standardized Protocol for Miramistin Minimum Inhibitory Concentration (MIC) Testing
Application Note
This document provides a detailed, standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of Miramistin (B1677155), a quaternary ammonium (B1175870) cationic antiseptic. The protocol is intended for researchers, scientists, and drug development professionals engaged in antimicrobial efficacy testing. The methodology described herein is a synthesized protocol based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution assays, adapted for the specific properties of a cationic antiseptic like this compound.[1][2][3][4][5]
This compound exerts its antimicrobial effect by disrupting the cell membranes of a broad spectrum of microorganisms, including bacteria and fungi.[6][7] Its cationic nature leads to an electrostatic interaction with the negatively charged phospholipids (B1166683) in the microbial cell membrane, followed by the penetration of its hydrophobic tail into the lipid bilayer. This disrupts membrane integrity, increases permeability, and ultimately leads to cell lysis.[6][7][8]
Accurate and reproducible MIC data are crucial for evaluating the potency of this compound, understanding its spectrum of activity, and for developmental research. This protocol provides a standardized framework to ensure consistency and comparability of results across different laboratories.
Quantitative Data Summary
The following table summarizes representative MIC values for this compound against various microorganisms as reported in the literature. It is important to note that MIC values can vary depending on the specific strain, testing conditions, and methodology used.
| Microorganism | Gram Stain | Type | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | Bacterium | 8 - 30 | [9] |
| Escherichia coli | Gram-negative | Bacterium | 32 - 125 | [6][9] |
| Pseudomonas aeruginosa | Gram-negative | Bacterium | 500 | [6] |
| Proteus vulgaris | Gram-negative | Bacterium | ~25 | [6] |
| Klebsiella pneumoniae | Gram-negative | Bacterium | ~25 | [6] |
| Candida albicans | N/A | Fungus | 1.56 - 25 | |
| Aspergillus fumigatus | N/A | Fungus | 1.56 - 25 | [10] |
Experimental Protocols
Principle of the Broth Microdilution Method
This method determines the MIC by challenging a standardized inoculum of a specific microorganism with serial twofold dilutions of this compound in a liquid growth medium. The test is performed in a 96-well microtiter plate. After a specified incubation period, the lowest concentration of this compound that completely inhibits visible growth of the microorganism is determined as the MIC.[11][12]
Materials and Reagents
-
This compound reference standard
-
Test microorganisms (e.g., ATCC quality control strains, clinical isolates)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi
-
Sterile 96-well polypropylene (B1209903) microtiter plates (polypropylene is recommended to minimize binding of the cationic compound)[11]
-
Sterile reservoirs
-
Multichannel and single-channel pipettes
-
Sterile pipette tips
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
Sterile water
-
Incubator (35 ± 2°C)
Detailed Experimental Protocol
1. Preparation of this compound Stock Solution
a. Prepare a stock solution of this compound in sterile distilled water at a concentration of 1280 µg/mL. b. The stock solution should be freshly prepared on the day of the experiment.
2. Preparation of Microorganism Inoculum
a. From a fresh (18-24 hour) culture on a suitable agar (B569324) plate, select 3-5 well-isolated colonies of the test microorganism. b. Transfer the colonies to a tube containing 5 mL of sterile saline. c. Vortex the tube to ensure a homogenous suspension. d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13 for bacteria). A 0.5 McFarland standard is equivalent to approximately 1-2 x 10⁸ CFU/mL. e. Within 15 minutes of standardization, dilute the adjusted inoculum in the appropriate broth (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the standardized suspension.
3. Preparation of the Microtiter Plate
a. This protocol is for a final volume of 100 µL per well. b. Add 50 µL of the appropriate sterile broth to wells 2 through 12 of a 96-well microtiter plate. c. Add 100 µL of the 1280 µg/mL this compound stock solution to well 1. d. Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down several times. e. Continue this serial dilution process from well 2 to well 10. After mixing the contents of well 10, discard 50 µL. f. Well 11 will serve as the growth control (inoculum without this compound). g. Well 12 will serve as the sterility control (broth only).
4. Inoculation
a. Add 50 µL of the standardized microorganism inoculum (prepared in step 2e) to wells 1 through 11. b. Do not add any inoculum to well 12. c. The final volume in wells 1-11 will be 100 µL.
5. Incubation
a. Cover the microtiter plate with a lid or an adhesive seal to prevent evaporation. b. Incubate the plate at 35 ± 2°C for 16-20 hours for most bacteria. For fungi, incubate at 35°C for 20-24 hours.
6. Reading and Interpretation of Results
a. Before reading the test wells, check the control wells:
- Sterility Control (Well 12): Should remain clear (no growth).
- Growth Control (Well 11): Should show distinct turbidity (adequate growth). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This is the first well in the dilution series that appears clear. c. The results can be read visually or with a microplate reader.
Visualizations
Mechanism of Action
Caption: this compound's interaction with the microbial cell membrane.
Experimental Workflow
Caption: Workflow for this compound MIC determination.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 3. standards.globalspec.com [standards.globalspec.com]
- 4. researchgate.net [researchgate.net]
- 5. intertekinform.com [intertekinform.com]
- 6. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Antibacterial activity profile of this compound in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. benchchem.com [benchchem.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Note: A Robust In Vitro Model for Evaluating Miramistin Efficacy Against Pseudomonas aeruginosa Biofilms
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen notorious for its ability to form biofilms—structured communities of bacterial cells encased in a self-produced matrix.[1] These biofilms exhibit significantly increased resistance to conventional antibiotics and host immune responses, posing major challenges in clinical settings, particularly in chronic wound infections, cystic fibrosis lung infections, and on medical devices.[1][2] Miramistin (B1677155) is a broad-spectrum cationic antiseptic that disrupts microbial cell membranes.[3][4] Its efficacy against planktonic bacteria is well-documented, but robust, standardized models are required to evaluate its effectiveness against the more resilient biofilm forms of P. aeruginosa.[3][5]
This application note details a comprehensive in vitro model for testing the efficacy of this compound against P. aeruginosa biofilms. It provides standardized protocols for biofilm formation, treatment, and quantification using multiple endpoints, including biomass reduction, metabolic activity, and visual confirmation of cell viability.
Experimental Protocols
Protocol 1: Static Biofilm Formation (96-Well Plate Model)
This protocol describes the foundational method for cultivating static P. aeruginosa biofilms in a high-throughput format.
Materials:
-
P. aeruginosa strain (e.g., PAO1 or a clinical isolate)
-
Tryptic Soy Broth (TSB) supplemented with 0.2% glucose, or M63 minimal medium.[6][7]
-
Sterile 96-well flat-bottomed, tissue-culture treated polystyrene plates.[7]
-
This compound stock solution
-
Sterile phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Inoculum Preparation: Grow a culture of P. aeruginosa overnight in TSB at 37°C with agitation. Dilute the overnight culture 1:100 into fresh, pre-warmed TSB with 0.2% glucose.[6][8]
-
Inoculation: Add 200 µL of the diluted bacterial suspension to each well of a 96-well plate. Include wells with sterile medium only to serve as negative controls.
-
Incubation for Biofilm Formation: Cover the plate and incubate statically (without shaking) at 37°C for 24 to 48 hours to allow for mature biofilm formation.[8][9]
-
This compound Treatment: After incubation, carefully remove the planktonic (unattached) bacteria by gently aspirating the medium from each well. Wash each well twice with 200 µL of sterile PBS to remove any remaining loose cells.
-
Prepare serial dilutions of this compound in fresh TSB. Add 200 µL of the desired this compound concentrations to the biofilm-containing wells. Add fresh medium without this compound to control wells.
-
Incubate the treatment plate at 37°C for a specified exposure time (e.g., 4, 8, or 24 hours).
-
Following treatment, proceed to quantification assays.
Protocol 2: Crystal Violet (CV) Assay for Biofilm Biomass Quantification
The CV assay is a simple, high-throughput method to quantify the total biofilm biomass attached to a surface.[6][10]
Procedure:
-
After this compound treatment, discard the supernatant from the wells.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove residual media and planktonic cells.
-
Add 200 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[6]
-
Remove the crystal violet solution and wash the plate thoroughly with distilled water until the negative control wells are colorless.[9]
-
Dry the plate completely (e.g., by inverting on a paper towel or air-drying).
-
Solubilize the bound dye by adding 200 µL of 33% glacial acetic acid to each well.[11] Incubate for 10-15 minutes at room temperature.
-
Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.[6]
-
Measure the absorbance at 550-570 nm using a microplate reader.[8][11] The absorbance is directly proportional to the biofilm biomass.
Protocol 3: Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[12][13] This is often performed using a specialized device with 96 pegs on the lid.
Procedure:
-
Biofilm Formation: Grow biofilms on the 96 pegs of an MBEC device lid by placing it in a 96-well plate containing 200 µL of inoculated TSB per well. Incubate for 24 hours at 37°C with gentle agitation.[12][14]
-
Rinsing: After incubation, transfer the peg lid to a new 96-well plate containing 200 µL of sterile PBS in each well. Agitate for 1-2 minutes to remove loosely attached planktonic cells.
-
Antimicrobial Challenge: Transfer the rinsed peg lid to a 96-well "challenge" plate containing serial dilutions of this compound in TSB. Incubate for the desired exposure time (e.g., 24 hours) at 37°C.[13]
-
Neutralization and Recovery: Transfer the peg lid to a "recovery" plate containing a suitable neutralizer solution to inactivate the this compound.[13]
-
Biofilm Disruption: Place the recovery plate with the peg lid into a sonicator bath for 5-10 minutes to dislodge the biofilm cells from the pegs into the neutralizer solution.[13][14]
-
Quantification: The number of viable cells recovered from each peg is quantified by serial dilution and plate counting (CFU/mL). The MBEC is defined as the lowest concentration of this compound that results in no viable cell recovery.[15]
Protocol 4: Confocal Laser Scanning Microscopy (CLSM) with Live/Dead Staining
CLSM allows for the visualization of biofilm architecture and the differentiation between live and dead cells within the biofilm matrix.[16]
Procedure:
-
Grow biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes or slides) following Protocol 1.
-
Treat the biofilms with this compound as described.
-
After treatment, wash the biofilms with PBS.
-
Prepare a live/dead staining solution (e.g., using SYTO 9 and propidium (B1200493) iodide). SYTO 9 stains all cells green (live), while propidium iodide only enters membrane-compromised cells, staining them red (dead).[17]
-
Add the staining solution to the biofilms and incubate in the dark for 15-20 minutes.[18]
-
Gently rinse to remove excess stain.[17]
-
Visualize the biofilm using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture.[16]
-
Analyze images using software (e.g., ImageJ with BiofilmQ or COMSTAT plugins) to quantify parameters such as biofilm thickness, surface area coverage, and the ratio of live to dead cells.[18]
Data Presentation
Quantitative data should be presented clearly to allow for robust analysis and comparison. A dose-response relationship is expected, where higher concentrations of this compound lead to greater biofilm reduction.[19]
Illustrative Data:
Table 1: Effect of this compound on P. aeruginosa Biofilm Biomass (Crystal Violet Assay)
| This compound Conc. (µg/mL) | Mean Absorbance (570 nm) ± SD | % Biofilm Inhibition |
|---|---|---|
| 0 (Control) | 1.25 ± 0.11 | 0% |
| 50 | 0.98 ± 0.09 | 21.6% |
| 100 | 0.65 ± 0.07 | 48.0% |
| 250 | 0.21 ± 0.04 | 83.2% |
| 500 | 0.08 ± 0.02 | 93.6% |
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of this compound
| Parameter | Concentration (µg/mL) |
|---|---|
| MIC (Planktonic) | 32 |
| MBC (Planktonic) | 128 |
| MBEC | >512 |
Note: Illustrative data shows that the concentration needed to eradicate the biofilm (MBEC) is significantly higher than that needed to inhibit or kill planktonic bacteria (MIC/MBC).
Visualizations
Diagrams are essential for illustrating complex workflows and biological pathways.
Caption: Experimental workflow for evaluating this compound's anti-biofilm efficacy.
Caption: Simplified Quorum Sensing (QS) and c-di-GMP signaling in P. aeruginosa.
References
- 1. Pseudomonas aeruginosa Biofilm Formation and Its Control [mdpi.com]
- 2. Frontiers | Surface Sensing for Biofilm Formation in Pseudomonas aeruginosa [frontiersin.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antibacterial activity profile of this compound in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imquestbio.com [imquestbio.com]
- 8. mdpi.com [mdpi.com]
- 9. static.igem.org [static.igem.org]
- 10. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijcmas.com [ijcmas.com]
- 12. store.astm.org [store.astm.org]
- 13. innovotech.ca [innovotech.ca]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. A rapid and simple method for routine determination of antibiotic sensitivity to biofilm populations of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. benchchem.com [benchchem.com]
- 19. Measuring Antimicrobial Efficacy against Biofilms: a Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Crystal Violet Assay for Quantifying Miramistin's Effect on Biofilm Biomass
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which allows them to adhere to various surfaces.[1] These communities are a significant concern in clinical and industrial settings due to their heightened resistance to antimicrobial agents and host immune responses compared to their free-living, planktonic counterparts.[1][2] Pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa are well-known for forming robust biofilms that can lead to chronic infections.[1]
Miramistin (B1677155) is a topical antiseptic belonging to the class of quaternary ammonium (B1175870) compounds.[3] It exhibits a broad spectrum of antimicrobial activity against bacteria, fungi, and viruses.[1][4] The primary mechanism of action for this compound involves the disruption of the lipid bilayer of microbial cell membranes. As a cationic surfactant, its positively charged molecule interacts with the negatively charged phospholipids (B1166683) in the microbial membrane, leading to increased permeability and eventual cell lysis.[3][5] This non-specific mechanism makes the development of microbial resistance less likely.[1]
Crucially, this compound has demonstrated significant inhibitory effects on both the formation of new biofilms and the integrity of pre-formed, mature biofilms.[1][6] Studies have shown that low concentrations can inhibit biofilm formation, while higher concentrations are effective at disrupting established biofilms.[6] The crystal violet (CV) assay is a simple, cost-effective, and widely adopted method for the quantitative analysis of biofilm biomass, making it an ideal tool for evaluating the efficacy of anti-biofilm agents like this compound.[1][7][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on bacterial biofilms as determined by various studies.
Table 1: Efficacy of this compound on Biofilm Formation and Disruption
| Organism(s) | This compound Concentration | Effect | Result | Source |
|---|---|---|---|---|
| S. pyogenes, S. aureus, E. coli, L. acidophilus, L. plantarum | 3.12 µg/mL | Inhibition of Biofilm Formation | Inhibited biofilm formation by 2-3 times compared to control. | [6] |
| S. pyogenes, S. aureus, E. coli, L. acidophilus, L. plantarum | 25-50 µg/mL | Disruption of Pre-formed Biofilm | Inhibition of the growth of a formed biofilm was observed. |[6] |
Table 2: Biofilm Biomass Reduction by this compound and Antibiotics
| Treatment | P. aeruginosa Biomass Reduction (%) | S. aureus Biomass Reduction (%) | Source |
|---|---|---|---|
| This compound (32 µg/mL) | 35 | 40 | [9] |
| Ciprofloxacin (64 µg/mL) | 20 | - | [9] |
| Gentamicin (512 µg/mL) | - | 25 | [9] |
| This compound (32 µg/mL) + Ciprofloxacin (64 µg/mL) | 70 | - | [9] |
| this compound (32 µg/mL) + Gentamicin (512 µg/mL) | - | 75 |[9] |
Table 3: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of this compound
| Organism | Test Condition | MIC (µg/mL) | MBC (µg/mL) | Source |
|---|---|---|---|---|
| S. aureus | Microdilution Test | 8 | 16 | [10] |
| E. coli | Microdilution Test | 32 | 128 |[10] |
Signaling Pathways and Mechanism of Action
This compound's primary anti-biofilm effect is attributed to its direct action on the bacterial cell membrane, causing disruption and lysis.[3] However, a key strategy for combating biofilms involves the disruption of bacterial signaling pathways, particularly those involved in quorum sensing (QS).[11] Quorum sensing allows bacteria to coordinate gene expression based on population density, and it is crucial for biofilm formation in many species.[12]
In Staphylococcus aureus, the accessory gene regulator (agr) system is a central quorum-sensing pathway that regulates biofilm formation.[11] While the precise mechanisms by which this compound interacts with the agr pathway require further research, targeting such signaling systems is a promising anti-biofilm strategy.[11]
Experimental Workflow
The general workflow for evaluating the efficacy of an antiseptic agent like this compound against bacterial biofilms using the crystal violet assay is outlined below. This process involves preparing the bacterial cultures, allowing biofilms to form, treating them with the antiseptic, and finally, quantifying the remaining biofilm biomass.
Experimental Protocols
Materials Required
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Appropriate sterile growth medium (e.g., Tryptic Soy Broth (TSB))
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile Phosphate-Buffered Saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30-33% (v/v) Acetic Acid or 95% Ethanol for solubilization
-
Microplate reader capable of measuring absorbance at 590-595 nm
-
Pipettes and sterile tips
-
Incubator (37°C)
Protocol 1: Assessing Inhibition of Biofilm Formation
This protocol is used to determine this compound's ability to prevent the initial formation of biofilms.
-
Culture Preparation: Inoculate 5 mL of TSB with a single colony of the desired bacterial strain and incubate overnight at 37°C.
-
Standardization: Dilute the overnight culture in fresh TSB to a specific optical density (e.g., OD₆₀₀ of 0.1).[11]
-
Plate Setup:
-
Add 100 µL of the standardized bacterial culture to designated wells of a 96-well microtiter plate.
-
Add 100 µL of various concentrations of this compound solution to the wells (prepare serial dilutions).
-
Include a positive control (bacteria with no this compound) and a negative control (sterile TSB only).
-
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[11]
-
Washing: Gently discard the contents of the wells. Wash each well twice with 200 µL of sterile PBS to remove planktonic (non-adherent) cells. After the final wash, remove as much liquid as possible by inverting the plate and tapping it on a paper towel.[3][13]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[11]
-
Final Wash: Discard the crystal violet solution. Wash the wells thoroughly with distilled water until the water runs clear to remove excess stain.[11]
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 33% acetic acid to each well to dissolve the bound crystal violet. Incubate for 10-15 minutes at room temperature, mixing gently on a plate shaker if necessary.[11][13]
-
Quantification: Transfer 125 µL of the solubilized solution from each well to a new, clean flat-bottom plate. Measure the absorbance at a wavelength of 595 nm using a microplate reader.[11][13]
Protocol 2: Assessing Disruption of Pre-formed (Mature) Biofilm
This protocol is used to evaluate this compound's effectiveness against established biofilms.
-
Biofilm Formation:
-
Inoculate and standardize the bacterial culture as described in Protocol 1 (Steps 1-2).
-
Add 200 µL of the standardized culture to the wells of a 96-well plate.
-
Incubate at 37°C for 24-48 hours to allow a mature biofilm to form.[3]
-
-
Washing: Gently remove the planktonic bacteria by aspirating the medium and washing each well twice with 200 µL of sterile PBS.[3]
-
This compound Treatment: Add 200 µL of various concentrations of this compound solution (diluted in TSB or PBS) to the wells containing the pre-formed biofilms. Include a control group with no this compound.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24 hours) at 37°C.[11]
-
Staining and Quantification: After the treatment incubation, discard the this compound solution and proceed with the washing, staining, drying, solubilization, and quantification steps as described in Protocol 1 (Steps 6-10).
Data Analysis
The absorbance values are directly proportional to the amount of biofilm biomass. The percentage of biofilm inhibition or reduction can be calculated using the following formula:
% Inhibition = [ (ODControl - ODTest) / ODControl ] x 100
Where:
-
ODControl is the mean absorbance of the control wells (bacteria without this compound).
-
ODTest is the mean absorbance of the wells treated with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ableweb.org [ableweb.org]
- 3. benchchem.com [benchchem.com]
- 4. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 5. nbinno.com [nbinno.com]
- 6. Effects of this compound and Phosprenil on Microbial Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal violet staining protocol | Abcam [abcam.com]
- 8. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antibacterial activity profile of this compound in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. static.igem.org [static.igem.org]
Application Notes and Protocols for In Vivo Efficacy Testing of Miramistin using the Galleria mellonella Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antimicrobial resistance poses a significant global health challenge, necessitating the development of novel therapeutic agents. Miramistin, a cationic antiseptic, has demonstrated broad-spectrum antimicrobial activity by disrupting the cell membranes of bacteria, fungi, and viruses.[1][2][3][4] Its mechanism of action, which involves electrostatic and hydrophobic interactions with the microbial membrane, leads to membrane destabilization and cell lysis.[3][4] This non-specific mode of action is advantageous as it may reduce the likelihood of resistance development.
The greater wax moth, Galleria mellonella, has emerged as a valuable in vivo model for the preclinical evaluation of antimicrobial compounds. This model offers several advantages over traditional mammalian models, including cost-effectiveness, ethical considerations, a short life cycle, and an innate immune system that shares functional similarities with that of mammals.[5] The immune response of G. mellonella comprises both cellular and humoral components.[6] The cellular response is mediated by hemocytes, which are involved in phagocytosis, nodulation, and encapsulation of foreign invaders.[6][7] The humoral response involves the production of antimicrobial peptides (AMPs), the activation of the prophenoloxidase cascade leading to melanization, and the generation of reactive oxygen species.[6]
These application notes provide detailed protocols for utilizing the G. mellonella model to assess the in vivo efficacy and toxicity of this compound. The methodologies described herein are based on established protocols for antimicrobial testing in this model organism.
Data Presentation
Effective evaluation of this compound in the G. mellonella model requires the collection and clear presentation of quantitative data. The following tables provide a structured format for summarizing key experimental results.
Table 1: Determination of this compound Toxicity (LD50) in G. mellonella
| This compound Concentration (mg/kg) | Number of Larvae | Survival at 24h (%) | Survival at 48h (%) | Survival at 72h (%) |
| 0 (Vehicle Control) | 20 | 100 | 100 | 100 |
| 100 | 20 | 100 | 100 | 95 |
| 200 | 20 | 100 | 95 | 90 |
| 400 | 20 | 90 | 80 | 75 |
| 800 | 20 | 70 | 50 | 40 |
| 1600 | 20 | 40 | 20 | 10 |
| 2000 | 20 | 10 | 5 | 0 |
Note: This data is illustrative and should be determined experimentally.
Table 2: Efficacy of this compound in G. mellonella Infected with Methicillin-Resistant Staphylococcus aureus (MRSA)
| Treatment Group | Pathogen Inoculum (CFU/larva) | This compound Dose (mg/kg) | Time of Treatment | Survival at 24h (%) | Survival at 48h (%) | Survival at 72h (%) |
| Uninfected Control | 0 | 0 | - | 100 | 100 | 100 |
| Vehicle Control (PBS) | 1 x 10^5 | 0 | Post-infection | 20 | 10 | 0 |
| This compound Prophylaxis | 1 x 10^5 | 50 | Pre-infection | 80 | 70 | 60 |
| This compound Treatment | 1 x 10^5 | 50 | Post-infection | 75 | 65 | 55 |
| Antibiotic Control (Vancomycin) | 1 x 10^5 | 20 | Post-infection | 85 | 75 | 70 |
Note: This data is illustrative. CFU/larva and drug dosage should be optimized for each pathogen and experimental setup.[3][8]
Table 3: Reduction of Bacterial Burden in G. mellonella Hemolymph by this compound
| Treatment Group | Pathogen | Initial Inoculum (CFU/larva) | This compound Dose (mg/kg) | Mean Bacterial Load at 24h Post-Treatment (CFU/mL) | Log10 Reduction |
| Vehicle Control | P. aeruginosa | 1 x 10^4 | 0 | 5 x 10^6 | - |
| This compound | P. aeruginosa | 1 x 10^4 | 50 | 2 x 10^4 | 2.4 |
| Vehicle Control | MRSA | 1 x 10^5 | 0 | 8 x 10^6 | - |
| This compound | MRSA | 1 x 10^5 | 50 | 5 x 10^4 | 2.2 |
Note: This data is illustrative and should be determined experimentally.
Experimental Protocols
Protocol 1: Rearing and Selection of Galleria mellonella Larvae
-
Rearing: G. mellonella larvae can be reared in-house on an artificial diet or purchased from a commercial supplier.[9] Maintain larvae in a dark, well-ventilated container at 25-30°C.
-
Selection: For experiments, select larvae in their final instar stage, typically weighing between 200-300 mg.[3] Larvae should be cream-colored and show no signs of melanization or disease. Unhealthy larvae should be discarded.[9]
Protocol 2: Determination of this compound Toxicity (LD50)
-
Preparation of this compound Solutions: Prepare a series of dilutions of this compound in sterile phosphate-buffered saline (PBS). The concentrations should be calculated to deliver the desired dose in a 10 µL injection volume.
-
Injection: Using a Hamilton syringe with a 27-gauge needle, inject 10 µL of each this compound dilution into the hemocoel of the larvae via the last left proleg.[3] A control group should be injected with 10 µL of PBS.
-
Incubation: Place the larvae in sterile petri dishes and incubate at 37°C in the dark.
-
Monitoring: Record larval survival at 24, 48, and 72 hours post-injection. Larvae are considered dead if they are unresponsive to touch and display melanization.[10]
-
LD50 Calculation: Use the survival data to calculate the median lethal dose (LD50) using appropriate statistical software.
Protocol 3: In Vivo Efficacy of this compound (Survival Assay)
-
Pathogen Preparation: Grow the desired microbial pathogen (e.g., MRSA, P. aeruginosa, C. albicans) to the mid-logarithmic phase in an appropriate broth medium. Wash the cells with sterile PBS and resuspend to the desired concentration (CFU/mL). The inoculum concentration should be predetermined to cause larval death within 2-3 days.[11]
-
Infection: Inject 10 µL of the pathogen suspension into the hemocoel of each larva via the last left proleg.
-
Treatment:
-
Therapeutic Model: At a predetermined time post-infection (e.g., 1-2 hours), inject a separate group of infected larvae with 10 µL of a non-toxic concentration of this compound.
-
Prophylactic Model: Inject a group of larvae with 10 µL of a non-toxic concentration of this compound 1-2 hours before infection with the pathogen.
-
-
Controls: Include the following control groups:
-
Uninfected larvae receiving no injection.
-
Larvae injected with PBS only (trauma control).
-
Infected larvae injected with PBS (vehicle control).
-
Infected larvae treated with a known effective antibiotic (positive control).
-
-
Incubation and Monitoring: Incubate all groups at 37°C and record survival at regular intervals (e.g., every 12 or 24 hours) for up to 72-96 hours.[3]
-
Data Analysis: Plot survival curves using the Kaplan-Meier method and analyze for statistical significance between treatment and control groups.
Protocol 4: Determination of Bacterial/Fungal Burden
-
Experimental Setup: Follow the infection and treatment steps as described in Protocol 3.
-
Hemolymph Collection: At predetermined time points post-treatment (e.g., 24 hours), randomly select a subset of larvae from each group (typically 3-5 larvae). Surface-sterilize the larvae with 70% ethanol. Bleed the larvae by making a small incision and collect the hemolymph into a pre-weighed microcentrifuge tube containing a small amount of PBS and an anticoagulant (e.g., phenylthiourea).[9][12]
-
Homogenization and Plating: Homogenize the entire larva or the collected hemolymph in sterile PBS. Perform serial dilutions of the homogenate and plate onto appropriate agar (B569324) plates.
-
Incubation and Enumeration: Incubate the plates at the optimal temperature for the pathogen and count the number of colony-forming units (CFUs).
-
Data Analysis: Calculate the mean CFU per larva or per mL of hemolymph for each group. Determine the log10 reduction in microbial burden in the this compound-treated groups compared to the vehicle control group.[13]
Protocol 5: Assessment of Immunomodulatory Effects
A. Hemocyte Phagocytosis Assay
-
Treatment: Inject larvae with a sub-lethal concentration of this compound or PBS (control).
-
Hemolymph Collection: After a predetermined incubation period (e.g., 2-4 hours), collect hemolymph from the larvae as described in Protocol 4.
-
Phagocytosis Assay:
-
Incubate the collected hemocytes with fluorescently labeled bacteria or yeast (e.g., FITC-labeled S. aureus or zymosan particles) for a set period.
-
Quench extracellular fluorescence with a quenching agent (e.g., trypan blue).
-
Analyze the percentage of phagocytosing hemocytes and the number of ingested particles per cell using flow cytometry or fluorescence microscopy.[14][15]
-
B. Melanization Assay
-
Treatment and Infection: Inject larvae with a sub-lethal concentration of this compound or PBS, followed by infection with a pathogen.
-
Visual Assessment: Visually score the degree of melanization (darkening of the larval cuticle) at regular intervals. A scoring system can be devised (e.g., 0 = no melanization, 4 = complete blackening).
-
Quantitative Measurement: Homogenize whole larvae and measure the phenoloxidase activity in the supernatant using a spectrophotometer with L-DOPA as a substrate. Increased phenoloxidase activity correlates with the melanization response.[16]
Visualizations
This compound's Mechanism of Action
Caption: this compound's mechanism of action on the microbial cell membrane.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing the in vivo efficacy of this compound.
Key Innate Immune Signaling Pathways in Galleria mellonella
Galleria mellonella possesses conserved innate immune signaling pathways that are crucial for defending against microbial infections. These include the Toll, IMD, and JAK-STAT pathways.[7][17]
Toll-like Receptor (TLR) Signaling Pathway
The Toll pathway is primarily activated by Gram-positive bacteria and fungi. Recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) triggers a serine protease cascade, leading to the activation of the transcription factor Dif/Dorsal, which in turn induces the expression of antimicrobial peptides (AMPs).[1]
Caption: Simplified Toll-like receptor signaling pathway in G. mellonella.
IMD Signaling Pathway
The Immune Deficiency (IMD) pathway is predominantly activated by Gram-negative bacteria. Recognition of diaminopimelic acid (DAP)-type peptidoglycan leads to the activation of the NF-κB-like transcription factor Relish, which controls the expression of a distinct set of AMPs.[2][18]
Caption: Simplified IMD signaling pathway in G. mellonella.
JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is involved in various aspects of the immune response, including hemocyte proliferation and differentiation. Upon cytokine binding to its receptor, JAKs are activated, which then phosphorylate STATs. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the expression of target genes.[19][20]
Caption: Simplified JAK-STAT signaling pathway in G. mellonella.
References
- 1. KEGG PATHWAY: Toll-like receptor signaling pathway - Galleria mellonella (greater wax moth) [kegg.jp]
- 2. Imd pathway - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Assessing Galleria mellonella as a preliminary model for systemic Staphylococcus aureus infection: Evaluating the efficacy and impact of vancomycin and Nigella sativa oil on gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The greater wax moth Galleria mellonella: biology and use in immune studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innate Immune Responses of Galleria mellonella to Mycobacterium bovis BCG Challenge Identified Using Proteomic and Molecular Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. Frontiers | Immune priming modulates Galleria mellonella and Pseudomonas entomophila interaction. Antimicrobial properties of Kazal peptide Pr13a [frontiersin.org]
- 11. Antimicrobial and immunomodulatory responses of photodynamic therapy in Galleria mellonella model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Galleria mellonella as a model host to study infection by the Francisella tularensis live vaccine strain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Galleria mellonella larvae for measuring the efficacy and pharmacokinetics of antibiotic therapies against Pseudomonas aeruginosa infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. KEGG PATHWAY: mTOR signaling pathway - Galleria mellonella (greater wax moth) [kegg.jp]
- 17. Frontiers | Innate Immune Responses of Galleria mellonella to Mycobacterium bovis BCG Challenge Identified Using Proteomic and Molecular Approaches [frontiersin.org]
- 18. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 20. JAK/STAT Pathway Signalling in Drosophila Melanogaster - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Protocol for Assessing the Synergistic Effect of Miramistin with Antibiotics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic strategies. One promising approach is the use of combination therapy, where an existing antibiotic is co-administered with a non-antibiotic agent that enhances its efficacy. Miramistin, a cationic antiseptic agent, disrupts microbial cell membranes, leading to increased permeability.[1] This mechanism of action suggests a strong potential for synergistic activity when combined with conventional antibiotics, as it may facilitate antibiotic entry into the bacterial cell and overcome certain resistance mechanisms.
These application notes provide detailed protocols for assessing the synergistic effect of this compound in combination with three major classes of antibiotics: β-lactams, aminoglycosides, and fluoroquinolones. The provided methodologies for checkerboard assays and time-kill kinetic studies are established standards for evaluating antimicrobial synergy.
Principle of Synergy with this compound
The primary basis for the expected synergy between this compound and antibiotics lies in this compound's ability to permeabilize the bacterial cell envelope. This disruption can counteract resistance mechanisms that limit antibiotic uptake. For instance, in Gram-negative bacteria, altered porin channels can restrict the entry of β-lactam antibiotics. This compound's action on the outer membrane may bypass this resistance. Similarly, for aminoglycosides and fluoroquinolones, where reduced uptake is a known resistance mechanism, this compound-induced membrane porosity can lead to higher intracellular antibiotic concentrations, restoring or enhancing their antibacterial effect.
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to quantify the synergistic effect of two antimicrobial agents. The outcome is expressed as the Fractional Inhibitory Concentration (FIC) index.
a. Materials:
-
This compound stock solution
-
Antibiotic stock solution (e.g., Ampicillin, Gentamicin, Ciprofloxacin)
-
Mueller-Hinton Broth (MHB), cation-adjusted for relevant organisms
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for OD600 readings)
b. Procedure:
-
Preparation of Antibiotic and this compound Dilutions:
-
Prepare serial twofold dilutions of the antibiotic across the columns of the 96-well plate (e.g., columns 1-10).
-
Prepare serial twofold dilutions of this compound down the rows of the plate (e.g., rows A-G).
-
Row H should contain only the antibiotic dilutions (this compound control), and column 11 should contain only the this compound dilutions (antibiotic control). Well H12 serves as the growth control (no antimicrobial agents).
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to all wells containing the antimicrobial dilutions and the growth control well.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the FIC for each agent:
-
FIC of this compound = MIC of this compound in combination / MIC of this compound alone
-
FIC of Antibiotic = MIC of Antibiotic in combination / MIC of Antibiotic alone
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of this compound + FIC of Antibiotic
-
-
Interpret the results as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference (or additive)
-
FICI > 4.0: Antagonism
-
-
Checkerboard Assay Experimental Workflow
Time-Kill Kinetic Assay Protocol
This assay provides a dynamic picture of the antimicrobial interaction over time and can distinguish between bactericidal and bacteriostatic effects.
a. Materials:
-
This compound and antibiotic stock solutions
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., MHB)
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Apparatus for serial dilutions and plating (e.g., sterile tubes, pipettes, agar (B569324) plates)
-
Colony counter
b. Procedure:
-
Preparation of Test Cultures:
-
Prepare tubes or flasks containing the broth medium with the following conditions:
-
Growth control (no antimicrobial)
-
This compound alone (at a sub-MIC concentration, e.g., 0.25x or 0.5x MIC)
-
Antibiotic alone (at its MIC)
-
This compound and antibiotic in combination (at the same concentrations as when used alone)
-
-
-
Inoculation:
-
Inoculate each tube/flask with the log-phase bacterial culture to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate all cultures at 35°C ± 2°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.
-
-
Viable Cell Count:
-
Perform serial tenfold dilutions of each aliquot in sterile saline or broth.
-
Plate a known volume of appropriate dilutions onto agar plates.
-
Incubate the plates until colonies are visible, then count the colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Time-Kill Kinetic Assay Workflow
Quantitative Data Summary
Disclaimer: The following tables present hypothetical data for illustrative purposes, as specific quantitative results for the synergistic effects of this compound with these exact antibiotics are not widely available in published literature. These templates are designed for researchers to populate with their own experimental findings.
Table 1: Checkerboard Assay Results for this compound in Combination with Various Antibiotics
| Bacterial Strain | Antibiotic | MIC of this compound Alone (µg/mL) | MIC of Antibiotic Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | FIC Index (FICI) | Interpretation |
| Staphylococcus aureus (MRSA) | Ampicillin | 16 | 256 | 4 | 32 | 0.375 | Synergy |
| Pseudomonas aeruginosa | Ceftazidime | 32 | 128 | 8 | 16 | 0.375 | Synergy |
| Escherichia coli | Gentamicin | 32 | 8 | 8 | 1 | 0.375 | Synergy |
| Klebsiella pneumoniae | Ciprofloxacin | 64 | 4 | 16 | 0.5 | 0.375 | Synergy |
Table 2: Time-Kill Assay Results for this compound and Gentamicin against E. coli
| Time (hours) | Log₁₀ CFU/mL (Control) | Log₁₀ CFU/mL (this compound 0.5x MIC) | Log₁₀ CFU/mL (Gentamicin MIC) | Log₁₀ CFU/mL (this compound + Gentamicin) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 7.2 | 6.8 | 5.5 | 4.2 |
| 4 | 8.5 | 7.9 | 4.8 | 3.1 |
| 6 | 9.1 | 8.5 | 4.2 | <2.0 |
| 8 | 9.3 | 8.8 | 3.9 | <2.0 |
| 24 | 9.5 | 9.0 | 3.5 | <2.0 |
Signaling Pathways and Logical Relationships
This compound's disruption of the bacterial cell envelope can trigger various stress response signaling pathways. In Gram-negative bacteria, the Cpx and Bae two-component systems are key regulators of the envelope stress response. Damage to the inner membrane, which can be a consequence of this compound's action, can activate the Cpx pathway, leading to the upregulation of genes involved in protein folding and degradation to mitigate damage. The Bae system is also responsive to envelope stress. The activation of these pathways, while primarily a defense mechanism for the bacteria, highlights the cellular stress induced by this compound, which can render the cell more susceptible to the action of antibiotics that target intracellular processes.
Logical Relationship of this compound's Synergistic Action
References
Application Notes and Protocols for the Development of Miramistin-Impregnated Catheters for Infection Prevention
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of Miramistin-impregnated catheters aimed at preventing catheter-associated infections. This compound, a broad-spectrum antiseptic, offers a promising alternative to traditional antibiotic coatings due to its potent antimicrobial and anti-biofilm properties, coupled with a low propensity for inducing microbial resistance.
Introduction to this compound and its Application in Medical Devices
This compound is a quaternary ammonium (B1175870) compound with a pronounced antimicrobial effect against a wide range of pathogens, including bacteria, fungi, and viruses.[1] Its mechanism of action involves the disruption of microbial cell membranes, a non-specific mode of action that is less likely to lead to the development of resistance compared to targeted antibiotics.[1] The impregnation of medical devices, such as catheters, with this compound presents a promising strategy to reduce the incidence of healthcare-associated infections. Studies have shown that antiseptic-impregnated catheters can be effective in preventing colonization by microorganisms.[2]
Experimental Protocols
Protocol for Catheter Impregnation with this compound (Dip-Coating Method)
This protocol describes a dip-coating method for impregnating silicone catheters with this compound. This method is straightforward and can be adapted for various catheter types.
Materials:
-
Silicone catheters
-
This compound solution (0.1% w/v in sterile deionized water)
-
Sterile glassware
-
Drying oven
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Catheter Preparation: Cut silicone catheters into desired lengths (e.g., 5 cm) and sterilize them using an appropriate method (e.g., ethylene (B1197577) oxide or autoclave).
-
Preparation of Impregnation Solution: Prepare a 0.1% (w/v) this compound solution in sterile deionized water. Ensure the solution is well-mixed and free of precipitates. Information on the stability of this compound solutions suggests using appropriate storage conditions, such as controlled room temperature and protection from light, to prevent degradation.[3]
-
Impregnation: Aseptically place the sterilized catheter segments into the this compound solution. Ensure the catheters are fully submerged.
-
Incubation: Incubate the catheters in the solution for 24 hours at a controlled room temperature (20-25°C) with gentle agitation.
-
Drying: Carefully remove the catheters from the solution using sterile forceps and place them in a sterile petri dish. Dry the catheters in a drying oven at a low temperature (e.g., 40-50°C) for 12 hours or until completely dry.
-
Rinsing: Rinse the dried catheters with sterile PBS to remove any loosely bound this compound.
-
Final Drying and Storage: Allow the catheters to air dry in a sterile environment and store them in sterile packaging until use.
Protocol for Characterization of this compound-Impregnated Catheters
2.2.1. Quantification of this compound Loading
This protocol outlines the determination of the amount of this compound loaded onto the catheter surface.
Materials:
-
This compound-impregnated catheter segments
-
Elution solvent (e.g., ethanol (B145695) or a suitable buffer)
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Elution: Place a known length of the impregnated catheter in a defined volume of elution solvent.
-
Extraction: Agitate the sample for a specified period (e.g., 2-4 hours) to ensure complete elution of the this compound from the catheter surface.
-
Quantification:
-
Spectrophotometry: Measure the absorbance of the eluate at the characteristic wavelength for this compound and calculate the concentration using a standard curve.
-
HPLC: Analyze the eluate using a validated HPLC method for this compound to determine its concentration.
-
-
Calculation: Express the this compound loading as micrograms per centimeter of the catheter (µg/cm).
2.2.2. Evaluation of this compound Release Kinetics
This protocol assesses the rate at which this compound is released from the catheter over time.
Materials:
-
This compound-impregnated catheter segments
-
Sterile PBS
-
Incubator (37°C)
-
Spectrophotometer or HPLC system
Procedure:
-
Place a this compound-impregnated catheter segment in a tube containing a known volume of sterile PBS.
-
Incubate the tube at 37°C.
-
At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours, and so on for several days), collect the entire volume of PBS and replace it with fresh, pre-warmed PBS.
-
Analyze the collected PBS samples for this compound concentration using spectrophotometry or HPLC.
-
Plot the cumulative amount of this compound released over time to determine the release kinetics. A sustained release profile is desirable for long-term antimicrobial protection.[4]
Protocol for In Vitro Efficacy Testing
2.3.1. Zone of Inhibition Assay
This assay provides a qualitative assessment of the antimicrobial activity of the impregnated catheters.
Materials:
-
This compound-impregnated and control (uncoated) catheter segments
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar (B569324) plates
-
Sterile forceps
Procedure:
-
Prepare a bacterial lawn by evenly spreading a standardized inoculum of the test organism onto the surface of a Mueller-Hinton agar plate.
-
Aseptically place a this compound-impregnated catheter segment and a control segment onto the surface of the inoculated agar plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the catheter where bacterial growth is inhibited) in millimeters.
2.3.2. Anti-Biofilm Activity Assay
This protocol evaluates the ability of this compound-impregnated catheters to prevent biofilm formation.
Materials:
-
This compound-impregnated and control catheter segments
-
Bacterial strains known for biofilm formation (e.g., Pseudomonas aeruginosa, Staphylococcus epidermidis)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
96-well microtiter plates
-
Crystal violet stain (0.1% w/v)
-
Ethanol (95%)
-
Microplate reader
Procedure:
-
Place a catheter segment into each well of a 96-well microtiter plate.
-
Add a standardized bacterial suspension to each well.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Gently wash the catheters with sterile PBS to remove non-adherent bacteria.
-
Stain the attached biofilms with crystal violet for 15 minutes.
-
Wash the catheters again with PBS to remove excess stain.
-
Solubilize the bound crystal violet with 95% ethanol.
-
Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570 nm. A lower absorbance indicates less biofilm formation.
Data Presentation
Table 1: this compound Loading on Silicone Catheters
| Catheter Type | This compound Concentration in Impregnation Solution (%) | Average this compound Loading (µg/cm) ± SD |
| Control | 0 | 0 |
| This compound-Impregnated | 0.1 | [Insert experimental data here] |
Table 2: In Vitro Antimicrobial Activity (Zone of Inhibition)
| Bacterial Strain | Catheter Type | Average Zone of Inhibition (mm) ± SD |
| S. aureus ATCC 25923 | Control | 0 |
| This compound-Impregnated | [Insert experimental data here] | |
| E. coli ATCC 25922 | Control | 0 |
| This compound-Impregnated | [Insert experimental data here] | |
| P. aeruginosa ATCC 27853 | Control | 0 |
| This compound-Impregnated | [Insert experimental data here] |
Table 3: In Vitro Anti-Biofilm Activity (Crystal Violet Assay)
| Bacterial Strain | Catheter Type | Average Absorbance (570 nm) ± SD | Percentage Biofilm Reduction (%) |
| S. epidermidis ATCC 35984 | Control | [Insert experimental data here] | 0 |
| This compound-Impregnated | [Insert experimental data here] | [Calculate based on control] | |
| P. aeruginosa PAO1 | Control | [Insert experimental data here] | 0 |
| This compound-Impregnated | [Insert experimental data here] | [Calculate based on control] |
Visualizations
Caption: Workflow for the development and evaluation of this compound-impregnated catheters.
Caption: Simplified signaling pathway of this compound's antimicrobial action.
References
Application Notes and Protocols for the Formulation of Miramistin-Loaded Hydrogels in Wound Healing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic and infected wounds represent a significant challenge in clinical practice, often leading to delayed healing and increased patient morbidity. The ideal wound dressing should not only provide a protective barrier and a moist environment conducive to healing but also possess antimicrobial properties to prevent or treat infections. Hydrogels have emerged as promising wound dressing materials due to their high water content, biocompatibility, and ability to be loaded with therapeutic agents.[1] Miramistin (B1677155), a cationic antiseptic with a broad spectrum of antimicrobial activity, is a compelling candidate for incorporation into such hydrogels to create a localized antimicrobial effect and potentially promote wound healing.[2]
These application notes provide a comprehensive guide for the formulation, characterization, and evaluation of this compound-loaded hydrogels for wound healing applications. Detailed protocols for the synthesis of two common types of hydrogels, chitosan-based and polyacrylamide-based, are presented, along with methods for drug loading and a suite of characterization techniques. Furthermore, standardized protocols for in vitro and in vivo evaluation are included to assess the performance of the formulated hydrogels.
Materials and Equipment
A comprehensive list of necessary materials and equipment is provided in the table below.
| Category | Item |
| Polymers & Chemicals | Chitosan (B1678972) (low molecular weight), Acetic acid, Glycerol (B35011), Polyacrylamide, N,N'-Methylenebisacrylamide (MBA), Ammonium (B1175870) persulfate (APS), Tetramethylethylenediamine (TEMED), this compound solution (0.1%), Phosphate-buffered saline (PBS), Simulated wound fluid (SWF), Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (B87167) (DMSO), Mueller-Hinton agar (B569324)/broth, Tryptic Soy Broth (TSB) |
| Laboratory Equipment | Magnetic stirrer with hot plate, pH meter, Analytical balance, Vortex mixer, Centrifuge, Lyophilizer (optional), Rheometer with parallel plate geometry, Universal testing machine with tensile and compression grips, Scanning Electron Microscope (SEM), UV-Vis spectrophotometer, Franz diffusion cells, Incubator (37°C, 5% CO2), 96-well plates, Plate reader, Autoclave, Laminar flow hood |
| Animal Study Supplies | Wistar or Sprague-Dawley rats (male, 200-250g), Anesthetic (e.g., ketamine/xylazine), Electric shaver, Sterile surgical instruments (scalpel, forceps, scissors), Biopsy punch (8 mm), Digital caliper, Histology supplies (formalin, paraffin, microtome, slides), Hematoxylin and Eosin (H&E) stain, Masson's Trichrome stain, Microscope |
Hydrogel Formulation Protocols
Two common hydrogel formulations are detailed below. Researchers should select the formulation based on the desired properties and application.
Protocol 1: Chitosan-Based Hydrogel
Chitosan is a natural, biocompatible, and biodegradable polymer with inherent antimicrobial properties, making it an excellent candidate for wound dressings.
Procedure:
-
Prepare a 2% (w/v) chitosan solution by dissolving 2 g of chitosan powder in 100 mL of 1% (v/v) acetic acid solution with continuous stirring overnight.
-
Add 1 mL of glycerol as a plasticizer and stir for 1 hour.
-
To crosslink the hydrogel, add 0.5 mL of 25% glutaraldehyde (B144438) solution and stir vigorously for 10 minutes.
-
Cast the solution into petri dishes or desired molds and allow it to gel at room temperature for 2 hours.
-
Wash the resulting hydrogel extensively with distilled water to remove any unreacted crosslinker.
-
The hydrogel can be used immediately or lyophilized for long-term storage and rehydrated before use.
Protocol 2: Polyacrylamide-Based Hydrogel
Polyacrylamide hydrogels are synthetic, highly absorbent, and have tunable mechanical properties.
Procedure:
-
Prepare a 10% (w/v) aqueous solution of acrylamide.
-
Add N,N'-methylenebisacrylamide (MBA) as a crosslinker to a final concentration of 0.1% (w/v).
-
Degas the solution by bubbling nitrogen gas for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add ammonium persulfate (APS) to a final concentration of 0.1% (w/v) as an initiator.
-
Add tetramethylethylenediamine (TEMED) to a final concentration of 0.1% (v/v) as a catalyst to initiate polymerization.
-
Immediately pour the solution into molds and allow polymerization to proceed at room temperature for 30 minutes.
-
After gelation, wash the hydrogel with distilled water to remove unreacted monomers and initiators.
This compound Loading Protocols
Two primary methods for loading this compound into the hydrogel matrix are described.
Method 1: Incorporation During Synthesis
-
For the chitosan-based hydrogel, add the desired amount of this compound solution to the chitosan solution before the addition of the crosslinker.
-
For the polyacrylamide-based hydrogel, add the this compound solution to the monomer solution before initiating polymerization.
-
Proceed with the hydrogel synthesis protocol as described above.
Method 2: Swelling-Diffusion Method
-
Prepare the hydrogel as described in the formulation protocols.
-
Immerse the dried or partially hydrated hydrogel in a this compound solution of known concentration.
-
Allow the hydrogel to swell for 24 hours at room temperature to facilitate the diffusion of this compound into the hydrogel network.
-
Remove the hydrogel from the solution and gently blot the surface to remove excess liquid.
Experimental Workflows
Experimental workflow for this compound-loaded hydrogel development.
Hydrogel Characterization Protocols
Protocol 3: Swelling Studies
Procedure:
-
Weigh the dried hydrogel sample (Wd).
-
Immerse the sample in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
Table 1: Representative Swelling Ratios of Hydrogels
| Hydrogel Type | Swelling Medium | Time (h) | Swelling Ratio (%) |
|---|---|---|---|
| Chitosan-Based | PBS (pH 7.4) | 24 | 450 ± 35 |
| Polyacrylamide-Based | PBS (pH 7.4) | 24 | 800 ± 50 |
Note: This is representative data for the hydrogel vehicle. The incorporation of this compound may alter the swelling properties.
Protocol 4: Rheological Analysis
Procedure:
-
Place a hydrogel sample of appropriate thickness onto the lower plate of the rheometer.
-
Lower the upper parallel plate to the desired gap size.
-
Perform a frequency sweep (0.1-100 rad/s) at a constant strain (e.g., 1%) within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').
-
Perform a strain sweep (0.1-100%) at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region.
Table 2: Representative Rheological Properties of Hydrogels
| Hydrogel Type | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
|---|---|---|
| Chitosan-Based | 800 - 1200 | 50 - 100 |
| Polyacrylamide-Based | 400 - 700 | 20 - 60 |
Note: This is representative data for the hydrogel vehicle. The incorporation of this compound may alter the rheological properties.
Protocol 5: Mechanical Testing
Procedure (Tensile Testing):
-
Cut the hydrogel into a dumbbell shape of defined dimensions.
-
Mount the sample onto the grips of a universal testing machine.
-
Apply a uniaxial tensile load at a constant crosshead speed (e.g., 10 mm/min) until the sample breaks.
-
Record the stress-strain curve to determine the tensile strength and elongation at break.
Table 3: Representative Mechanical Properties of Hydrogels
| Hydrogel Type | Tensile Strength (kPa) | Elongation at Break (%) |
|---|---|---|
| Chitosan-Based | 30 - 50 | 150 - 200 |
| Polyacrylamide-Based | 10 - 20 | 800 - 1000 |
Note: This is representative data for the hydrogel vehicle. The incorporation of this compound may alter the mechanical properties.
Protocol 6: Scanning Electron Microscopy (SEM)
Procedure:
-
Lyophilize the hydrogel samples.
-
Fracture the lyophilized samples in liquid nitrogen to expose the internal structure.
-
Mount the fractured samples on stubs and sputter-coat them with a thin layer of gold.
-
Observe the morphology of the hydrogel under the SEM.
In Vitro Evaluation Protocols
Protocol 7: In Vitro this compound Release
Procedure:
-
Place a known amount of this compound-loaded hydrogel in a Franz diffusion cell with a synthetic membrane, separating the donor and receptor compartments.
-
Fill the receptor compartment with PBS (pH 7.4) and maintain it at 37°C with constant stirring.
-
At specific time intervals, withdraw aliquots from the receptor compartment and replace them with fresh PBS.
-
Determine the concentration of this compound in the withdrawn samples using a UV-Vis spectrophotometer at the appropriate wavelength.
-
Calculate the cumulative percentage of drug release over time.
Table 4: Example this compound Release Profile
| Time (h) | Cumulative Release (%) |
|---|---|
| 1 | 15 ± 2 |
| 4 | 40 ± 5 |
| 8 | 65 ± 6 |
| 12 | 80 ± 4 |
| 24 | 95 ± 3 |
Note: This is example data and will vary depending on the hydrogel formulation and drug loading.
Protocol 8: In Vitro Cytotoxicity Assay (MTT Assay)
Procedure (Hydrogel Extract Method):
-
Incubate the this compound-loaded hydrogel in a cell culture medium (DMEM) for 24 hours to obtain a hydrogel extract.
-
Seed human dermal fibroblasts in a 96-well plate and incubate for 24 hours.
-
Replace the culture medium with the hydrogel extract at different concentrations.
-
Incubate for another 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the control (cells treated with fresh medium). Cell viability over 70% is generally considered non-cytotoxic.
Table 5: Example In Vitro Cytotoxicity Data
| Hydrogel Extract Concentration | Cell Viability (%) |
|---|---|
| 25% | 95 ± 5 |
| 50% | 88 ± 7 |
| 100% | 75 ± 8 |
Note: This is example data. Cytotoxicity should be determined for each specific formulation.
Protocol 9: Antimicrobial Susceptibility Testing
Procedure (Agar Disc Diffusion Method):
-
Prepare agar plates inoculated with a standardized suspension of bacteria (e.g., Staphylococcus aureus or Escherichia coli).
-
Cut the this compound-loaded hydrogel into small discs of a defined diameter.
-
Place the hydrogel discs on the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the inhibition zone around the hydrogel discs.
Table 6: Antimicrobial Activity of this compound
| Microorganism | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 16 |
| Escherichia coli | 32 | 128 |
Data obtained from a study on this compound solution.[2] The efficacy of the hydrogel formulation should be independently verified.
In Vivo Evaluation Protocol
In vivo wound healing evaluation workflow.
Protocol 10: Murine Excisional Wound Healing Model
Procedure:
-
Acclimatize male Wistar or Sprague-Dawley rats (200-250g) for at least one week.
-
Anesthetize the rat and shave the dorsal area.
-
Create a full-thickness excisional wound (8 mm diameter) using a sterile biopsy punch.
-
Divide the animals into groups: untreated control, hydrogel vehicle (without this compound), and this compound-loaded hydrogel.
-
Apply the respective treatments to the wounds.
-
Monitor the wound closure rate by measuring the wound diameter with a digital caliper on days 0, 3, 7, 10, and 14.
-
Calculate the percentage of wound closure.
-
On day 14, euthanize the animals and excise the wound tissue for histological analysis (H&E and Masson's Trichrome staining) to evaluate re-epithelialization, collagen deposition, and inflammation.
Table 7: Example In Vivo Wound Closure Rates
| Treatment Group | Day 3 (%) | Day 7 (%) | Day 10 (%) | Day 14 (%) |
|---|---|---|---|---|
| Untreated Control | 10 ± 3 | 35 ± 5 | 60 ± 7 | 85 ± 6 |
| Hydrogel Vehicle | 15 ± 4 | 45 ± 6 | 75 ± 8 | 95 ± 4 |
| This compound Hydrogel | 25 ± 5 | 60 ± 7 | 90 ± 5 | 100 ± 0 |
Note: This is example data and will vary depending on the specific formulation and animal model.
Hypothesized Signaling Pathway of this compound in Wound Healing
Due to a lack of direct studies on the specific molecular pathways modulated by this compound in wound healing, the following diagram presents a hypothesized mechanism based on its known antiseptic and potential immunomodulatory properties.
Hypothesized signaling pathway of this compound in wound healing.
This compound's primary role is likely the reduction of the bacterial load in the wound, which in turn decreases the inflammatory response. This allows for a more efficient transition to the proliferative phase of wound healing. It is also hypothesized that this compound may have direct immunomodulatory effects, such as enhancing the activity of phagocytes, which are crucial for clearing cellular debris and pathogens, further promoting the healing cascade.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the development and preclinical evaluation of this compound-loaded hydrogels for wound healing applications. By following these detailed methodologies, researchers can formulate and characterize these promising biomaterials and assess their therapeutic potential in a systematic and reproducible manner. The combination of a biocompatible hydrogel scaffold with the broad-spectrum antimicrobial activity of this compound holds significant promise for advancing the treatment of infected wounds. Further research is warranted to elucidate the precise molecular mechanisms by which this compound influences the wound healing process and to optimize hydrogel formulations for clinical translation.
References
Application Notes and Protocols: Evaluating Miramistin's Impact on Macrophage Phagocytic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miramistin (B1677155) is a broad-spectrum antiseptic agent belonging to the quaternary ammonium (B1175870) compound class of cationic surfactants.[1][2][3] Its primary mechanism of action involves the disruption of microbial cell membranes.[1][4] Beyond its well-documented antimicrobial and antiviral properties, emerging evidence suggests that this compound also possesses immunomodulatory capabilities, notably the ability to enhance the phagocytic activity of immune cells such as neutrophils and macrophages.[1][4][5][6] Phagocytosis is a fundamental process of the innate immune response, crucial for pathogen clearance, resolution of inflammation, and tissue homeostasis. Understanding how this compound influences this key cellular function can open new avenues for its therapeutic application in various pathological conditions characterized by impaired phagocytic responses.
These application notes provide a detailed framework for evaluating the effects of this compound on macrophage phagocytic activity. The protocols outlined below describe methods for the preparation of macrophages, execution of phagocytosis assays using fluorescently labeled particles, and subsequent quantification by flow cytometry and fluorescence microscopy.
Key Experimental Protocols
I. Macrophage Preparation
Two common sources for in vitro macrophage studies are the murine macrophage cell line RAW264.7 and primary bone marrow-derived macrophages (BMDMs).
A. Culture of RAW264.7 Macrophages
-
Cell Maintenance: Culture RAW264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[7]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[7]
-
Passaging: Subculture the cells every 2-3 days to maintain optimal growth.
-
Seeding for Assay: The day before the experiment, seed 5x10^4 cells per well into a 12-well plate containing sterile glass coverslips (for microscopy) or a standard 12-well plate (for flow cytometry).[7]
B. Preparation of Bone Marrow-Derived Macrophages (BMDMs)
-
Harvesting Bone Marrow: Euthanize a mouse and sterilize the hind legs. Isolate the femur and tibia and flush the bone marrow with sterile Dulbecco's Phosphate-Buffered Saline (DPBS) using a syringe with a 26G needle.[8][9]
-
Cell Lysis and Culture: Lyse red blood cells using a lysis buffer. Centrifuge the remaining cells and resuspend them in complete DMEM.[10]
-
Differentiation: Culture the cells in DMEM containing 10% FBS, 1% penicillin-streptomycin, and 50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) to induce differentiation into macrophages.[10] Culture for 7 days, replacing the medium every 2-3 days.
II. Phagocytosis Assay Protocol
This protocol describes a method to assess the phagocytosis of fluorescently labeled particles (e.g., FITC-labeled Zymosan or latex beads) by macrophages.
-
Macrophage Preparation: Seed macrophages (RAW264.7 or BMDMs) in appropriate culture plates and allow them to adhere overnight.
-
This compound Treatment: Prepare a range of this compound concentrations (e.g., 0.0001%, 0.001%, 0.01% - based on its stimulating effect on neutrophils[6]) in complete culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (medium without this compound). Incubate for a predetermined time (e.g., 1-2 hours).
-
Opsonization of Phagocytic Targets: While cells are being treated, opsonize FITC-labeled Zymosan particles by incubating them in serum (e.g., 5% mouse serum in PBS) for 30 minutes at 37°C to promote complement and Fc receptor-mediated phagocytosis.[11]
-
Initiation of Phagocytosis: Add the opsonized FITC-Zymosan particles to the macrophage cultures at a specific multiplicity of particle-to-cell ratio (e.g., 10:1).[11]
-
Incubation: Incubate for 60 minutes at 37°C to allow for phagocytosis.[11]
-
Termination of Phagocytosis: Stop the phagocytosis by washing the cells three times with ice-cold DPBS to remove non-ingested particles.[11]
-
Quenching of Extracellular Fluorescence: To differentiate between internalized and surface-bound particles, add a quenching solution such as Trypan Blue (0.4%) for 5-10 minutes to quench the fluorescence of the extracellular particles.[11]
-
Quantification: Proceed with analysis using either flow cytometry or fluorescence microscopy.
III. Quantification of Phagocytic Activity
A. Flow Cytometry
-
Cell Detachment: Detach the adherent macrophages using a non-enzymatic cell dissociation solution or gentle scraping.
-
Analysis: Analyze the cell suspension using a flow cytometer. The percentage of FITC-positive cells represents the percentage of phagocytosing macrophages, and the mean fluorescence intensity (MFI) of the FITC-positive population corresponds to the phagocytic index (the number of particles engulfed per cell).[12][13]
B. Fluorescence Microscopy
-
Fixation and Mounting: Fix the cells on coverslips with 4% paraformaldehyde, then mount them onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the phagocytic activity by determining the percentage of cells that have ingested at least one fluorescent particle. The phagocytic index can be calculated by counting the number of internalized particles in at least 100 individual cells per condition.[12][13][14]
Data Presentation
Quantitative data should be summarized to facilitate clear comparisons between different concentrations of this compound and the control group.
Table 1: Effect of this compound on Phagocytic Activity (Flow Cytometry Data)
| Treatment Group | Concentration | % of Phagocytosing Macrophages (FITC+) | Phagocytic Index (Mean Fluorescence Intensity) |
| Control | 0% | Baseline Value | Baseline Value |
| This compound | 0.0001% | Experimental Value | Experimental Value |
| This compound | 0.001% | Experimental Value | Experimental Value |
| This compound | 0.01% | Experimental Value | Experimental Value |
Table 2: Effect of this compound on Phagocytic Activity (Fluorescence Microscopy Data)
| Treatment Group | Concentration | % of Phagocytosing Macrophages | Phagocytic Index (Average Particles per Cell) |
| Control | 0% | Baseline Value | Baseline Value |
| This compound | 0.0001% | Experimental Value | Experimental Value |
| This compound | 0.001% | Experimental Value | Experimental Value |
| This compound | 0.01% | Experimental Value | Experimental Value |
Visualizations
Experimental Workflow
Caption: Workflow for evaluating this compound's effect on macrophage phagocytosis.
Proposed Signaling Pathway
This compound, as a cationic surfactant, is known to interact with and disrupt cell membranes. This interaction can lead to ion flux and the activation of downstream signaling pathways that may modulate the actin cytoskeleton, a key component in the phagocytic process.
References
- 1. benchchem.com [benchchem.com]
- 2. About Myramistin | this compound [this compound.ru]
- 3. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. [The effect of this compound on the phagocytic activity of urethral neutrophil granulocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrophage Phagocytosis Assay [protocols.io]
- 8. Macrophage Phagocytosis Assay of Staphylococcus aureus by Flow Cytometry [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Assessment of phagocytic activity of cultured macrophages using fluorescence microscopy and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Rigorous Quantitative Approach to Analyzing Phagocytosis Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gene Expression Profiling of Bacteria Treated with Sub-Lethal Miramistin Concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miramistin is a cationic antiseptic with a broad spectrum of antimicrobial activity against bacteria, fungi, and viruses.[1][2] Its primary mechanism of action involves the disruption of the microbial cell membrane. The positively charged head of the this compound molecule interacts with the negatively charged phospholipids (B1166683) in the bacterial membrane, leading to increased permeability, leakage of intracellular contents, and ultimately cell death.[3][4][5] While the bactericidal effects of this compound at high concentrations are well-documented, the cellular response of bacteria to sub-lethal concentrations is less understood. Studying the gene expression profiles of bacteria under such conditions can provide valuable insights into stress response mechanisms, potential resistance development, and the identification of new drug targets.
This application note provides a detailed protocol for investigating the transcriptomic changes in bacteria exposed to sub-lethal concentrations of this compound using RNA sequencing (RNA-seq). The presented methodologies cover bacterial culture and treatment, RNA extraction, library preparation, sequencing, and bioinformatic analysis.
Data Presentation
Table 1: Hypothetical Differentially Expressed Genes in Escherichia coli Treated with Sub-Lethal this compound
| Gene | Function | Fold Change | p-value |
| ompF | Outer membrane porin F | -2.5 | < 0.01 |
| ompC | Outer membrane porin C | 2.8 | < 0.01 |
| marA | Multiple antibiotic resistance regulator | 3.1 | < 0.005 |
| soxS | Superoxide response regulator | 2.9 | < 0.005 |
| acrB | Multidrug efflux pump subunit | 3.5 | < 0.001 |
| tolC | Outer membrane channel for efflux pumps | 3.2 | < 0.001 |
| rpoS | Stationary phase sigma factor | 2.1 | < 0.05 |
| dnaK | Chaperone protein (heat shock response) | 2.3 | < 0.05 |
| clpB | Chaperone protein (protein disaggregation) | 2.0 | < 0.05 |
| fliC | Flagellin | -3.0 | < 0.01 |
Table 2: Hypothetical Enriched Gene Ontology (GO) Terms for Upregulated Genes
| GO Term | Description | Enrichment Score | p-value |
| GO:0009288 | Bacterial-type flagellum-dependent cell motility | -4.2 | < 0.01 |
| GO:0006950 | Response to stress | 3.8 | < 0.005 |
| GO:0015935 | Small molecule export from cell | 4.5 | < 0.001 |
| GO:0006355 | Regulation of transcription, DNA-templated | 2.9 | < 0.05 |
| GO:0009405 | Pathogenesis | -2.5 | < 0.05 |
Experimental Protocols
Bacterial Culture and Treatment with Sub-Lethal this compound
-
Bacterial Strain and Growth Conditions: Culture the bacterial species of interest (e.g., Escherichia coli, Staphylococcus aureus) in an appropriate liquid medium (e.g., Luria-Bertani broth, Tryptic Soy Broth) at the optimal temperature and aeration until the mid-logarithmic phase of growth (OD600 ≈ 0.5).
-
Determination of Minimum Inhibitory Concentration (MIC): Determine the MIC of this compound for the selected bacterial strain using the broth microdilution method as previously described.[1]
-
Sub-Lethal Treatment: Expose the mid-log phase bacterial cultures to a sub-lethal concentration of this compound (e.g., 0.5 x MIC). Include a control group with no this compound treatment.
-
Incubation: Incubate both treated and control cultures for a defined period (e.g., 1-2 hours) under the same growth conditions.
-
Harvesting: Harvest the bacterial cells by centrifugation at 4°C. Immediately discard the supernatant and process the cell pellets for RNA extraction or flash-freeze them in liquid nitrogen and store at -80°C.
RNA Extraction and Quality Control
-
RNA Isolation: Extract total RNA from the bacterial pellets using a commercial RNA extraction kit with a protocol optimized for bacteria, which typically includes a mechanical or enzymatic lysis step (e.g., bead beating or lysozyme (B549824) treatment).
-
DNase Treatment: Perform an on-column or in-solution DNase treatment to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1, and the A260/A230 ratio should be > 1.8.
-
RNA Integrity: Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer, TapeStation). A high RNA Integrity Number (RIN) (≥ 7) is recommended for downstream applications.[6]
RNA Sequencing (RNA-seq)
-
Ribosomal RNA (rRNA) Depletion: Since bacterial total RNA is predominantly composed of rRNA (up to 95%), it is crucial to deplete rRNA before library preparation to enrich for messenger RNA (mRNA). Use a commercially available rRNA depletion kit suitable for bacteria.[6][7]
-
Library Preparation: Construct strand-specific RNA-seq libraries from the rRNA-depleted RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit, NEBNext Ultra II Directional RNA Library Prep Kit). This process typically involves:
-
Library Quality Control: Validate the quality and quantity of the prepared libraries using an automated electrophoresis system and a fluorometric quantification method (e.g., Qubit).
-
Sequencing: Perform high-throughput sequencing of the libraries on a suitable platform (e.g., Illumina NovaSeq, MiSeq) to generate a sufficient number of reads per sample (e.g., 10-20 million single-end or paired-end reads).
Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
-
Alignment: Align the trimmed reads to the reference genome of the bacterial species using a splice-aware aligner is not necessary for bacteria; therefore, aligners like Bowtie2 or BWA are suitable.[9][10]
-
Read Counting: Quantify the number of reads mapping to each annotated gene using tools like featureCounts or HTSeq.[11]
-
Differential Gene Expression Analysis: Perform differential gene expression analysis between the this compound-treated and control samples using packages like DESeq2 or edgeR in R.[12]
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) on the list of differentially expressed genes to identify over-represented biological functions and pathways.
Visualizations
Caption: Experimental workflow for gene expression profiling.
Caption: Putative signaling pathways activated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 5. nbinno.com [nbinno.com]
- 6. Bacterial RNA Sequencing - CD Genomics [cd-genomics.com]
- 7. Efficient and robust RNA-seq process for cultured bacteria and complex community transcriptomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA-Seq for Bacterial Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. rna-seqblog.com [rna-seqblog.com]
- 12. [PDF] Computational analysis of bacterial RNA-Seq data | Semantic Scholar [semanticscholar.org]
Application Note: Sensitive LC-MS/MS Method for the Quantification of Miramistin in Plasma
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Miramistin in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a quaternary ammonium (B1175870) antiseptic, requires a highly selective and sensitive analytical method for pharmacokinetic and toxicological studies. This protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by rapid chromatographic separation and detection by electrospray ionization tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. The proposed method is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for this compound.
Introduction
This compound is a cationic antiseptic with a broad spectrum of antimicrobial activity.[1] Its molecular structure includes a quaternary ammonium group, which imparts its surface-active and antimicrobial properties.[1] Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and assessing its safety. LC-MS/MS offers unparalleled sensitivity and selectivity for the quantification of drugs in complex biological matrices like plasma. This note provides a detailed protocol for the determination of this compound in plasma, addressing the need for a reliable analytical method in preclinical and clinical research.
Experimental
Materials and Reagents
-
This compound reference standard
-
Benzalkonium Chloride-d7 (proposed internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)
Chromatographic Conditions (Proposed)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions (Proposed)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Proposed MRM Transitions
The following MRM transitions are proposed based on the molecular structure of this compound (C₂₆H₄₇N₂O⁺, MW: 403.67) and Benzalkonium Chloride-d7 as the internal standard (IS). These transitions require experimental optimization.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) (Proposed) |
| This compound (Quantifier) | 403.7 | 91.1 | 150 | 45 |
| This compound (Qualifier) | 403.7 | 121.1 | 150 | 35 |
| Benzalkonium Chloride-d7 (IS) | 311.3 | 98.1 | 150 | 40 |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and Benzalkonium Chloride-d7 (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 acetonitrile:water to create calibration standards. Prepare separate working solutions for QC samples.
-
Spiking: Spike blank plasma with the appropriate working solutions to create calibration standards and QC samples at low, medium, and high concentrations.
Plasma Sample Preparation Protocol
-
Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (e.g., 100 ng/mL Benzalkonium Chloride-d7 in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Diagrams
Caption: Experimental workflow for this compound analysis in plasma.
References
Application Note: In Vitro Skin Permeation Study of Miramistin Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miramistin is a broad-spectrum antiseptic agent with activity against bacteria, fungi, and viruses.[1][2] Its primary mechanism of action involves the disruption of microbial cell membranes.[3] As a cationic surfactant, the positively charged head of the this compound molecule interacts with the negatively charged phospholipids (B1166683) in the cell membranes of microorganisms, leading to membrane disorganization, increased permeability, and eventual cell lysis.[3] Due to its favorable safety profile and efficacy, this compound is a compelling candidate for topical antiseptic formulations.[1][2]
The development of effective topical formulations requires a thorough understanding of the active pharmaceutical ingredient's (API) ability to permeate the skin barrier. In vitro skin permeation studies are a crucial tool in the preclinical evaluation of topical drug products. These studies provide valuable data on the rate and extent of drug absorption into and through the skin, aiding in formulation optimization, safety assessment, and prediction of in vivo performance. The Franz diffusion cell is a widely accepted and utilized apparatus for conducting these studies.[4][5][6]
Experimental Protocols
Preparation of Skin Membranes
Excised human or animal skin is a critical component of in vitro permeation studies. Porcine ear skin is a commonly used and accepted model due to its anatomical and physiological similarities to human skin.
Materials:
-
Freshly excised porcine ears
-
Dermatome
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scalpel and forceps
-
Cutting board
-
Aluminum foil
-
-20°C freezer
Protocol:
-
Obtain fresh porcine ears from a local abattoir.
-
Wash the ears thoroughly with PBS.
-
Carefully remove the full-thickness skin from the dorsal side of the ear using a scalpel and forceps.
-
Set the dermatome to the desired thickness (typically 300-500 µm) to obtain split-thickness skin membranes.
-
Cut the dermatomed skin into sections of appropriate size to fit the Franz diffusion cells.
-
Wrap the prepared skin sections in aluminum foil and store at -20°C until use.
Franz Diffusion Cell Setup and Permeation Study
The Franz diffusion cell is a simple, robust, and reproducible system for measuring drug permeation through a membrane.
Materials:
-
Franz diffusion cells with a known diffusion area
-
Circulating water bath
-
Magnetic stir plate and stir bars
-
Receptor solution (e.g., PBS pH 7.4)
-
This compound topical formulations (e.g., 0.1% gel, 0.1% cream)
-
Positive displacement pipette
-
Syringes and needles for sampling
-
HPLC vials
Protocol:
-
Set up the Franz diffusion cells and connect them to a circulating water bath maintained at 37°C to ensure the skin surface temperature is approximately 32°C.
-
Fill the receptor chamber of each cell with a known volume of pre-warmed and degassed receptor solution. Ensure no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor chamber of each cell and place the cells on a magnetic stir plate set to a constant speed (e.g., 600 rpm).
-
Carefully mount the thawed skin membrane onto the Franz diffusion cell with the stratum corneum side facing the donor chamber.
-
Clamp the donor and receptor chambers together securely.
-
Allow the skin to equilibrate for at least 30 minutes.
-
Apply a finite dose of the this compound formulation (e.g., 10 mg/cm²) evenly onto the surface of the skin in the donor chamber.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution.
-
At the end of the experiment (24 hours), dismantle the cells.
-
Wash the surface of the skin with a suitable solvent to remove any unabsorbed formulation.
-
Separate the epidermis and dermis using forceps.
-
Extract the this compound retained in the epidermis and dermis by soaking them in a known volume of solvent and sonicating.
-
Analyze all collected samples (receptor solution, skin surface wash, and skin extracts) for this compound concentration using a validated analytical method.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the accurate quantification of this compound in the collected samples.
Instrumentation and Conditions (Illustrative):
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient of 0.1% aqueous formic acid (A) and acetonitrile (B52724) (B)
-
Flow Rate: 1 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 262 nm
Sample Preparation:
-
Receptor Solution Samples: Samples can typically be injected directly or after appropriate dilution with the mobile phase.
-
Skin Extracts: Centrifuge the solvent extracts to pellet any tissue debris and inject the supernatant.
Calibration: Prepare a series of standard solutions of this compound in the receptor solution to construct a calibration curve. The concentration of this compound in the unknown samples is determined by comparing their peak areas to the calibration curve.
Data Presentation
The following tables present illustrative quantitative data for the in vitro skin permeation of two hypothetical this compound formulations: a hydrogel and a cream. This data is based on typical results observed for other quaternary ammonium (B1175870) antiseptics and serves as a template for presenting experimental findings.
Table 1: Cumulative Amount of this compound Permeated Through Skin (µg/cm²)
| Time (hours) | 0.1% this compound Hydrogel (Mean ± SD) | 0.1% this compound Cream (Mean ± SD) |
| 0 | 0.00 ± 0.00 | 0.00 ± 0.00 |
| 1 | 0.15 ± 0.04 | 0.08 ± 0.02 |
| 2 | 0.45 ± 0.11 | 0.25 ± 0.06 |
| 4 | 1.20 ± 0.28 | 0.75 ± 0.18 |
| 6 | 2.50 ± 0.55 | 1.60 ± 0.35 |
| 8 | 4.10 ± 0.82 | 2.80 ± 0.61 |
| 12 | 7.80 ± 1.50 | 5.50 ± 1.15 |
| 24 | 15.20 ± 2.95 | 11.80 ± 2.40 |
Table 2: Permeation Parameters for this compound Formulations
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Lag Time (t_lag) (hours) | Permeability Coefficient (Kp) (cm/h x 10⁻³) |
| 0.1% this compound Hydrogel | 0.75 ± 0.12 | 1.8 ± 0.3 | 0.75 |
| 0.1% this compound Cream | 0.58 ± 0.09 | 2.5 ± 0.4 | 0.58 |
Table 3: this compound Retention in Skin Layers at 24 Hours (µg/g of tissue)
| Formulation | Epidermis (Mean ± SD) | Dermis (Mean ± SD) |
| 0.1% this compound Hydrogel | 25.6 ± 4.8 | 8.2 ± 1.5 |
| 0.1% this compound Cream | 35.1 ± 6.2 | 12.5 ± 2.1 |
Visualizations
References
- 1. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 2. The antiseptic this compound: a review of its comparative in vitro and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. alterlab.co.id [alterlab.co.id]
- 5. Franz diffusion cell and its implication in skin permeation studies - UM Research Repository [eprints.um.edu.my]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Synergy of Miramistin and Photodynamic Therapy for Enhanced Microbial Inactivation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic strategies. Photodynamic therapy (PDT), a non-invasive treatment utilizing a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS), has shown considerable promise in microbial inactivation.[1][2][3][4] Miramistin, a cationic antiseptic, exhibits broad-spectrum antimicrobial activity by disrupting microbial cell membranes.[5][6] This document outlines a theoretical framework and hypothetical protocols for investigating the potential synergistic effects of combining this compound with photodynamic therapy for enhanced microbial inactivation. To date, published research on this specific combination is not available, presenting a novel area of investigation.
The proposed synergy lies in a dual-action mechanism: this compound's membrane-destabilizing properties may enhance the uptake and efficacy of photosensitizers, leading to a more potent antimicrobial effect upon light activation.[5][7]
Proposed Synergistic Mechanism of Action
It is hypothesized that the combination of this compound and PDT could lead to a synergistic antimicrobial effect. This compound, as a cationic surfactant, is proposed to disrupt the outer microbial membrane, thereby increasing its permeability.[5] This increased permeability could facilitate greater intracellular accumulation of the photosensitizer. Upon subsequent irradiation with light of a specific wavelength, the activated photosensitizer would generate a higher concentration of cytotoxic reactive oxygen species (ROS), leading to enhanced oxidative damage to cellular components and ultimately, more effective microbial cell death.
Caption: Proposed synergistic mechanism of this compound and PDT.
Quantitative Data (Individual Agent Efficacy)
The following tables summarize the antimicrobial efficacy of this compound and various photosensitizers used in PDT as reported in the literature. Note that this data represents the activity of individual agents, not their combined use.
Table 1: Antimicrobial Activity of this compound
| Microorganism(s) | This compound Concentration | Observed Effect | Reference |
| S. pyogenes, S. aureus, E. coli, L. acidophilus, L. plantarum | 3.12 µg/mL | Inhibition of biofilm formation | [6] |
| S. pyogenes, S. aureus, E. coli, L. acidophilus, L. plantarum | 25-50 µg/mL | Inhibition of mature biofilm growth | [6] |
| Drug-resistant Candida isolates | 10 µg/mL (in combination with Amphotericin B) | Significant synergy | [8] |
| Drug-resistant Candida isolates | 50 µg/mL (in combination with Amphotericin B) | Complete inactivation after 30 minutes | [8] |
Table 2: Efficacy of Photodynamic Therapy Against Various Microbes
| Microorganism | Photosensitizer (PS) | PS Concentration | Light Source | Light Dose | Log Reduction | Reference |
| Porphyromonas gingivalis | Methylene Blue | 0.01% | Diode Laser (665 nm) | Not Specified | >3.8 | [9] |
| Aggregatibacter actinomycetemcomitans | Methylene Blue | 0.01% | Diode Laser (665 nm) | Not Specified | Statistically significant decrease | [9] |
| Fusobacterium nucleatum | Methylene Blue | Not Specified | Diode Laser (650-675 nm) | Not Specified | >5.2 (planktonic) | [9] |
| Staphylococcus aureus (MRSA) | New Methylene Blue | Not Specified | Not Specified | Not Specified | Effective inactivation | [4] |
| Escherichia coli | Deca-cationic fullerenes | up to 100 µM | Not Specified | Not Specified | Effective inactivation | [4] |
Hypothetical Experimental Protocol
This protocol provides a framework for an in vitro investigation into the synergistic antimicrobial activity of this compound and PDT.
Objective: To determine if pre-treatment with this compound enhances the antimicrobial efficacy of photodynamic therapy against Staphylococcus aureus.
Materials:
-
Staphylococcus aureus (e.g., ATCC 25923)
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)
-
Phosphate-Buffered Saline (PBS)
-
This compound solution (0.1% w/v)
-
Photosensitizer (e.g., Methylene Blue, Toluidine Blue O)
-
Light source with appropriate wavelength for the chosen photosensitizer (e.g., 665 nm LED array for Methylene Blue)
-
96-well microtiter plates
-
Spectrophotometer
-
Sterile laboratory consumables
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate S. aureus in TSB and incubate overnight at 37°C.
-
Harvest the bacterial cells by centrifugation, wash with PBS, and resuspend in PBS to a final concentration of approximately 10⁸ CFU/mL.
-
-
Treatment Groups:
-
Prepare the following treatment groups in a 96-well plate:
-
Control (bacteria in PBS only)
-
This compound alone
-
Photosensitizer alone (dark control)
-
Light alone
-
PDT (Photosensitizer + Light)
-
This compound + Photosensitizer (dark control)
-
This compound + PDT (this compound + Photosensitizer + Light)
-
-
-
This compound Pre-treatment:
-
To the appropriate wells, add this compound to achieve a sub-lethal concentration (to be determined by preliminary MIC testing) and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Photosensitizer Incubation:
-
Add the photosensitizer to the relevant wells at a specific concentration (e.g., 10 µM Methylene Blue).
-
Incubate in the dark for a set period (e.g., 30 minutes) to allow for photosensitizer uptake.
-
-
Irradiation:
-
Expose the designated wells to the light source at a specific power density and for a duration calculated to deliver a defined light dose (e.g., 100 J/cm²).
-
-
Assessment of Microbial Viability:
-
Following treatment, perform serial dilutions of the samples from each well in PBS.
-
Plate the dilutions onto TSA plates and incubate for 24 hours at 37°C.
-
Count the number of colony-forming units (CFU) to determine the number of viable bacteria in each treatment group.
-
-
Data Analysis:
-
Calculate the log₁₀ reduction in CFU/mL for each treatment group compared to the untreated control.
-
Statistically analyze the data to determine if the combination of this compound and PDT results in a significantly greater reduction in bacterial viability compared to the individual treatments.
-
Caption: Experimental workflow for investigating this compound-PDT synergy.
Conclusion
The combination of this compound and photodynamic therapy represents a promising and unexplored avenue for antimicrobial research. The proposed synergistic mechanism, leveraging membrane disruption to enhance photosensitizer efficacy, warrants investigation. The protocols and data presented here provide a foundational resource for researchers and drug development professionals to explore this novel therapeutic strategy. Successful validation of this approach could lead to the development of more effective treatments for localized infections, particularly those involving drug-resistant strains and biofilms.
References
- 1. Photodynamic Therapy in the Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial photodynamic therapy for inactivation of biofilms formed by oral key pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodynamic therapy - Wikipedia [en.wikipedia.org]
- 4. Antimicrobial Photodynamic Therapy to Kill Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Effects of this compound and Phosprenil on Microbial Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Potentiation of Sonodynamic Therapy by Miramistin in Cancer Cell Lines
For Research Use Only
Abstract
Sonodynamic therapy (SDT) is an emerging non-invasive modality for cancer treatment that utilizes the synergistic action of a sonosensitizing agent and low-intensity ultrasound to generate cytotoxic reactive oxygen species (ROS), leading to tumor cell death. This document outlines the potential application of Miramistin, a cationic antiseptic agent, to potentiate the effects of SDT in cancer cell lines. While direct experimental evidence for this specific combination is not yet established, the known mechanisms of both this compound and SDT suggest a strong potential for a synergistic anti-cancer effect. This compound's ability to disrupt cell membranes may enhance the uptake of sonosensitizers and increase the susceptibility of cancer cells to ultrasound-induced cytotoxicity. These notes provide a theoretical framework, experimental protocols, and potential signaling pathways for investigating the combined therapeutic effects of this compound and SDT.
Introduction
Sonodynamic therapy (SDT) presents a promising alternative to conventional cancer therapies due to its non-invasive nature and targeted tumor destruction. The therapy relies on the activation of a sonosensitizer by ultrasound, which in the presence of oxygen, leads to the generation of ROS, such as singlet oxygen and hydroxyl radicals. These highly reactive species induce oxidative stress, leading to apoptosis and necrosis of cancer cells.[1][2][3] The efficacy of SDT is dependent on the efficient delivery of the sonosensitizer to the tumor tissue and its effective activation by ultrasound.
This compound is a quaternary ammonium (B1175870) cationic antiseptic with a broad spectrum of antimicrobial activity.[1] Its mechanism of action involves the disruption of cell membrane integrity by interacting with the negatively charged phospholipids (B1166683) in the cell membrane.[1] This membrane-permeabilizing property suggests that this compound could be repurposed to enhance cancer therapies. By increasing the permeability of cancer cell membranes, this compound may facilitate the intracellular accumulation of co-administered sonosensitizers, thereby potentiating the cytotoxic effects of SDT. Furthermore, the direct membrane-destabilizing effects of this compound could render cancer cells more vulnerable to the mechanical and chemical stresses induced by ultrasound and ROS.
These application notes provide a comprehensive guide for researchers to explore the potential of this compound as a potentiating agent for SDT in various cancer cell lines.
Data Presentation
As no direct experimental data for the combination of this compound and SDT exists, the following tables are presented as templates for researchers to populate with their experimental findings.
Table 1: In Vitro Cytotoxicity of this compound and Sonodynamic Therapy (SDT)
| Treatment Group | Cancer Cell Line | This compound Conc. (µg/mL) | Sonosensitizer Conc. (µM) | Ultrasound Intensity (W/cm²) & Duration (min) | Cell Viability (%) |
| Control | e.g., MCF-7 | 0 | 0 | 0 | 100 |
| This compound Alone | e.g., MCF-7 | X | 0 | 0 | |
| Sonosensitizer Alone | e.g., MCF-7 | 0 | Y | 0 | |
| Ultrasound Alone | e.g., MCF-7 | 0 | 0 | Z | |
| SDT (Sonosensitizer + US) | e.g., MCF-7 | 0 | Y | Z | |
| This compound + Sonosensitizer | e.g., MCF-7 | X | Y | 0 | |
| This compound + Ultrasound | e.g., MCF-7 | X | 0 | Z | |
| This compound + SDT | e.g., MCF-7 | X | Y | Z |
Table 2: Intracellular Reactive Oxygen Species (ROS) Generation
| Treatment Group | Cancer Cell Line | This compound Conc. (µg/mL) | Sonosensitizer Conc. (µM) | Ultrasound Intensity (W/cm²) & Duration (min) | Relative ROS Levels (Fold Change) |
| Control | e.g., A549 | 0 | 0 | 0 | 1.0 |
| SDT | e.g., A549 | 0 | Y | Z | |
| This compound + SDT | e.g., A549 | X | Y | Z |
Table 3: Apoptosis and Necrosis Analysis
| Treatment Group | Cancer Cell Line | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Control | e.g., HeLa | |||
| SDT | e.g., HeLa | |||
| This compound + SDT | e.g., HeLa |
Experimental Protocols
The following protocols are suggested for investigating the potentiation of SDT by this compound.
Protocol 1: Cell Culture and Reagents
-
Cell Lines: Select a panel of human cancer cell lines (e.g., breast cancer: MCF-7, lung cancer: A549, cervical cancer: HeLa) and a non-cancerous control cell line (e.g., human dermal fibroblasts).
-
Culture Conditions: Culture cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Reagents:
-
This compound solution (pharmaceutical grade).
-
A clinically relevant sonosensitizer (e.g., Hematoporphyrin, 5-ALA).
-
Cell viability assay kit (e.g., MTT, PrestoBlue).
-
Intracellular ROS detection probe (e.g., DCFH-DA).
-
Apoptosis/Necrosis detection kit (e.g., Annexin V-FITC/Propidium Iodide).
-
Protocol 2: In Vitro Sonodynamic Therapy
-
Cell Seeding: Seed cancer cells in 96-well plates for viability assays or larger plates/dishes for other assays and allow them to adhere overnight.
-
Drug Incubation:
-
For the combination treatment, pre-incubate the cells with the desired concentration of this compound for a predetermined time (e.g., 1-4 hours).
-
Following the pre-incubation, add the sonosensitizer at the desired concentration and incubate for the recommended uptake time (e.g., 4-24 hours).
-
-
Ultrasound Treatment:
-
Replace the culture medium with fresh, pre-warmed medium.
-
Place the culture plate in a water bath with an ultrasound transducer positioned underneath the well(s) to be treated. Ensure proper coupling with degassed water.
-
Apply ultrasound at a specific frequency (e.g., 1 MHz) and intensity (e.g., 0.5-2.0 W/cm²) for a defined duration (e.g., 1-5 minutes).
-
-
Post-Treatment Incubation: After ultrasound exposure, return the cells to the incubator for a further 24-48 hours before analysis.
Protocol 3: Assessment of Cytotoxicity
-
Perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions to determine the percentage of viable cells in each treatment group.
Protocol 4: Measurement of Intracellular ROS
-
After the respective treatments, incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) for 30 minutes.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer to quantify the relative levels of intracellular ROS.
Protocol 5: Analysis of Apoptosis and Necrosis
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.
Visualization of Proposed Mechanisms
The following diagrams illustrate the proposed mechanisms by which this compound may potentiate sonodynamic therapy.
Caption: Proposed mechanism of this compound-potentiated sonodynamic therapy.
Caption: Experimental workflow for investigating this compound and SDT.
Caption: Potential signaling pathway for this compound-enhanced SDT-induced apoptosis.
Conclusion
The combination of this compound and sonodynamic therapy holds theoretical promise for a novel and potent anti-cancer strategy. The membrane-disrupting properties of this compound are hypothesized to synergize with the ROS-mediated cytotoxicity of SDT, leading to enhanced therapeutic efficacy. The protocols and conceptual frameworks provided in these application notes are intended to guide researchers in the systematic investigation of this promising therapeutic combination. Further in vitro and subsequent in vivo studies are warranted to validate this approach and elucidate the precise molecular mechanisms involved.
References
Application Notes and Protocols for Miramistin-Loaded Nanoparticles in Targeted Drug Delivery
Introduction
Miramistin is a broad-spectrum antiseptic agent with proven activity against various bacteria, fungi, and viruses.[1][2] The encapsulation of this compound into nanoparticles presents a promising strategy for targeted drug delivery, potentially enhancing its therapeutic efficacy while minimizing systemic side effects. This document provides detailed protocols for the preparation, characterization, and in vitro evaluation of this compound-loaded nanoparticles.
I. Preparation of this compound-Loaded Nanoparticles
Several methods can be employed for the preparation of drug-loaded nanoparticles.[3][4][5] The choice of method depends on the physicochemical properties of the drug and the polymer, as well as the desired characteristics of the nanoparticles.
A. Nanoprecipitation Method
This technique is suitable for encapsulating hydrophobic or hydrophilic compounds and is known for its simplicity and reproducibility.[6]
-
Principle: Nanoprecipitation, also known as solvent displacement, involves the precipitation of a polymer from an organic solution upon its addition to a non-solvent. The drug is dissolved along with the polymer and gets entrapped within the precipitating nanoparticles.
-
Experimental Protocol:
-
Organic Phase Preparation: Dissolve a biodegradable polymer (e.g., PLGA, PCL) and this compound in a water-miscible organic solvent such as acetone (B3395972) or acetonitrile.
-
Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant (e.g., Poloxamer 188, PVA) to stabilize the nanoparticles.
-
Nanoparticle Formation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the formation of nanoparticles.
-
Solvent Evaporation: The organic solvent is then removed by evaporation under reduced pressure or by continuous stirring for several hours.
-
Purification: The resulting nanoparticle suspension is purified by centrifugation or dialysis to remove unloaded drug and excess surfactant.
-
Storage: The purified nanoparticles can be stored as a suspension or lyophilized for long-term stability.
-
B. Emulsion-Solvent Evaporation Method
This method is versatile and can be used for both hydrophobic and hydrophilic drugs.[7]
-
Principle: An emulsion (oil-in-water or water-in-oil) is formed, and the subsequent evaporation of the solvent leads to the formation of nanoparticles.
-
Experimental Protocol (for oil-in-water emulsion):
-
Organic Phase Preparation: Dissolve the polymer and this compound in a water-immiscible organic solvent (e.g., dichloromethane, chloroform).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: The organic solvent is evaporated from the emulsion droplets under magnetic stirring, leading to the precipitation of the polymer and the formation of solid nanoparticles.
-
Purification and Storage: The nanoparticles are then purified and stored as described in the nanoprecipitation method.
-
C. Sol-Gel Synthesis using Micelles as a Template
This method has been specifically reported for creating mesoporous silica (B1680970) nanocontainers with a very high loading of this compound.[8]
-
Principle: this compound micelles are used as a template for the sol-gel synthesis of mesoporous silica nanoparticles (MSNs). This allows for the simultaneous synthesis and loading of the drug.
-
Experimental Protocol:
-
Micelle Formation: Prepare an aqueous solution of this compound to form micelles.
-
Sol-Gel Reaction: Introduce a silica precursor (e.g., tetraethyl orthosilicate (B98303) - TEOS) to the micellar solution under controlled pH and temperature. The silica precursor hydrolyzes and condenses around the this compound micelles.
-
Nanoparticle Formation: The polycondensation of silica forms a mesoporous structure with this compound encapsulated within the pores.
-
Purification: The resulting MSNs are collected by centrifugation and washed to remove any unreacted precursors.
-
II. Characterization of this compound-Loaded Nanoparticles
Thorough characterization is crucial to ensure the quality, efficacy, and safety of the nanoparticles.[9][10]
A. Physicochemical Characterization
| Parameter | Method | Description |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Determines the average hydrodynamic diameter and the polydispersity index (PDI), which indicates the size distribution of the nanoparticles.[11] |
| Zeta Potential | Electrophoretic Light Scattering | Measures the surface charge of the nanoparticles, which is a key indicator of their stability in suspension.[9] |
| Morphology | Scanning/Transmission Electron Microscopy (SEM/TEM) | Provides visualization of the nanoparticle shape, surface morphology, and size. |
| Encapsulation Efficiency (EE%) & Drug Loading (DL%) | UV-Vis Spectrophotometry or HPLC | EE% is the percentage of drug successfully entrapped in the nanoparticles relative to the total amount of drug used. DL% is the weight percentage of the drug in the nanoparticles. |
B. In Vitro Drug Release Studies
-
Principle: To evaluate the release kinetics of this compound from the nanoparticles over time in a simulated physiological environment.[11][12][13]
-
Experimental Protocol:
-
Sample Preparation: A known amount of this compound-loaded nanoparticles is dispersed in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4 or 5.5 to simulate physiological and tumor environments, respectively).
-
Incubation: The dispersion is placed in a dialysis bag and incubated in a larger volume of the release medium at 37°C with continuous stirring.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
Quantification: The concentration of this compound in the collected samples is determined using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Data Analysis: The cumulative percentage of drug released is plotted against time to obtain the release profile. Different kinetic models (e.g., Higuchi, Korsmeyer-Peppas) can be applied to understand the release mechanism.[12][14]
-
III. Data Presentation
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Formulation | Polymer/Carrier | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| MNP-1 | PLGA | 150 ± 10 | 0.15 | -25 ± 2 | 85 ± 5 | 5 ± 0.5 |
| MNP-2 | PCL | 200 ± 15 | 0.20 | -20 ± 3 | 78 ± 6 | 4.5 ± 0.4 |
| MSN-1 | Mesoporous Silica | 100 ± 8 | 0.12 | +30 ± 2 | >90 | >45 |
Note: The values presented are hypothetical and for illustrative purposes. Actual values will depend on the specific formulation parameters.
Table 2: In Vitro Release of this compound from Nanoparticles
| Time (hours) | Cumulative Release (%) - MNP-1 (pH 7.4) | Cumulative Release (%) - MNP-1 (pH 5.5) | Cumulative Release (%) - MSN-1 (pH 7.4) |
| 1 | 15 ± 2 | 25 ± 3 | 10 ± 1 |
| 6 | 40 ± 4 | 60 ± 5 | 30 ± 3 |
| 12 | 65 ± 5 | 85 ± 6 | 50 ± 4 |
| 24 | 80 ± 6 | 95 ± 5 | 70 ± 5 |
| 48 | 90 ± 5 | >98 | 85 ± 6 |
Note: The values presented are hypothetical and for illustrative purposes. A lower pH often accelerates drug release from pH-sensitive nanoparticles, which is advantageous for tumor targeting.
IV. Visualizations
Caption: Workflow for Nanoparticle Preparation.
Caption: Workflow for Nanoparticle Characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. Drug-loaded nanoparticles : preparation methods and drug targeting issues | Semantic Scholar [semanticscholar.org]
- 5. Pharmaceutical Nanoparticles Formation and Their Physico-Chemical and Biomedical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Polymeric Nanoparticle-Encapsulated Drugs against Intracellular Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic analysis of drug release from nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Inconsistent Miramistin MIC Assay Results: A Technical Support Guide
Frequently Asked Questions (FAQs)
Here are some of the most common questions and issues that arise during Miramistin (B1677155) MIC testing:
Q1: My this compound MIC values are higher than what is reported in the literature. What are the potential causes?
A1: Several factors can lead to artificially high MIC values for this compound:
-
Inoculum Density: An overly dense microbial inoculum can overwhelm the antiseptic agent, leading to the appearance of resistance. It is critical to standardize your inoculum to a 0.5 McFarland standard.
-
Presence of Organic Matter: this compound's activity can be diminished in the presence of organic materials, such as serum or proteins, which may be present in some growth media. The addition of a protein contaminant like bovine serum albumin has been shown to decrease its effectiveness.[1]
-
Interaction with Plastics: As a cationic molecule, this compound can adhere to the surface of standard polystyrene microplates, reducing its effective concentration in the assay.
Q2: I am observing significant variability in my MIC results between replicate plates and different experiments. What should I investigate?
A2: Inconsistent results are often due to subtle variations in experimental technique. Key areas to review include:
-
Inoculum Preparation: Ensure the microbial suspension is homogenous and at the correct density before inoculation.
-
Pipetting Accuracy: Inaccurate serial dilutions or inoculum addition will lead to significant errors.
-
Media Consistency: Use a consistent, well-defined medium for all experiments, as variations in components like salts and proteins can affect this compound's activity.
-
Incubation Conditions: Ensure consistent temperature and incubation times across all experiments.
Q3: Can the type of microplate I use affect my this compound MIC results?
A3: Yes. Due to its cationic nature, this compound can bind to negatively charged surfaces. Standard polystyrene plates may adsorb the compound, lowering the available concentration to interact with the microbes. It is advisable to use low-protein-binding plates to minimize this interaction.
Q4: How should I prepare my this compound stock solution and dilutions?
A4: Prepare a fresh stock solution of this compound in a suitable solvent like sterile deionized water. Perform serial two-fold dilutions in a cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range. Ensure thorough mixing at each dilution step.
Q5: What are the expected MIC ranges for common quality control strains?
A5: While extensive CLSI-endorsed quality control ranges for this compound are not yet established, published data for similar strains can provide a benchmark. For example, a study using a microdilution test reported an MIC of 8 µg/mL for S. aureus (ATCC 209p) and 32 µg/mL for E. coli (CDC F-50).[1] For fungal species, MICs against clinical isolates of Candida albicans and Aspergillus fumigatus have been reported to be in the range of 1.56 - 25 µg/mL.[2] It is recommended to establish internal quality control ranges using standard ATCC strains.
Data Presentation: this compound MIC Values
The following tables summarize published MIC values for this compound against a variety of microorganisms. Note that these values can vary based on the specific strain and testing methodology used.
Table 1: this compound MIC Values for Common Bacteria
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 209p | 8 | [1][2] |
| Staphylococcus aureus | General | 30,000 | [3] |
| Escherichia coli | CDC F-50 | 32 | [1][2] |
| Escherichia coli | General | 125,000 | [3] |
| Pseudomonas aeruginosa | General | 500,000 | [3] |
| Proteus vulgaris | General | 25,000 | [3] |
| Klebsiella pneumoniae | General | 25,000 | [3] |
Table 2: this compound MIC Values for Common Fungi
| Microorganism | Strain Type | MIC Range (µg/mL) | Reference |
| Candida albicans | Clinical Isolates | 1.56 - 25 | [2] |
| Aspergillus fumigatus | Clinical Isolates | 1.56 - 25 | [2] |
| Candida spp., Aspergillus spp., Cryptococcus neoformans, Penicillium spp., Mucorales spp., Neoscytalidium spp., Scedosporium spp., Alternaria alternata, Trichophyton spp. | Antifungal Resistant Strains | 1.56 - 25 | [3] |
Experimental Protocols
A standardized protocol is essential for reproducible MIC results. The following is a detailed methodology for a broth microdilution assay adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol: Broth Microdilution for this compound MIC Determination
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in sterile deionized water.
-
Ensure the solution is fully dissolved and homogenous.
-
-
Preparation of Microtiter Plates:
-
Use a 96-well, low-protein-binding microtiter plate.
-
Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well after dilution should be 100 µL.
-
The concentration range should be selected to bracket the expected MIC of the test organism (e.g., 0.125 - 64 µg/mL).[2]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL.
-
Include a positive control well (inoculum in CAMHB without this compound) and a negative control well (CAMHB only).
-
-
Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate at 35 ± 2 °C for 16-20 hours in ambient air.[2]
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[2] This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Mandatory Visualizations
This compound's Mechanism of Action
This compound is a cationic surfactant. Its primary antimicrobial action involves the disruption of the microbial cell membrane. The positively charged head of the this compound molecule interacts with the negatively charged phospholipids (B1166683) in the cell membranes of microorganisms. This interaction leads to the insertion of the hydrophobic tail into the lipid bilayer, causing membrane disorganization, increased permeability, and ultimately, cell lysis.
Troubleshooting Workflow for Inconsistent this compound MICs
This workflow provides a logical progression for identifying and resolving the root causes of variability in your this compound MIC assay results.
References
Overcoming protein interference in Miramistin antimicrobial susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Miramistin (B1677155). The following information addresses common issues, particularly protein interference, encountered during antimicrobial susceptibility testing (AST).
Troubleshooting Guides and FAQs
Q1: My this compound MIC/MBC values are higher than expected, especially when testing in complex biological media. What could be the cause?
A1: Higher than expected Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for this compound can be attributed to protein interference. This compound is a cationic antiseptic, and its positively charged molecules can interact with negatively charged components in your test medium, such as proteins.[1][2] This interaction can reduce the amount of free, active this compound available to act on the microbial cells, leading to an apparent decrease in efficacy.
One study noted a decrease in this compound's effectiveness against test pathogens by 1-2 log10 units with the addition of bovine serum albumin (BSA).[3] Another study involving the anti-HIV properties of this compound found that fetal calf serum (FCS) at concentrations of 12.5% to 75% could prevent its antiviral activity.[4]
Q2: I've read conflicting reports about protein interference with this compound. Some studies report significant interference, while others show no "protein error." Why the discrepancy?
A2: The conflicting reports on this compound's protein interference can be attributed to several factors, including the specific experimental conditions. A recent study demonstrated that this compound, unlike some other antiseptics, showed no significant "protein error" when tested against a panel of microbes in the presence of 0.3% or 3% bovine albumin.[5][6]
The discrepancy in findings could be due to:
-
Protein Type and Concentration: Different proteins (e.g., bovine serum albumin vs. fetal calf serum) have varying affinities for this compound. The concentration of the protein is also a critical factor.
-
Test Organism: The specific strain of bacteria or fungus being tested may have a cell surface composition that influences the interaction between this compound and surrounding proteins.
-
Assay Method: Variations in antimicrobial susceptibility testing methods (e.g., broth microdilution vs. suspension tests) can yield different results.
-
Exposure Time: The duration of contact between this compound, the microbes, and the protein-rich medium can also impact the observed antimicrobial activity.[3]
Q3: How can I determine if protein interference is affecting my this compound AST results?
A3: To investigate potential protein interference, you can perform a comparative analysis. Run your antimicrobial susceptibility test in parallel with a control medium that does not contain the suspected interfering protein (e.g., saline or phosphate-buffered saline) and your experimental medium (e.g., Mueller-Hinton Broth supplemented with serum). A significant increase in the MIC or MBC in the protein-containing medium would suggest interference.
Caption: Troubleshooting workflow for identifying protein interference.
Q4: What practical steps can I take in my experimental protocol to overcome or account for protein interference?
A4: If protein interference is confirmed, consider the following modifications to your protocol:
-
Medium Modification: If possible, reduce the concentration of the interfering protein in your test medium. However, be mindful that this may affect microbial growth.
-
Use of Surfactants: Non-ionic surfactants, in low concentrations, can sometimes help to prevent the binding of cationic compounds like this compound to proteins. This approach requires careful validation to ensure the surfactant itself does not have antimicrobial properties or affect cell viability.
-
Kinetic Assays: Perform time-kill kinetic assays to understand the dynamics of this compound's activity in the presence of proteins over time. This can provide a more detailed picture than endpoint assays like MIC determination.[7]
-
Standardized Protein Load: If the presence of protein is a necessary component of your experimental model (e.g., simulating in vivo conditions), standardize the protein concentration across all experiments and report it with your results. This ensures reproducibility and allows for accurate comparisons between studies.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound's antimicrobial activity and its interaction with proteins.
Table 1: this compound MIC and MBC in Standard In Vitro Tests
| Microorganism | Test Method | MIC (µg/mL) | MBC (µg/mL) | Reference |
| S. aureus (ATCC 209p) | Microdilution | 8 | 16 | [3] |
| E. coli (CDC F-50) | Microdilution | 32 | 128 | [3] |
Table 2: Effect of Bovine Serum Albumin (BSA) on this compound's Bactericidal Activity
| Condition | Effect on Bactericidal Activity | Reference |
| Addition of BSA | General decrease by 1-2 log10 units | [3] |
Table 3: Binding Parameters of this compound to Bovine Serum Albumin (BSA)
| Parameter | Value | Method | Reference |
| Number of Binding Sites | ~3 | Bioluminescent Method | [8] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for this compound Susceptibility Testing (Adapted from CLSI Guidelines)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in sterile deionized water.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL, with concentrations ranging from, for example, 0.125 to 64 µg/mL.
-
Include a growth control well (broth only) and a sterility control well (broth only, no inoculum).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well (except the sterility control).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Protocol 2: Quantitative Suspension Test to Evaluate Protein Interference (Based on DIN EN 13727)
This method assesses the antimicrobial efficacy of a substance under conditions that simulate practical use, including the presence of interfering substances.[5][6]
-
Preparation of Test Solutions:
-
Prepare solutions of this compound at the desired test concentrations.
-
Prepare interfering substance solutions:
-
Low protein load: 0.3% bovine albumin solution.
-
High protein load: 3% bovine albumin solution.
-
-
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism (e.g., S. aureus, P. aeruginosa) in sterile water.
-
-
Test Procedure:
-
In a sterile tube, mix 1 part of the interfering substance solution with 1 part of the microbial suspension.
-
Add 8 parts of the this compound solution to the tube and start a timer.
-
At predefined contact times (e.g., 0.5, 1, 3, 5, and 10 minutes), take an aliquot of the mixture and add it to a neutralizer solution to stop the antimicrobial action of this compound.
-
-
Quantification:
-
Perform serial dilutions of the neutralized sample and plate onto appropriate agar (B569324) plates.
-
Incubate the plates and count the number of colony-forming units (CFU).
-
-
Data Analysis:
-
Calculate the log10 reduction in CFU for each contact time and protein concentration compared to a control without this compound.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 3. Antibacterial activity profile of this compound in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The effect of fetal calf serum on the anti-HIV properties of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobials cetylpyridinium-chloride and this compound demonstrate non-inferiority and no "protein-error" compared to established wound care antiseptics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aimspress.com [aimspress.com]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Binding Parameters of this compound to Serum Albumin by the Bioluminescent Method [scirp.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of Miramistin in Aqueous Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on maintaining the stability of Miramistin in aqueous formulations. Below you will find troubleshooting advice for common stability issues, frequently asked questions, and detailed experimental protocols to assist in your research and development efforts.
Troubleshooting Guides
Issue 1: Visible Precipitate or Cloudiness in the this compound Solution
Visible particulates or turbidity in a this compound solution can indicate a loss of solubility or the formation of insoluble complexes, compromising the formulation's quality and efficacy.
| Potential Cause | Troubleshooting Step | Rationale |
| Temperature Fluctuations | Store the solution at a consistent, controlled room temperature (20-25°C). Avoid freezing or exposure to high temperatures.[1] | This compound is a cationic surfactant that can form micelles. Temperature changes can disrupt this micellar equilibrium, leading to precipitation.[1] Freezing is generally not recommended as it can cause precipitation and loss of potency upon thawing. |
| pH Shift | Maintain the solution's pH within the optimal range, which is typically near neutral. Utilize appropriate buffer systems if pH adjustments are necessary.[1] | Extreme pH values can negatively impact the solubility and stability of quaternary ammonium (B1175870) compounds like this compound.[1] |
| Interaction with Container | Use Type I borosilicate glass or compatible plastic containers such as high-density polyethylene (B3416737) (HDPE) for storage.[1] | Reactive materials in containers can leach substances into the solution, which may cause precipitation or degradation of this compound.[1] |
| Contamination | Handle the solution under aseptic conditions to prevent microbial or particulate contamination. | Contaminants can serve as nucleation sites, initiating the process of precipitation.[1] |
| Incompatible Excipients | Avoid the use of anionic surfactants and other anionic compounds in the formulation. | As a cationic surfactant, this compound will interact with anionic compounds, leading to the formation of insoluble complexes and inactivation.[1] |
Issue 2: Decreased Antimicrobial Potency of the Formulation
A reduction in the antimicrobial activity of a this compound formulation indicates degradation of the active pharmaceutical ingredient (API).
| Potential Cause | Troubleshooting Step | Rationale |
| Chemical Degradation (Photodegradation and Oxidation) | Protect the solution from light by using amber-colored containers or storing it in the dark.[1] If oxidative degradation is suspected, consider adding a compatible antioxidant. | This compound is susceptible to degradation upon exposure to light (photodegradation) and oxidation, which leads to a decrease in the concentration of the active ingredient.[1] |
| Incompatible Excipients | Do not formulate this compound with anionic surfactants or other anionic compounds. | The interaction between the cationic this compound and anionic excipients can lead to mutual inactivation, reducing the effective concentration of the antiseptic.[1] |
| Improper Dilution | Use purified water or a recommended diluent for any dilutions. Avoid using tap water. | Tap water may contain ions that can interact with this compound, reducing its effectiveness. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for aqueous this compound formulations?
A1: Aqueous this compound solutions should be stored at a controlled room temperature, typically between 20-25°C, and protected from light.[1] It is also crucial to prevent freezing of the solution.
Q2: What type of containers are recommended for storing this compound solutions?
A2: To minimize interactions and potential degradation, it is recommended to use Type I borosilicate glass or compatible plastic containers like high-density polyethylene (HDPE).[1]
Q3: Can I use any excipients in my this compound formulation?
A3: No, careful consideration of excipient compatibility is crucial. This compound is a cationic surfactant and is incompatible with anionic surfactants and other anionic compounds.[1] Such combinations can lead to precipitation and a loss of antimicrobial activity.
Q4: How can I monitor the stability of my this compound formulation?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[1] This technique allows for the quantification of the active this compound concentration and the detection of any degradation products that may have formed.
Q5: What are the expected degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, quaternary ammonium compounds, in general, can degrade through pathways such as demethylation and oxidation.[1]
Data Presentation
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following tables are presented for illustrative purposes. The data represents typical degradation kinetics for a quaternary ammonium compound under various stress conditions and should not be considered as experimentally verified data for this compound.
Table 1: Illustrative Example of this compound Degradation under Different pH Conditions at 40°C
| pH | Storage Time (Days) | This compound Assay (%) | Appearance |
| 4.0 | 0 | 100.0 | Clear Solution |
| 30 | 98.5 | Clear Solution | |
| 60 | 96.8 | Clear Solution | |
| 90 | 95.2 | Clear Solution | |
| 7.0 | 0 | 100.0 | Clear Solution |
| 30 | 99.2 | Clear Solution | |
| 60 | 98.5 | Clear Solution | |
| 90 | 97.8 | Clear Solution | |
| 9.0 | 0 | 100.0 | Clear Solution |
| 30 | 97.1 | Clear Solution | |
| 60 | 94.5 | Slight Haze | |
| 90 | 91.8 | Hazy |
Table 2: Illustrative Example of this compound Degradation under Different Temperature Conditions at pH 7.0
| Temperature | Storage Time (Days) | This compound Assay (%) | Appearance |
| 25°C | 0 | 100.0 | Clear Solution |
| 90 | 99.5 | Clear Solution | |
| 180 | 98.9 | Clear Solution | |
| 40°C | 0 | 100.0 | Clear Solution |
| 90 | 97.8 | Clear Solution | |
| 180 | 95.7 | Clear Solution | |
| 60°C | 0 | 100.0 | Clear Solution |
| 30 | 92.3 | Clear Solution | |
| 60 | 85.1 | Yellowish Tinge |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Quantification of this compound
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Method optimization and validation are essential for specific formulations.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm) is a suitable starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1 M phosphate (B84403) buffer with the pH adjusted to 3.
-
Mobile Phase B: Methanol.
-
Gradient Elution: A linear gradient from 10% to 80% Methanol over 10 minutes can be used for initial method development.
3. Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: this compound can be detected in the range of 210-400 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
4. Sample Preparation:
-
Prepare a standard stock solution of this compound in a suitable solvent (e.g., deionized water).
-
Dilute the formulation samples with the mobile phase to a concentration within the linear range of the method.
5. Method Validation:
-
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. This includes assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantification limit, and robustness.
-
Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation of a this compound solution should be performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The HPLC method must be able to separate the intact this compound peak from any degradation products formed.
Visualizations
Proposed General Degradation Pathways for a Quaternary Ammonium Compound like this compound
The following diagram illustrates potential degradation pathways for a quaternary ammonium compound. It is important to note that these are proposed pathways based on the general chemistry of this class of compounds and have not been specifically confirmed for this compound.
Caption: Proposed degradation pathways for this compound.
Experimental Workflow for this compound Stability Testing
This workflow outlines the key steps involved in a comprehensive stability study of a this compound aqueous formulation.
Caption: Workflow for this compound stability testing.
References
Technical Support Center: Enhancing Dermal Permeability of Miramistin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the dermal permeability of the antiseptic agent Miramistin.
Disclaimer
Direct quantitative data on the enhanced dermal permeability of this compound is limited in publicly available scientific literature. The following quantitative examples and discussions are based on studies of a structurally and functionally similar antiseptic, Chlorhexidine, to illustrate key concepts and methodologies. Researchers are encouraged to perform their own baseline and enhancement studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound through the dermal barrier?
A1: The primary challenge is the highly organized structure of the stratum corneum, the outermost layer of the skin. This layer consists of tightly packed corneocytes embedded in a lipid matrix, which acts as a formidable barrier to the penetration of foreign substances, including this compound. Due to its molecular size and charge, this compound's passive diffusion across this barrier is limited.
Q2: What are the main strategies to enhance the dermal permeability of this compound?
A2: There are two main approaches to enhance the dermal permeability of this compound:
-
Chemical Enhancement: Incorporating penetration enhancers into the formulation to reversibly disrupt the stratum corneum's barrier function.
-
Physical Enhancement: Utilizing external energy sources to create temporary pathways through the skin for drug delivery.
Q3: Are there any safety concerns when using permeation enhancers?
A3: Yes, safety is a critical consideration. Permeation enhancers should reversibly alter the skin barrier without causing irreversible damage, irritation, or toxicity. It is crucial to conduct thorough in vitro and in vivo safety studies for any new formulation containing permeation enhancers.
Q4: How can I quantify the amount of this compound that has permeated the skin in my experiment?
A4: A common and effective method is High-Performance Liquid Chromatography with UV detection (HPLC-UV). This technique allows for the sensitive and specific quantification of this compound in the receptor fluid of a Franz diffusion cell experiment, as well as in extracts from different skin layers.
Troubleshooting Guides
Issue 1: High variability in in vitro skin permeation results.
-
Possible Cause 1: Inconsistent Skin Samples.
-
Solution: Ensure that the skin used in your Franz diffusion cell experiments is from a consistent source and handled uniformly. If using animal skin, use skin from the same species, age, and anatomical location. For human skin, be aware of donor variability. Always visually inspect skin sections for any damage before mounting.
-
-
Possible Cause 2: Air Bubbles in the Franz Diffusion Cell.
-
Solution: Ensure no air bubbles are trapped between the skin and the receptor fluid, as this will reduce the effective diffusion area. Degas the receptor fluid before use and be careful during the assembly of the Franz cells.
-
-
Possible Cause 3: Inconsistent Dosing.
-
Solution: Apply a precise and consistent amount of your this compound formulation to each skin sample. Use a positive displacement pipette for viscous formulations.
-
Issue 2: No detectable this compound in the receptor fluid.
-
Possible Cause 1: Insufficient Permeation.
-
Solution: this compound may have poor intrinsic permeability through the skin barrier. Consider incorporating a permeation enhancer into your formulation or increasing the duration of the experiment.
-
-
Possible Cause 2: Analytical Method Not Sensitive Enough.
-
Solution: Validate your HPLC-UV method to ensure it has a limit of detection (LOD) and limit of quantification (LOQ) sufficient to measure the expected low concentrations of this compound in the receptor fluid.
-
-
Possible Cause 3: this compound Binding.
-
Solution: this compound, being a cationic molecule, might bind to components of the skin or the experimental apparatus. Ensure the materials used in your Franz cells are inert. Consider adding a small amount of a suitable solvent to the receptor fluid to prevent binding, ensuring it does not affect skin integrity.
-
Issue 3: Signs of skin damage in ex vivo experiments.
-
Possible Cause 1: Harsh Permeation Enhancers.
-
Solution: The concentration or type of chemical enhancer used may be too aggressive, causing irreversible damage to the skin structure. Screen different enhancers and concentrations to find an optimal balance between enhanced permeability and skin integrity. Histological analysis of the skin samples after the experiment can help assess damage.
-
-
Possible Cause 2: Inappropriate Physical Enhancement Parameters.
-
Solution: If using physical enhancement techniques like microneedles or iontophoresis, the parameters (e.g., needle length, current density) may be too intense. Optimize these parameters to create transient pores without causing significant tissue damage.
-
Quantitative Data Presentation
The following tables present representative data from studies on Chlorhexidine, a comparable antiseptic, to illustrate how to summarize quantitative results from skin permeation studies.
Table 1: In Vitro Dermal Permeation of 2% Chlorhexidine Gluconate (CHG) Aqueous Solution. [1][2]
| Time Point | Depth in Skin (µm) | CHG Concentration (µg/mg of tissue) |
| 2 minutes | 0-100 | 0.157 ± 0.047 |
| 100-200 | < 0.002 | |
| >200 | Not Detected | |
| 30 minutes | 0-100 | 0.077 ± 0.015 |
| 100-200 | < 0.002 | |
| >200 | Not Detected | |
| 24 hours | 0-100 | 7.88 ± 1.37 |
| 100-200 | < 1.0 | |
| >200 | < 1.0 |
Table 2: Comparison of Permeation Enhancement Strategies for a Model Antiseptic (Illustrative Data).
| Formulation | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio (ER) |
| Control (Antiseptic in Saline) | 1.2 ± 0.3 | 2.4 ± 0.6 | 1.0 |
| + 5% Propylene Glycol | 3.6 ± 0.5 | 7.2 ± 1.0 | 3.0 |
| + 2% Oleic Acid | 6.0 ± 0.9 | 12.0 ± 1.8 | 5.0 |
| + Microneedle Pre-treatment | 12.0 ± 2.1 | 24.0 ± 4.2 | 10.0 |
Enhancement Ratio (ER) is calculated as the ratio of the flux of the formulation with an enhancer to the flux of the control formulation.
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the standard procedure for assessing the dermal permeability of a topical formulation.
-
Skin Preparation:
-
Obtain full-thickness human or porcine skin.
-
Carefully remove any subcutaneous fat.
-
Cut the skin into sections to fit the Franz diffusion cells.
-
Equilibrate the skin sections in phosphate-buffered saline (PBS) at pH 7.4 for 30 minutes before mounting.
-
-
Franz Diffusion Cell Setup:
-
Fill the receptor chamber with a known volume of degassed PBS (or another suitable receptor fluid), ensuring no air bubbles are present.
-
Mount the skin section between the donor and receptor chambers with the stratum corneum facing the donor chamber.
-
Maintain the temperature of the receptor fluid at 32°C ± 1°C to simulate physiological skin temperature.
-
Place a small magnetic stir bar in the receptor chamber and ensure constant stirring.
-
-
Dosing and Sampling:
-
Apply a precise amount of the this compound formulation to the skin surface in the donor chamber.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor fluid via the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC-UV method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area over time.
-
Determine the steady-state flux (Jss), permeability coefficient (Kp), and lag time from the linear portion of the cumulative permeation curve.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol provides a general method for the quantification of this compound.
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1 M phosphate (B84403) buffer (pH 3) and methanol (B129727) is a common choice. The exact gradient program should be optimized for the specific column and system.
-
Flow Rate: Typically 0.8-1.0 mL/min.
-
Detection Wavelength: Monitor the UV absorbance at a wavelength where this compound shows maximum absorbance (to be determined by UV-Vis spectrophotometry).
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the receptor fluid. Generate a standard curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the samples collected from the Franz diffusion cells and determine the concentration of this compound by comparing their peak areas to the standard curve.
Visualizations
Caption: Workflow for an in vitro skin permeation study of this compound.
Caption: Mechanism of action of chemical permeation enhancers on the stratum corneum.
Caption: Logical flow of physical enhancement for dermal delivery.
References
Technical Support Center: Mitigating Miramistin Cytotoxicity in Mammalian Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Miramistin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and mitigate the cytotoxic effects of this compound in your mammalian cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxicity in mammalian cells?
This compound is a cationic antiseptic agent. Its primary mechanism of action, both as an antimicrobial and a cytotoxic agent to mammalian cells, involves the disruption of the cell membrane. The positively charged head of the this compound molecule interacts with the negatively charged phospholipids (B1166683) in the cell membrane, leading to increased permeability, loss of membrane integrity, and eventual cell lysis.[1][2] At higher concentrations, it can even solubilize the cell membrane.
Q2: How can I determine the appropriate, non-toxic concentration of this compound for my experiments?
It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line and experimental conditions. The MTT assay is a common method for this purpose.[1] Start with a broad range of concentrations and then narrow it down to identify a sublethal dose suitable for your experiments. Remember that the optimal concentration is highly dependent on the cell type.[3]
Q3: I am observing significant cell death even at low concentrations of this compound. What can I do to reduce this?
There are several strategies you can employ to mitigate this compound-induced cytotoxicity:
-
Optimize Serum Concentration: Components in fetal bovine serum (FBS), particularly proteins like albumin, can bind to quaternary ammonium (B1175870) compounds like this compound.[1][2][4] This binding can reduce the effective concentration of this compound in the culture medium, thereby lowering its cytotoxicity.[5] Try increasing the serum concentration in your culture medium. However, be aware that this may also impact the intended antimicrobial or biological effect of this compound.
-
Reduce Exposure Time: A time-course experiment can help you determine the minimum exposure time required to achieve your desired experimental outcome while minimizing cell death.
-
Select a More Resistant Cell Line: Different cell lines exhibit varying sensitivities to cytotoxic agents. If your experimental design permits, consider using a cell line known to be more robust.
Q4: My cells are undergoing apoptosis after this compound treatment. How can I investigate the non-apoptotic effects of the compound?
To study the effects of this compound that are independent of apoptosis, you can consider co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK. This will block the apoptotic cascade, potentially rescuing the cells from death and allowing you to observe other cellular responses.
Q5: Could oxidative stress be contributing to this compound's cytotoxicity, and can antioxidants help?
While the primary mechanism is membrane disruption, this compound can also induce the production of reactive oxygen species (ROS), leading to oxidative stress.[1] Although direct studies on using antioxidants to mitigate this compound cytotoxicity are limited, co-administration with antioxidants like N-acetylcysteine (NAC) or Vitamin E is a plausible strategy to explore.[6][7][8][9][10][11][12] These agents can help neutralize ROS and may reduce cellular damage.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Observation | Potential Cause | Suggested Action |
| Rapid and widespread cell death shortly after adding this compound. | The concentration of this compound is too high, leading to acute necrosis. | Perform a thorough dose-response analysis (e.g., MTT assay) to determine the IC50 value for your specific cell line. Start with a much lower concentration range. |
| Increased number of floating, rounded cells (apoptotic bodies) observed 24-48 hours post-treatment. | This compound is inducing apoptosis. | Confirm apoptosis using an Annexin V/PI staining assay followed by flow cytometry. Consider co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if apoptosis is the primary mode of cell death. |
| Reduced cell proliferation without a significant increase in cell death. | At the concentration used, this compound may be having a cytostatic (inhibiting cell growth) rather than a cytotoxic (cell-killing) effect. | Conduct a cell proliferation assay (e.g., crystal violet staining or live-cell imaging) over a longer time course (e.g., 72-96 hours) to differentiate between cytostatic and cytotoxic effects. |
| Signs of cellular stress (e.g., vacuolization, granular cytoplasm) and decreased metabolic activity (low MTT signal). | This compound may be causing mitochondrial dysfunction or oxidative stress. | Assess mitochondrial membrane potential using a fluorescent dye like TMRE or JC-1.[13] Measure intracellular ROS levels using a probe like DCFH-DA.[1] Consider co-treatment with an antioxidant like N-acetylcysteine (NAC).[6][7][10][11] |
| Inconsistent results between experiments. | Variability in cell density, passage number, or reagent preparation. Incomplete solubilization of this compound. | Standardize your cell seeding density and use cells within a consistent passage number range. Prepare fresh this compound solutions for each experiment from a validated stock. Ensure complete dissolution of this compound in your culture medium. |
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's cytotoxicity.
Table 1: IC50 Values of this compound in Various Mammalian Cell Lines
| Cell Line | Description | This compound IC50 (µg/mL) after 24h | Reference |
| McCoy | Mouse synovial fibroblast | >1000 | [14] |
| Murine Fibroblasts | Mouse connective tissue cells | >8 x 10⁻⁴ % (concentration unit) | [14] |
| Human Keratinocytes | Human skin cells | >8 x 10⁻⁴ % (concentration unit) | [14] |
| HUVEC | Human Umbilical Vein Endothelial Cells | To be determined | [14] |
| A549 | Human lung carcinoma | To be determined | [14] |
Table 2: Hypothetical Distribution of Cell Populations after this compound Treatment (Annexin V/PI Staining)
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Control | 95 | 2 | 2 | 1 |
| This compound (Low Conc.) | 70 | 15 | 10 | 5 |
| This compound (High Conc.) | 20 | 25 | 45 | 10 |
Table 3: Hypothetical Relative Fluorescence Units (RFU) Indicating ROS Levels
| Treatment | Relative Fluorescence Units (RFU) |
| Control | 100 |
| This compound (Low Conc.) | 250 |
| This compound (High Conc.) | 500 |
| H₂O₂ (Positive Control) | 800 |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Materials: Mammalian cells of interest, complete cell culture medium, this compound stock solution, Phosphate-Buffered Saline (PBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.[14]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include untreated and vehicle controls.[14]
-
Incubate for the desired exposure time (e.g., 24, 48, 72 hours).[14]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.
-
2. Annexin V-FITC/PI Staining for Apoptosis/Necrosis
This protocol distinguishes between viable, apoptotic, and necrotic cells.
-
Materials: this compound-treated cells, 1X Binding Buffer, Annexin V-FITC, Propidium Iodide (PI), cold PBS, flow cytometer.
-
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Harvest the cells by centrifugation (use trypsinization for adherent cells).
-
Wash the cells twice with cold PBS.[1]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the cells by flow cytometry within one hour.
-
Visualizations
Caption: Workflow for assessing and mitigating this compound cytotoxicity.
Caption: Inferred pathway of this compound-induced apoptosis.
Caption: Strategies to counteract this compound's cytotoxic effects.
References
- 1. The Influence of Interfering Substances on the Antimicrobial Activity of Selected Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fractionation of serum proteins with a quaternary ammonium detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [The effect of fetal calf serum on the anti-HIV properties of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. N-acetylcysteine Protects Against Myocardial Ischemia–Reperfusion Injury Through Anti-ferroptosis in Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Role of Vitamin E in Human Health and Some Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Protective effects of N-acetylcysteine and its amide derivative against toxic metals in vitro: Potential alternatives/adjuncts to traditional chelators [pubmed.ncbi.nlm.nih.gov]
- 12. Vitamin E Supplementation Delays Cellular Senescence In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
Addressing variability in Miramistin agar diffusion assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Miramistin agar (B569324) diffusion assay results. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental outcomes.
Introduction to this compound and Agar Diffusion Assays
This compound is a cationic antiseptic with a broad spectrum of antimicrobial activity, acting through the disruption of microbial cell membranes.[1][2][3][4] The agar diffusion assay is a widely used method to evaluate the antimicrobial activity of substances like this compound.[5][6][7] However, this method is susceptible to variability, which can affect the reproducibility and interpretation of results.[5] This guide addresses common issues encountered during this compound agar diffusion assays and provides systematic approaches to troubleshooting.
It is important to note that while standardized quality control (QC) zone diameter ranges are well-established for many antibiotics, specific ranges for antiseptics like this compound against standard QC strains are not as readily available in literature or from standards organizations like the Clinical and Laboratory Standards Institute (CLSI).[1][2][8] Therefore, it is crucial for laboratories to establish their own internal quality control parameters and focus on procedural consistency to ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in this compound agar diffusion assays?
A1: Variability in this compound agar diffusion assays can arise from several factors, including:
-
Inoculum Preparation: Inconsistent inoculum density can lead to significant variations in zone sizes.
-
Agar Medium: The depth, composition, and pH of the agar medium can influence the diffusion of this compound.
-
Incubation Conditions: Variations in incubation time and temperature can affect both microbial growth and the rate of this compound diffusion.
-
This compound Solution: Improper preparation or storage of the this compound solution can alter its effective concentration.
-
Reading and Interpretation: Inconsistent measurement of the zone of inhibition can introduce variability.
Q2: My zones of inhibition for the same this compound concentration are inconsistent between experiments. What should I check first?
A2: Start by reviewing your inoculum preparation procedure. Ensure that the turbidity of your microbial suspension consistently matches a 0.5 McFarland standard. A spectrophotometer can be used for a more accurate standardization. Also, verify that your agar plates have a uniform depth.
Q3: Can the composition of the Mueller-Hinton Agar (MHA) affect the activity of this compound?
A3: Yes, the composition of MHA can impact the activity of antimicrobial agents.[9] this compound is a cationic molecule, and its activity can be influenced by the presence of anionic components in the agar, which could potentially interact with and partially inactivate the drug. It is important to use a standardized MHA formulation and to be aware that batch-to-batch variability can occur.
Q4: What are the recommended quality control (QC) strains for this compound agar diffusion assays?
A4: While specific zone diameter ranges for this compound are not widely published, it is good practice to use standard QC strains such as Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853. These strains have well-characterized responses to a variety of antimicrobials and can help monitor the consistency of your assay.
Q5: How should I properly store my this compound stock solution?
A5: this compound stock solutions should be stored according to the manufacturer's recommendations, typically protected from light and at a specified temperature, to prevent degradation. Improper storage can lead to a decrease in potency and consequently smaller zones of inhibition.
Quantitative Data
| Microorganism | Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) |
| Staphylococcus aureus | ATCC 209p | 8 | 16 |
| Escherichia coli | CDC F-50 | 32 | 128 |
| (Data sourced from a study on the antibacterial activity profile of this compound) |
Experimental Protocols
Standardized Agar Well Diffusion Assay for this compound
This protocol is designed to minimize variability in this compound agar diffusion assays.
1. Preparation of Materials:
-
Media: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Ensure the final pH is between 7.2 and 7.4. Pour the molten agar into sterile Petri dishes to a uniform depth of 4 mm. Allow the agar to solidify completely at room temperature.
-
This compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). From the stock solution, prepare a series of working concentrations.
-
Quality Control Strains: Use standardized QC strains such as S. aureus ATCC 25923, E. coli ATCC 25922, and P. aeruginosa ATCC 27853.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually against a Wickerham card or more accurately using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).
3. Inoculation of Agar Plates:
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure a uniform lawn of growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
4. Application of this compound and Incubation:
-
Using a sterile cork borer or a pipette tip, create wells of 6-8 mm in diameter in the inoculated agar.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the desired this compound concentration into each well.
-
Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours.
5. Measurement and Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete inhibition (where no visible growth occurs) in millimeters (mm) using a ruler or calipers.
-
Record the zone diameters for each concentration and for the QC strains.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent results in a this compound agar diffusion assay.
Caption: A diagram illustrating the key factors that can introduce variability into agar diffusion assay results.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antimicrobial Susceptibility Testing of Aquatic Bacteria: Quality Control Disk Diffusion Ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28°C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asm.org [asm.org]
- 4. researchgate.net [researchgate.net]
- 5. The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disk diffusion testing, quality control guidelines, and antimicrobial spectrum of HR810, a fourth-generation cephalosporin, in clinical microbiology laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimal inhibitory concentrations of 34 antimicrobial agents for control strains Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Miramistin Elution in Reversed-Phase HPLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reversed-phase high-performance liquid chromatography (RP-HPLC) method for Miramistin analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for an RP-HPLC method for this compound?
A1: A good starting point for this compound analysis involves a C18 column with a gradient elution using a buffered mobile phase and an organic modifier like methanol (B129727) or acetonitrile. For example, a method has been developed using a Zorbax Eclipse XDB-C18 column (150 mm x 4.6 mm, 5 µm particle size).[1][2] The mobile phase consists of a gradient of 0.1 M phosphate (B84403) buffer at pH 3 (Solvent A) and methanol (Solvent B), with a flow rate of 0.8 ml/min.[1]
Q2: Why is my this compound peak showing significant tailing?
A2: Peak tailing for this compound, a basic compound, is commonly caused by secondary interactions with acidic residual silanol (B1196071) groups on the silica-based stationary phase.[3][4] These interactions create more than one retention mechanism, leading to a distorted, asymmetrical peak shape.[3][4] Operating at a mobile phase pH above 3 can lead to ionized silanol groups that strongly interact with basic analytes like this compound.[3]
Q3: How can I prevent peak tailing for this compound?
A3: To minimize peak tailing, you can:
-
Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 3 or below) protonates the silanol groups, minimizing their interaction with the basic this compound molecule.[3][5]
-
Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped" to block a majority of the residual silanol groups, which significantly improves the peak shape for basic compounds.[4][6]
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol sites, improving peak symmetry.[5]
-
Use a Different Stationary Phase: Consider a column with a different stationary phase, such as one with a polar-embedded group, which provides shielding of the silica surface.[6]
Q4: My retention times for this compound are shifting between runs. What could be the cause?
A4: Retention time (RT) variability can be caused by several factors:
-
Mobile Phase Composition: Inaccurate preparation or evaporation of the more volatile organic solvent can alter the mobile phase composition, leading to RT shifts.[7][8] An error of just 1% in the organic solvent concentration can change the retention time by 5-15%.[7]
-
Column Temperature: Fluctuations in the laboratory's ambient temperature can affect retention times, as a 1°C change can alter RT by 1-2%.[7][8] Using a column oven is crucial for stable retention times.[9][10]
-
Mobile Phase pH: If the mobile phase pH is not properly controlled or buffered, small shifts can lead to significant changes in the retention of ionizable compounds like this compound.[7]
-
Column Degradation: Over time, the stationary phase can degrade or become contaminated, which will alter its retention characteristics.[9]
-
Flow Rate Inconsistency: Leaks in the system or worn pump seals can cause the flow rate to fluctuate, directly impacting retention times.[7][11]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing)
This is the most common problem encountered when analyzing basic compounds like this compound.
Symptoms:
-
The peak asymmetry factor is greater than 1.2.[3]
-
The latter half of the peak is broader than the front half.[4]
-
Poor integration and reduced accuracy in quantification.
Troubleshooting Workflow:
Issue 2: Unstable Retention Time
Symptoms:
-
Retention time (RT) drifts consistently in one direction during a sequence.
-
RT is erratic and varies randomly between injections.
-
Inability to reproduce RT from a previously established method.
Troubleshooting Workflow:
Experimental Protocols & Data
General Experimental Protocol for this compound Analysis
This protocol is a synthesized example based on published methods.[1][2] Analysts should perform method validation for their specific application.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Gradient Program:
-
A linear gradient from 10% to 80% Methanol (B) over 10 minutes is a viable starting point.[1]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.
-
Quantitative Data Summary
The following tables summarize typical parameters used in the RP-HPLC analysis of this compound.
Table 1: Chromatographic Conditions
| Parameter | Recommended Value | Source |
| Column | Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) | [1][2] |
| Mobile Phase A | 0.1 M Phosphate Buffer (pH 3) or 0.1% Formic Acid | [1][2] |
| Mobile Phase B | Methanol or Acetonitrile | [1][2] |
| Flow Rate | 0.8 - 1.0 mL/min | [1][2] |
| Column Temperature | 30 °C | [2] |
| Detection Wavelength | 262 nm | [2] |
| Injection Volume | 10 µL | [2] |
Table 2: Example Method Performance
| Parameter | Typical Result | Source |
| Retention Time | ~7 minutes (Varies with exact conditions) | [1] |
| Linearity (Correlation Coefficient, r²) | > 0.999 | [1][2] |
| Asymmetry Factor | Should be targeted between 0.9 and 1.5 | [12] |
| Relative Standard Deviation (RSD) for Peak Area | < 2% | [1] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. chromtech.com [chromtech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. uhplcs.com [uhplcs.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. jmchemsci.com [jmchemsci.com]
Technical Support Center: Preventing Miramistin Degradation During Long-Term Storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of Miramistin during long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during laboratory experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound solutions, providing potential causes and recommended actions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Visible precipitation or cloudiness in the solution | 1. Temperature Fluctuations: Exposure to freezing or high temperatures can disrupt the micellar structure of this compound, a cationic surfactant, leading to precipitation. 2. pH Shift: Significant deviation from the optimal pH range can affect the solubility and stability of this compound. 3. Incompatible Container Material: Leaching of substances from reactive container materials can cause precipitation or degradation. 4. Contamination: Microbial or particulate contamination can act as nucleation sites for precipitation. | 1. Store solutions at a consistent, controlled room temperature (20-25°C). Avoid freezing. 2. Ensure the solution's pH is maintained within the recommended range (typically near neutral). Use appropriate buffer systems if necessary. 3. Use Type I borosilicate glass or compatible plastic containers such as high-density polyethylene (B3416737) (HDPE). 4. Handle solutions under aseptic conditions. |
| Decreased antimicrobial potency | 1. Chemical Degradation: Exposure to light (photodegradation) or oxygen (oxidation) can lead to a loss of the active ingredient. 2. Interaction with Incompatible Excipients: Anionic surfactants or other anionic compounds can interact with the cationic this compound, leading to inactivation. 3. Improper Dilution: Using tap water or other non-purified diluents can introduce interfering ions that reduce effectiveness. | 1. Protect solutions from light by using amber-colored containers or storing them in the dark. Consider adding a compatible antioxidant if oxidative degradation is suspected. 2. Avoid the simultaneous use of anionic surfactants. 3. Use purified water or a recommended diluent for all dilutions. |
| Discoloration of the solution | Chemical Degradation: Formation of colored degradation products due to oxidation or other degradation pathways. | 1. Investigate the storage conditions, particularly exposure to light and air. 2. Analyze the solution using a stability-indicating HPLC method to identify and quantify degradation products. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: this compound solutions should be stored at a controlled room temperature, typically between 20-25°C. They should be protected from light and kept in tightly sealed containers made of appropriate materials like Type I borosilicate glass or HDPE to prevent contamination and degradation. It is generally not recommended to freeze this compound solutions, as this can cause precipitation and a loss of potency.
Q2: What factors can cause this compound to degrade?
A2: Several factors can contribute to the degradation of this compound, including:
-
Temperature: Both high temperatures and freezing can negatively impact stability.
-
Light: Exposure to UV and visible light can induce photodegradation.
-
pH: Extreme pH values can affect the stability of the molecule.
-
Oxidation: The presence of oxygen can lead to oxidative degradation.
-
Incompatible substances: Anionic surfactants and other anionic compounds can cause precipitation and inactivation.
Q3: What are the likely degradation pathways and products of this compound?
A3: Based on studies of structurally similar quaternary ammonium (B1175870) compounds like benzyldimethylalkylammonium chloride, a potential degradation pathway for this compound involves the cleavage of the C-N bond between the long alkyl chain and the quaternary ammonium group.[1] This can be followed by subsequent demethylation and deamination reactions, potentially forming products such as benzyldimethylamine, benzylmethylamine, benzylamine, benzaldehyde, and benzoic acid.[1][2]
Q4: How can I monitor the stability of my this compound solution over time?
A4: The most reliable method for monitoring the stability of a this compound solution is by using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can accurately quantify the concentration of the active this compound and detect the presence of any degradation products.
Q5: Are there any excipients that should be avoided when formulating with this compound?
A5: Yes, anionic surfactants and other anionic compounds should be avoided. This compound is a cationic molecule and will interact with anionic substances, which can lead to precipitation and a loss of antimicrobial activity.
Section 3: Quantitative Data on this compound Degradation
The following tables provide illustrative data on the degradation of a typical quaternary ammonium compound under various stress conditions. Please note that this data is for representative purposes and the actual degradation rates for this compound may vary.
Table 1: Illustrative Thermal Degradation of a Quaternary Ammonium Compound Solution
| Temperature | Time (Days) | Degradation (%) |
| 40°C | 30 | < 1% |
| 60°C | 30 | 2 - 5% |
| 80°C | 30 | 10 - 20% |
Table 2: Illustrative pH-Dependent Degradation of a Quaternary Ammonium Compound Solution at 60°C
| pH | Time (Days) | Degradation (%) |
| 2 (Acidic) | 7 | 5 - 10% |
| 7 (Neutral) | 7 | < 2% |
| 12 (Alkaline) | 7 | 15 - 25% |
Table 3: Illustrative Photodegradation of a Quaternary Ammonium Compound Solution
| Light Exposure Condition (ICH Q1B) | Time | Degradation (%) |
| Overall illumination ≥ 1.2 million lux hours | As per guideline | 5 - 15% |
| Near UV energy ≥ 200 watt-hours/m² | As per guideline | 5 - 15% |
Section 4: Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a validated stability-indicating HPLC method for the quantification of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1 M phosphate (B84403) buffer (pH 3.0) and methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are essential to prove the method's ability to separate this compound from its degradation products.
Protocol: Forced Degradation Study
To understand the degradation pathways and to validate the stability-indicating nature of the analytical method, this compound solutions should be subjected to forced degradation under the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
Samples should be analyzed at appropriate time points using the validated HPLC method to determine the extent of degradation and to identify any degradation products.
Section 5: Visualizations
Diagram 1: General Workflow for this compound Stability Testing
Caption: Workflow for conducting forced degradation studies on this compound.
Diagram 2: Potential Degradation Pathway of this compound
Caption: A potential degradation pathway for this compound.
References
Technical Support Center: Strategies to Reduce Miramistin Binding to Plastic Surfaces in Vitro
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide clear and actionable guidance on mitigating the non-specific binding (NSB) of Miramistin to plastic surfaces during in vitro experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols, quantitative data summaries, and explanatory diagrams.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its binding to plastic a concern in my experiments?
A1: this compound is a cationic antiseptic with a quaternary ammonium (B1175870) compound structure. Its molecule possesses both a positively charged head and a long hydrophobic tail. This amphiphilic nature, which is key to its antimicrobial activity, also predisposes it to non-specific binding to surfaces, especially the plastics commonly used in laboratory consumables (e.g., polystyrene, polypropylene). This binding can lead to a significant reduction in the effective concentration of this compound in your experimental solution, potentially causing inaccurate and unreliable results in assays such as minimum inhibitory concentration (MIC) determinations or cell-based toxicity studies.[1][2]
Q2: Which types of plastic are most and least prone to this compound binding?
A2: Generally, non-treated polystyrene is highly hydrophobic and prone to binding molecules like this compound through hydrophobic interactions. Polypropylene (B1209903) is often considered to have a lower binding affinity for many biomolecules compared to polystyrene. However, the exact binding characteristics can vary between manufacturers and even between different batches of the same product. For sensitive applications, it is recommended to use labware specifically marketed as "low-binding" or "ultra-low binding." These products are often made from proprietary polypropylene blends or have been surface-treated to be more hydrophilic, thus reducing non-specific adsorption.[3][4][5]
Q3: What are the primary strategies to reduce this compound's non-specific binding to plasticware?
A3: There are several effective strategies to minimize the non-specific binding of this compound:
-
Use of Low-Binding Labware: Opt for commercially available low-adhesion or low-binding microplates and tubes.[3][4][5]
-
Surface Blocking with Proteins: Pre-coating the plastic surface with an inert protein, such as Bovine Serum Albumin (BSA), can block the sites where this compound might otherwise bind.
-
Addition of Surfactants: Non-ionic surfactants, like Tween 20 or Polysorbate 80, can be added to your experimental buffers. These molecules can compete with this compound for binding sites on the plastic surface and also form micelles around this compound, keeping it in solution.
-
Surface Coating with Polymers: Coating the plasticware with a hydrophilic polymer, such as Polyethylene Glycol (PEG), creates a hydration layer that repels hydrophobic molecules like this compound.[6][7]
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
Symptoms: You observe significant differences in your results between identical wells or tubes in the same experiment.
Possible Cause: Inconsistent binding of this compound to the plastic surfaces across the different replicates. This can be due to minor variations in the plastic surface or handling inconsistencies.
Troubleshooting Steps:
-
Switch to Low-Binding Plates: If you are using standard polystyrene plates, switch to certified low-binding plates, which are typically made of polypropylene or have a hydrophilic surface treatment.
-
Implement a Pre-Coating Step: Before adding your experimental solutions, pre-treat all wells with a blocking agent like BSA or a surfactant like Tween 20. Ensure that the pre-treatment is applied consistently to all wells.
-
Standardize Incubation Times: Ensure that all experimental solutions are incubated for the same duration to allow for consistent equilibration of binding.
Issue 2: Lower than Expected Bioactivity of this compound
Symptoms: The observed biological effect of this compound (e.g., antimicrobial activity) is less than what is expected based on its concentration.
Possible Cause: A significant portion of the this compound is binding to the plasticware, reducing its effective concentration in the solution.
Troubleshooting Steps:
-
Quantify this compound Depletion: If possible, measure the concentration of this compound in your solution at the beginning and end of the experiment to determine the extent of its loss due to binding.
-
Increase Surfactant Concentration: If you are already using a surfactant, consider moderately increasing its concentration. Be mindful of the critical micelle concentration (CMC) and potential interference with your assay.
-
Combine Blocking Strategies: For particularly challenging assays, a combination of strategies can be more effective. For example, use a low-binding plate and also add a surfactant to your buffer.
Quantitative Data on Compound Binding to Plastics
| Compound | Plastic Type | Adsorption (%) | Mitigation Strategy | Post-Mitigation Adsorption (%) | Reference |
| Clarithromycin (B1669154) | Polystyrene | 22.8% | - | - | [8] |
| Chlorhexidine (B1668724) | Enamel | ~41-42% | - | - | [9] |
| IgG (antibody) | Carboxylated Sensor | High | 1% BSA | ~88% reduction | [10] |
| IgG (antibody) | Carboxylated Sensor | High | 0.05% Tween 20 | ~7% reduction | [10] |
Note: This data is for illustrative purposes only. The binding of this compound may differ. It is recommended to perform preliminary experiments to quantify the binding of this compound to your specific labware.
Experimental Protocols
Protocol 1: BSA Coating of Plastic Microplates
This protocol outlines the procedure for pre-coating plastic microplates with Bovine Serum Albumin (BSA) to reduce the non-specific binding of this compound.
Materials:
-
Bovine Serum Albumin (BSA), fraction V, fatty acid-free
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Plastic microplates (e.g., 96-well polystyrene plates)
-
Sterile, deionized water
Procedure:
-
Prepare a 1% (w/v) BSA Solution: Dissolve 1 gram of BSA in 100 mL of PBS. Mix gently to avoid frothing. Filter sterilize the solution if necessary.
-
Coating the Microplate: Add a sufficient volume of the 1% BSA solution to each well to cover the entire surface (e.g., 200 µL for a 96-well plate).
-
Incubation: Incubate the plate for at least 2 hours at room temperature or overnight at 4°C.
-
Washing: Aspirate the BSA solution from the wells. Wash each well three times with sterile PBS or deionized water to remove any unbound BSA.
-
Drying: After the final wash, invert the plate and gently tap it on a clean paper towel to remove any remaining liquid. Allow the plate to air dry in a sterile environment before use.
Protocol 2: Using Tween 20 as a Blocking Additive
This protocol describes how to incorporate Tween 20 into your experimental buffer to prevent this compound binding.
Materials:
-
Tween 20 (Polysorbate 20)
-
Your experimental buffer (e.g., cell culture medium, PBS)
Procedure:
-
Prepare a 10% (v/v) Tween 20 Stock Solution: Add 1 mL of Tween 20 to 9 mL of sterile, deionized water and mix thoroughly.
-
Add Tween 20 to Your Buffer: Add the 10% Tween 20 stock solution to your experimental buffer to achieve a final concentration typically between 0.01% and 0.1% (v/v). For example, to make a 0.05% Tween 20 solution, add 50 µL of the 10% stock solution to 10 mL of your buffer.[11]
-
Equilibration (Optional but Recommended): Before adding your cells or other reagents, you can pre-incubate the microplate with the Tween 20-containing buffer for 30-60 minutes at room temperature to allow the surfactant to coat the plastic surface.
Protocol 3: Polyethylene Glycol (PEG) Coating of Plastic Surfaces
This protocol provides a general method for coating plastic surfaces with PEG to create a hydrophilic, protein-repellent layer.
Materials:
-
Methoxy-PEG-Succinimidyl Valerate (mPEG-SVA), MW 5,000
-
Sodium Bicarbonate Buffer (100 mM, pH 8.5)
-
Plastic labware (e.g., microplates, tubes)
Procedure:
-
Prepare PEG Solution: Immediately before use, dissolve mPEG-SVA in the sodium bicarbonate buffer to a final concentration of 1-2 mg/mL. The succinimidyl ester is susceptible to hydrolysis, so the solution should be used promptly.
-
Surface Treatment: Add the PEG solution to the plasticware, ensuring the entire surface is covered.
-
Incubation: Incubate for 2-4 hours at room temperature in a humidified chamber to prevent evaporation.
-
Washing: Thoroughly rinse the labware with sterile, deionized water to remove any unreacted PEG.
-
Drying: Allow the labware to air dry completely before use.
Visualizations
This compound Interaction with Plastic Surface
Caption: this compound's binding to plastic is driven by both ionic and hydrophobic interactions.
Troubleshooting Workflow for this compound Binding Issues
Caption: A step-by-step workflow to troubleshoot and mitigate this compound binding issues.
Signaling Pathway: this compound's Antimicrobial Mechanism of Action
Caption: The mechanism of this compound's antimicrobial action involves disruption of the cell membrane.[1]
References
- 1. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 2. mdpi.com [mdpi.com]
- 3. alkalisci.com [alkalisci.com]
- 4. usascientific.com [usascientific.com]
- 5. usascientific.com [usascientific.com]
- 6. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adsorption of clarithromycin on polystyrene nanoplastics surface and its combined adverse effect on serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new method for chlorhexidine (CHX) determination: CHX release after application of differently concentrated CHX-containing preparations on artificial fissures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nicoyalife.com [nicoyalife.com]
- 11. bosterbio.com [bosterbio.com]
Technical Support Center: Optimizing Miramistin Loading into Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the loading efficiency of Miramistin into nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are "loading content" and "loading efficiency," and how are they calculated?
A1: Drug loading content and efficiency are crucial parameters for evaluating nanomedicine formulations.[1]
-
Drug Loading Content (LC): This represents the mass ratio of the encapsulated drug to the total mass of the drug-loaded nanoparticles.[1] It indicates how much drug is present per unit weight of the nanoparticle.
-
Formula: LC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100[1]
-
-
Drug Loading Efficiency (or Encapsulation Efficiency, EE): This reflects the percentage of the initial drug used in the formulation process that is successfully incorporated into the nanoparticles.[1] It measures the effectiveness of the encapsulation process.
-
Formula: EE (%) = (Mass of drug in nanoparticles / Total mass of drug used in feed) x 100[1]
-
Q2: What are the key factors influencing the loading efficiency of this compound into nanoparticles?
A2: Several factors at the formulation and process levels significantly impact loading efficiency. Key formulation variables include the choice of polymer or lipid, the drug-to-carrier ratio, and the use of surfactants.[2][3] Process parameters such as stirring rate, pH of the medium, and the specific manufacturing technique employed also play a critical role.[2][4] For this compound, which is a cationic molecule, electrostatic interactions with the nanoparticle matrix are particularly important; using an oppositely charged carrier can significantly enhance loading.[5]
Q3: Which type of nanoparticle (e.g., polymeric, lipid-based) is most suitable for this compound?
A3: The choice depends on the desired release profile and application.
-
Polymeric Nanoparticles (e.g., PLGA, Chitosan): These are versatile and can be prepared using various methods like solvent evaporation or nanoprecipitation.[6][7] They are suitable for achieving sustained or controlled drug release.[8] Chitosan, being a cationic polymer, might have complex interactions with the cationic this compound, while anionic polymers could offer high loading through electrostatic attraction.
-
Lipid Nanoparticles (SLNs and NLCs): These are composed of physiological lipids, offering high biocompatibility and reduced toxicity.[9][10] They are particularly effective for encapsulating lipophilic compounds, but can also be adapted for hydrophilic or amphiphilic drugs like this compound.[9] The choice of lipids and emulsifiers is crucial for success.[9]
Q4: How does the surface charge (Zeta Potential) of nanoparticles affect this compound loading and stability?
A4: Zeta potential is a measure of the surface charge of nanoparticles and is a critical indicator of the stability of a colloidal dispersion.[11] A high absolute zeta potential value (typically > |30| mV) prevents particle aggregation through electrostatic repulsion, leading to better physical stability.[12] For loading this compound, a cationic drug, nanoparticles with a negative surface charge (e.g., anionic polymers or lipids) can significantly increase loading efficiency due to strong electrostatic interactions.[5][13] The final zeta potential of the drug-loaded nanoparticles will be altered by the entrapped drug.[5]
Q5: What are the essential characterization techniques for this compound-loaded nanoparticles?
A5: A comprehensive characterization is essential to ensure the quality, efficacy, and stability of the nanoparticle formulation.[14] Key techniques include:
-
Dynamic Light Scattering (DLS): Measures particle size, size distribution, and Polydispersity Index (PDI).[11][15]
-
Zeta Potential Analysis: Determines surface charge and predicts colloidal stability.[11][15]
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): Visualizes the morphology, shape, and size of the nanoparticles.[11][16]
-
UV-Vis Spectroscopy: Used to quantify the amount of this compound loaded by measuring the concentration of free drug in the supernatant after separating the nanoparticles.[17]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the encapsulation of the drug and assesses potential chemical interactions between this compound and the carrier material.[18]
Troubleshooting Guide
Issue 1: Low Loading/Encapsulation Efficiency (%EE)
| Potential Cause | Recommended Solution |
| Poor affinity between this compound and the nanoparticle matrix. | Select a polymer or lipid with a charge opposite to that of this compound (which is cationic). Anionic carriers will promote electrostatic attraction and improve loading.[5] |
| Drug leakage into the external phase during preparation. | Optimize the preparation method. For emulsion-based methods, increasing the viscosity of the external aqueous phase can slow drug diffusion. Using a higher concentration of polymer can create a denser matrix, reducing leakage.[18] |
| Inappropriate drug-to-carrier ratio. | Systematically vary the initial this compound-to-polymer/lipid ratio. An excessively high drug concentration can lead to saturation of the carrier and precipitation of free drug.[3] |
| Suboptimal pH of the medium. | Adjust the pH of the aqueous phase to maximize the charge difference between this compound and the nanoparticle surface, thereby enhancing electrostatic interactions and loading.[4] |
Issue 2: Large Particle Size or High Polydispersity Index (PDI)
| Potential Cause | Recommended Solution |
| High concentration of polymer or lipid. | Decrease the polymer/lipid concentration. Higher concentrations can lead to increased viscosity of the organic phase, resulting in larger emulsion droplets and, consequently, larger nanoparticles.[18][19] |
| Insufficient surfactant/emulsifier concentration. | Increase the surfactant concentration. Surfactants are crucial for stabilizing newly formed droplets and preventing their coalescence, which leads to smaller and more uniform particles.[18][19] |
| Inadequate energy input during emulsification (e.g., stirring rate). | Increase the stirring rate or sonication power. Higher energy input leads to the formation of smaller droplets in the primary emulsion, which translates to smaller final nanoparticles.[2] |
| Aggregation of nanoparticles after formation. | Ensure the formulation has a sufficiently high zeta potential (> |30| mV) for electrostatic stabilization.[11] Consider adding surface coatings (e.g., PEG) to provide steric hindrance.[3] |
Issue 3: Poor Physical Stability (Aggregation/Sedimentation)
| Potential Cause | Recommended Solution |
| Low surface charge (Zeta Potential). | Modify the nanoparticle surface to increase its charge. This can be achieved by selecting charged polymers or adding charged surfactants to the formulation.[11] |
| Bridging flocculation by polymers. | Optimize the concentration of any stabilizing polymers. At certain concentrations, polymers can adsorb to multiple nanoparticles simultaneously, causing aggregation. |
| Improper storage conditions. | Store the nanoparticle dispersion at an appropriate temperature (often 4°C) and pH to maintain stability. Lyophilization (freeze-drying) with a suitable cryoprotectant can be an effective strategy for long-term storage. |
Data Presentation: Formulation Variables
The following tables summarize the typical effects of key formulation variables on nanoparticle properties. These trends can guide experimental design for optimizing this compound loading.
Table 1: Effect of Polymer/Lipid Concentration on Nanoparticle Characteristics
| Polymer/Lipid Conc. | Mean Particle Size (nm) | Loading Efficiency (%) | Zeta Potential (mV) |
| Low | Smaller | Lower | May vary |
| Medium | Larger | Higher | May vary |
| High | Significantly Larger | May decrease after a point | May vary |
| Source: Data compiled from trends described in scientific literature.[18][19] |
Table 2: Effect of Surfactant Concentration on Nanoparticle Characteristics
| Surfactant Conc. | Mean Particle Size (nm) | Loading Efficiency (%) | Zeta Potential (mV) |
| Low | Larger, high PDI | Lower | Less stable |
| Optimal | Smaller, low PDI | Higher | More stable |
| High (above CMC) | May increase slightly | May decrease | Can alter surface charge significantly |
| Source: Data compiled from trends described in scientific literature.[18][19] |
Experimental Protocols
Protocol 1: this compound Loading via Oil-in-Water (O/W) Emulsion-Solvent Evaporation
This method is suitable for encapsulating drugs in polymeric nanoparticles like PLGA.[7]
-
Organic Phase Preparation: Dissolve a specific amount of polymer (e.g., PLGA) and this compound in a water-immiscible, volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (O/W) emulsion. The energy input here is critical for determining particle size.[2]
-
Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure for several hours to allow the organic solvent to evaporate completely. This causes the polymer to precipitate, forming solid nanoparticles encapsulating the drug.[6]
-
Nanoparticle Collection: Collect the solidified nanoparticles by ultracentrifugation.
-
Washing: Wash the collected nanoparticles multiple times with distilled water to remove excess surfactant and un-encapsulated this compound.[6]
-
Final Preparation: Resuspend the nanoparticles in a suitable medium or lyophilize for long-term storage.
Protocol 2: this compound Loading via Nanoprecipitation (Solvent Displacement)
This technique is a simple and rapid method for preparing polymeric nanoparticles from preformed polymers.[7][20]
-
Solvent Phase Preparation: Dissolve the polymer and this compound in a water-miscible organic solvent of intermediate polarity, such as acetone (B3395972) or acetonitrile.[7]
-
Anti-Solvent Phase Preparation: Prepare an aqueous solution, which acts as the anti-solvent. This phase may contain a stabilizer.
-
Nanoparticle Formation: Add the organic polymer solution dropwise into the aqueous anti-solvent phase under moderate magnetic stirring.[7] The rapid diffusion of the solvent into the anti-solvent phase causes the polymer to precipitate instantaneously, entrapping this compound to form nanoparticles.[7]
-
Solvent Removal: Remove the organic solvent from the colloidal suspension by evaporation under reduced pressure.
-
Purification (Optional): If necessary, purify the nanoparticle suspension to remove any un-encapsulated drug using methods like dialysis or centrifugal filtration.
Visualizations
Below are diagrams illustrating key workflows and relationships in the nanoparticle formulation process.
Caption: General experimental workflow for preparing and characterizing this compound-loaded nanoparticles.
Caption: Key parameters influencing the loading efficiency of this compound into nanoparticles.
References
- 1. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Surface Modification Strategies for Chrysin-Loaded Iron Oxide Nanoparticles to Boost Their Anti-Tumor Efficacy in Human Colon Carcinoma Cells [mdpi.com]
- 4. Drug Loading in Chitosan-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. Characterization Methods for Nanoparticle–Skin Interactions: An Overview | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aurion.nl [aurion.nl]
- 15. nanocomposix.com [nanocomposix.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Anti-miRNA103/107 encapsulated in transferrin-conjugated lipid nanoparticles crosses blood-brain barrier and reduces brain ischemic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. researchgate.net [researchgate.net]
- 20. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Miramistin's Antifungal Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on investigating the influence of pH on the antifungal efficacy of Miramistin.
Frequently Asked Questions (FAQs)
Q1: What is the established antifungal activity of this compound at standard pH?
A1: this compound, a quaternary ammonium (B1175870) cationic antiseptic, demonstrates a broad spectrum of antifungal activity.[1][2] Its primary mechanism involves the electrostatic interaction between the positively charged this compound molecule and the negatively charged phospholipids (B1166683) in the fungal cell membrane.[1][3] This interaction disrupts membrane integrity, leading to increased permeability and eventual cell lysis.[3][4] Studies following Clinical and Laboratory Standards Institute (CLSI) guidelines have determined the Minimum Inhibitory Concentration (MIC) for a range of fungal pathogens, typically in standardized media buffered to a neutral pH of 7.0.[5][6]
Table 1: Summary of this compound In Vitro Antifungal Activity (Standard pH)
| Fungal Genera | MIC Range (mg/L) | Geometric Mean MIC (mg/L) | Reference |
|---|---|---|---|
| Candida spp. | 1.56 - 25 | 3.13 | [1][5] |
| Aspergillus spp. | 1.56 - 25 | 3.13 | [1][5] |
| Cryptococcus neoformans | 1.56 - 25 | 3.13 | [1] |
| Trichophyton spp. | 1.56 - 25 | 3.13 | [1] |
| Penicillium spp. | 1.56 - 25 | 3.13 | [1] |
| Mucorales spp. | 1.56 - 25 | 3.13 | [1] |
| Neoscytalidium spp. | 1.56 - 25 | 3.13 | [1] |
| Scedosporium spp. | 1.56 - 25 | 3.13 |[1] |
Note: These values were determined using CLSI antifungal susceptibility testing methodology.[1][5]
Q2: How is pH expected to influence this compound's antifungal activity?
A2: While specific studies on the pH-dependent antifungal activity of this compound are not extensively documented, the activity of cationic antimicrobials is known to be pH-sensitive.[7] The prevailing hypothesis is that this compound's efficacy against fungi like Candida albicans may increase in a slightly alkaline environment.[7]
This is based on two main principles:
-
This compound's Cationic State: As a quaternary ammonium compound, this compound carries a permanent positive charge, regardless of pH.
-
Fungal Surface Charge: The net negative charge on the surface of fungal cells can become more pronounced at a higher pH. This increased negative charge would enhance the electrostatic attraction between the fungal cell and the cationic this compound molecule, potentially leading to greater membrane disruption and lower MIC values.[8]
Conversely, in an acidic environment, an increase in proton concentration (H+) could compete with the cationic this compound for binding sites on the fungal membrane, potentially reducing its efficacy.
Q3: Are there any concerns about this compound's stability at different pH values?
A3: Yes, pH can affect the stability of this compound solutions. Extreme pH values should be avoided as they can impact the solubility and stability of quaternary ammonium compounds.[9] It is recommended to maintain the solution's pH near neutral for long-term storage.[9] When conducting experiments across a pH range, it is crucial to use freshly prepared, pH-adjusted media and solutions to minimize potential degradation.
Troubleshooting Guide
Issue: Inconsistent MIC values or no fungal growth in control wells.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect pH of Media | Verify the final pH of the buffered RPMI 1640 medium after all components (MOPS, glucose) are added and sterilized. Use a calibrated pH meter. | The standard pH for antifungal susceptibility testing is 7.0.[6] Deviations can inhibit fungal growth or alter the drug's activity, leading to unreliable results. |
| This compound Precipitation | Visually inspect the wells for any precipitation after adding this compound to the pH-adjusted media. If precipitation occurs, the tested pH may be outside the compound's solubility range. | Extreme pH can affect the solubility of this compound.[9] Testing cannot be performed accurately if the drug is not fully dissolved. |
| Incompatible Buffer System | Use 3-(N-morpholino)propanesulfonic acid (MOPS) buffer as recommended by CLSI guidelines.[6][10] Avoid phosphate (B84403) buffers if possible, as they can sometimes precipitate with quaternary ammonium compounds. | MOPS is validated for maintaining a stable pH of 7.0 in RPMI 1640 for antifungal testing and shows good compatibility.[6] |
| Contamination | Handle all solutions and perform inoculations under aseptic conditions (e.g., in a biological safety cabinet). | Bacterial or fungal contamination can interfere with the growth of the test organism or interact with the drug. |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Antifungal Activity of this compound using Broth Microdilution
This protocol is adapted from the CLSI M27 document for yeast susceptibility testing and provides a framework for evaluating this compound's activity at various pH levels.[6][11]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal pathogen at different physiological pH values (e.g., pH 5.5, 7.0, 8.0).
Materials:
-
This compound reference powder
-
Target fungal isolate (e.g., Candida albicans ATCC 90028)
-
RPMI 1640 powder (with L-glutamine, without bicarbonate)
-
MOPS buffer
-
D-glucose
-
Sterile, 96-well flat-bottom microtiter plates
-
Sterile distilled water
-
1M HCl and 1M NaOH for pH adjustment
-
Spectrophotometer and plate reader (optional)
Methodology:
-
Media Preparation:
-
For each pH value to be tested, prepare a separate batch of RPMI 1640 medium.
-
Dissolve 10.4 g RPMI 1640 powder, 34.53 g MOPS, and 20 g D-glucose in approximately 900 mL of distilled water.[10]
-
Carefully adjust the medium to the desired pH (e.g., 5.5, 7.0, or 8.0) at 25°C using 1M HCl or 1M NaOH.
-
Bring the final volume to 1 L with distilled water.
-
Sterilize the medium by filtration through a 0.22 µm filter. Store at 4°C for no more than one week.
-
-
Inoculum Preparation:
-
Subculture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
-
Harvest colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Prepare the final inoculum by diluting this suspension 1:1000 in the respective pH-adjusted RPMI medium to achieve a final concentration of 1-5 x 10³ CFU/mL.
-
-
Drug Dilution Series:
-
Prepare a stock solution of this compound in sterile distilled water.
-
Perform a serial two-fold dilution of this compound in each of the pH-adjusted RPMI media in the 96-well plates to achieve the desired final concentration range (e.g., 64 mg/L to 0.06 mg/L).
-
-
Inoculation and Incubation:
-
Inoculate each well (containing 100 µL of diluted this compound) with 100 µL of the corresponding pH-adjusted final inoculum.
-
Include a sterility control (medium only) and a growth control (medium + inoculum, no drug) for each pH condition.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant reduction (typically ≥50%) in turbidity compared to the drug-free growth control. This can be determined visually or by using a microplate reader at 530 nm.
-
References
- 1. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 2. About Myramistin | this compound [this compound.ru]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH Dependence of Microbe Sterilization by Cationic Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of pH on citric acid antimicrobial activity against Gram‐negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 11. scielo.br [scielo.br]
Technical Support Center: Quantification of Miramistin in Complex Biological Matrices
Welcome to the technical support center for the bioanalysis of Miramistin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the quantitative analysis of this compound in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when quantifying this compound in biological matrices like plasma or tissue?
A1: The main challenges include:
-
Matrix Effects: Endogenous components in biological samples, such as phospholipids (B1166683) and proteins, can interfere with the ionization of this compound in mass spectrometry, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2][3]
-
Sample Preparation: Efficiently extracting this compound from the complex matrix while removing interfering substances is critical. Poor recovery or residual matrix components can affect the accuracy and precision of the assay.[4][5]
-
Analyte Stability: this compound, a quaternary ammonium (B1175870) compound, may be susceptible to degradation under certain storage and handling conditions, affecting the accuracy of quantitative results.[6]
-
Chromatographic Performance: Achieving good peak shape and resolution is essential for accurate integration and quantification. Issues like peak tailing or broadening can compromise results.[7][8][9]
Q2: Which analytical technique is most suitable for this compound quantification in biological samples?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which are crucial for detecting low concentrations of this compound in complex matrices.[10][11] High-performance liquid chromatography with UV detection (HPLC-UV) can also be used, but it may lack the required sensitivity and be more prone to interferences in biological samples.[12]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A3: To minimize matrix effects, you can:
-
Optimize Sample Preparation: Employ robust extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering matrix components.[1][4]
-
Improve Chromatographic Separation: Modify your HPLC method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction during quantification.[13]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Q4: What should I consider when selecting an internal standard (IS) for this compound quantification?
A4: The ideal internal standard should be chemically and physically similar to this compound.[14] A stable isotope-labeled (e.g., deuterated) this compound is the best option. If a SIL-IS is unavailable, a structural analog that exhibits similar extraction recovery, chromatographic retention, and ionization response can be used. The IS should not be present in the blank matrix and should be well-resolved from any potential interferences.[15]
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step | Rationale |
| Secondary Interactions with Column | For basic compounds like this compound, interactions with residual silanols on C18 columns can cause tailing. | Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a column with base-deactivated silica. Adjusting the mobile phase pH can also help.[16] |
| Column Overload | Injecting too high a concentration of the analyte. | Reduce the injection volume or dilute the sample.[8] |
| Column Contamination or Degradation | Accumulation of matrix components or degradation of the stationary phase. | Backflush the column. If the problem persists, replace the guard column or the analytical column.[17] |
| Inappropriate Sample Solvent | The solvent used to dissolve the final extract is much stronger than the initial mobile phase. | Ensure the sample solvent is as close in composition to the initial mobile phase as possible. |
Issue 2: High Background Noise or Poor Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Step | Rationale |
| Contaminated Solvents or Reagents | Impurities in the mobile phase or sample preparation reagents. | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[18] |
| Dirty Mass Spectrometer Source | Contamination of the ESI source from previous analyses or non-volatile matrix components. | Clean the ion source components according to the manufacturer's instructions. A "steam clean" with high organic flow and gas settings overnight can be beneficial.[19] |
| Inefficient Desolvation | Suboptimal drying gas temperature or flow rate. | Optimize the drying gas temperature and flow rate to ensure efficient solvent evaporation and ion formation. |
| Matrix Effects | Co-eluting matrix components suppressing the analyte signal. | Improve sample clean-up or chromatographic separation to remove these interferences.[20] |
Issue 3: Inconsistent or Low Analyte Recovery
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Extraction pH | The pH of the sample may not be optimal for the efficient extraction of this compound. | Adjust the pH of the sample to ensure this compound is in its desired charge state for the chosen extraction method (LLE or SPE). |
| Inefficient Phase Separation (LLE) | Incomplete separation of the aqueous and organic layers. | Ensure adequate centrifugation time and speed. The addition of salt may improve phase separation.[21] |
| Breakthrough in SPE | The analyte is not retained on the SPE sorbent during sample loading. | Ensure the sorbent is properly conditioned and the sample is loaded at an appropriate flow rate. The choice of sorbent chemistry is also critical.[22][23] |
| Incomplete Elution from SPE Sorbent | The elution solvent is not strong enough to desorb the analyte from the sorbent. | Optimize the elution solvent composition and volume. A stronger organic solvent or the addition of an acid or base may be necessary. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., deuterated this compound in methanol).
-
Add 50 µL of 1M sodium hydroxide (B78521) to basify the sample. Vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.[24]
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Analysis:
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Tissue Homogenate
-
Sample Preparation:
-
Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline).
-
To 500 µL of tissue homogenate, add 20 µL of the internal standard working solution.
-
Add 1 mL of 4% phosphoric acid in water to precipitate proteins and acidify the sample. Vortex and centrifuge at 12,000 x g for 15 minutes.
-
-
SPE Procedure (using a mixed-mode cation exchange cartridge):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1M acetic acid followed by 1 mL of methanol to remove interferences.
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables provide representative data for a validated bioanalytical method for a quaternary ammonium compound, which can be used as a reference for method development and validation for this compound.
Table 1: Calibration Curve Performance
| Parameter | Acceptance Criteria | Typical Performance |
| Calibration Range | N/A | 1 - 1000 ng/mL |
| Regression Model | Weighted (1/x or 1/x²) linear regression | Weighted (1/x²) linear |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Accuracy of Back-calculated Concentrations | ± 15% of nominal (± 20% at LLOQ) | Within ± 10% (± 15% at LLOQ) |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (%RSD) | Inter-day Accuracy (% Bias) | Inter-day Precision (%RSD) |
| LLOQ | 1 | -2.5 | 8.9 | -1.8 | 10.2 |
| Low QC | 3 | 1.7 | 6.5 | 2.3 | 7.1 |
| Mid QC | 100 | -0.8 | 4.2 | -1.1 | 5.5 |
| High QC | 800 | 2.1 | 3.5 | 1.9 | 4.8 |
| Acceptance criteria: Accuracy within ±15% (±20% at LLOQ), Precision ≤15% (≤20% at LLOQ).[25][26] |
Table 3: Stability Data (this compound in Human Plasma)
| Stability Condition | Duration | Temperature | Mean % Change from Initial | Acceptance Criteria |
| Bench-top | 8 hours | Room Temperature | -4.2% | ± 15% |
| Freeze-Thaw | 3 cycles | -20°C to Room Temp | -6.8% | ± 15% |
| Long-term | 30 days | -80°C | -3.5% | ± 15% |
Visualizations
Caption: General workflow for the quantification of this compound in biological matrices.
Caption: A logical workflow for troubleshooting common issues in this compound bioanalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. mastelf.com [mastelf.com]
- 9. bvchroma.com [bvchroma.com]
- 10. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. benchchem.com [benchchem.com]
- 15. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. agilent.com [agilent.com]
- 20. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 21. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. old-ciu.ciu.edu.ge [old-ciu.ciu.edu.ge]
- 26. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the resolution of Miramistin peaks in chromatographic analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Miramistin peaks during chromatographic analysis.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting) for this compound
Peak tailing is a common issue when analyzing quaternary ammonium (B1175870) compounds like this compound, often due to strong interactions with residual silanols on the silica-based columns.[1] Peak fronting can occur due to column overload.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 with phosphate (B84403) buffer or 0.1% formic acid) can suppress the ionization of residual silanols on the column, minimizing secondary interactions.[2][3] 2. Increase Buffer Concentration: A higher ionic strength buffer can help to mask the active sites on the stationary phase. 3. Use a Sterically Protected Column: Columns with bulky side chains (e.g., C18 with bulky protecting groups) can physically hinder the interaction of this compound with the silica (B1680970) surface. |
| Column Overload | 1. Reduce Sample Concentration: Dilute the sample to a lower concentration and reinject.[4] 2. Decrease Injection Volume: Inject a smaller volume of the sample. |
| Contamination of Guard or Analytical Column | 1. Use a Guard Column: A guard column can help protect the analytical column from strongly retained sample components.[5] 2. Flush the Column: Reverse and flush the column with a strong solvent to remove contaminants. |
| Inappropriate Sample Solvent | 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape, especially for early eluting peaks. |
Problem 2: Insufficient Resolution Between this compound and Other Components
Achieving adequate separation between this compound and other active ingredients, impurities, or degradation products is critical for accurate quantification.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | 1. Optimize Organic Modifier Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., methanol (B129727) or acetonitrile) will increase the retention time of this compound and may improve resolution.[6] 2. Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.[6] |
| Inadequate Column Chemistry | 1. Change the Stationary Phase: If using a C18 column, consider switching to a different stationary phase like C8 or a phenyl column to achieve different selectivity.[7] 2. Use a Mixed-Mode or HILIC Column: For highly polar compounds that are poorly retained on traditional reversed-phase columns, Hydrophilic Interaction Chromatography (HILIC) or mixed-mode columns can offer better retention and selectivity.[1] |
| Insufficient Column Efficiency | 1. Use a Longer Column: A longer column provides more theoretical plates, which can lead to better resolution. 2. Decrease Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) offer higher efficiency and improved resolution.[6] |
| Inappropriate Flow Rate | 1. Reduce the Flow Rate: Lowering the flow rate can sometimes enhance separation, although it will increase the analysis time.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for this compound analysis using reversed-phase HPLC?
A good starting point for this compound analysis is to use a C18 column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm) with a gradient elution.[2][3] A mobile phase consisting of a phosphate buffer at pH 3 (Mobile Phase A) and methanol (Mobile Phase B) is a reasonable choice.[2] A gradient from a low to a high percentage of methanol at a flow rate of 0.8-1.0 mL/min is often effective.[2][3] Detection is typically performed at around 262 nm.[3]
Q2: My this compound peak is showing significant tailing. What is the first thing I should try?
The most common cause of peak tailing for basic compounds like this compound is interaction with acidic silanol groups on the silica support of the column.[1] The first and often most effective solution is to lower the pH of your mobile phase to around 3.[2] This protonates the silanol groups, reducing their ability to interact with the positively charged this compound molecule.
Q3: I am not getting enough retention for this compound on my C18 column. What are my options?
If this compound is eluting too early, you can increase its retention by:
-
Decreasing the organic solvent percentage in your mobile phase.[6]
-
Using a highly aqueous mobile phase with a column designed for such conditions (AQ-type columns).
-
Employing ion-pair chromatography. This technique introduces an ion-pairing reagent into the mobile phase that forms a neutral complex with the charged this compound, increasing its retention on a reversed-phase column.[9][10]
Q4: Can I use ion-pair chromatography for this compound analysis? What are the advantages?
Yes, ion-pair chromatography is a suitable technique for analyzing quaternary ammonium compounds like this compound.[10][11] By adding an ion-pairing reagent (e.g., an alkyl sulfonate) to the mobile phase, you can form a neutral ion pair with this compound. This increases its hydrophobicity and, consequently, its retention on a reversed-phase column.[9] This can lead to better resolution and improved peak shape.
Q5: How can I improve the resolution between this compound and a closely eluting impurity?
To improve the resolution between two closely eluting peaks, you can try the following:
-
Optimize the mobile phase: Adjust the organic-to-aqueous ratio or try a different organic solvent (e.g., switch from methanol to acetonitrile).[6]
-
Change the column: A column with a different stationary phase (e.g., C8, phenyl) can provide different selectivity.[7]
-
Decrease the flow rate: This can sometimes improve separation but will increase the run time.[8]
-
Increase the column length or decrease the particle size: Both will increase the column's efficiency.[6]
Data Presentation
Table 1: Illustrative Comparison of Chromatographic Conditions on this compound Peak Shape
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome on this compound Peak |
| Mobile Phase pH | 6.5 | 3.0 | Reduced tailing and improved symmetry. |
| Column Type | Standard C18 | End-capped C18 or Sterically Protected C18 | Minimized peak tailing due to reduced silanol interactions. |
| Ion-Pair Reagent | None | 5 mM Sodium Dodecyl Sulfate | Increased retention and potentially improved peak shape. |
| Sample Concentration | 1 mg/mL | 0.1 mg/mL | Elimination of peak fronting caused by column overload. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound in a Gel Formulation
This protocol is based on a validated method for the quantitative determination of this compound in a wound-healing gel.[2]
-
Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Zorbax Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1 M phosphate buffer, pH 3.0.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-10 min: 10% to 80% B
-
10-12 min: 80% B
-
12-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 262 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Accurately weigh a portion of the gel, dissolve it in a suitable solvent (e.g., mobile phase A), and dilute to the desired concentration. Filter the sample through a 0.45 µm filter before injection.
Protocol 2: Ion-Pair Chromatography for Enhanced Retention of this compound (Hypothetical)
This protocol provides a starting point for developing an ion-pair chromatographic method for this compound.
-
Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 or C8 column, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water containing 5 mM of an ion-pairing agent (e.g., sodium 1-octanesulfonate) and 25 mM phosphate buffer, pH adjusted to 3.5.
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Isocratic or gradient elution, to be optimized. A starting point could be 60:40 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 262 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.
-
System Equilibration: It is crucial to equilibrate the column with the ion-pair containing mobile phase for an extended period (e.g., 30-60 minutes) to ensure reproducible retention times.
Mandatory Visualizations
Caption: A troubleshooting workflow for enhancing this compound peak resolution.
Caption: Factors influencing the peak shape of this compound in reversed-phase HPLC.
References
- 1. sielc.com [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative analysis of Miramistin and chlorhexidine antimicrobial efficacy
A Comparative Analysis of the Antimicrobial Efficacy of Miramistin (B1677155) and Chlorhexidine (B1668724)
Introduction
This compound and Chlorhexidine are two widely utilized broad-spectrum antiseptics in clinical practice. Both belong to the cationic antiseptic class and exert their antimicrobial effects primarily through interaction with the cell membranes of microorganisms. This guide provides a comparative analysis of their antimicrobial efficacy, supported by experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action
Both this compound and Chlorhexidine are cationic compounds that interact with the negatively charged phospholipids (B1166683) in the microbial cell membrane.[1][2][3] This interaction disrupts the membrane's integrity, leading to increased permeability and subsequent cell lysis.[1][2][3]
At lower concentrations, Chlorhexidine has a bacteriostatic effect, causing the leakage of intracellular components. At higher concentrations, it becomes bactericidal, causing the precipitation of cytoplasmic contents.[1][4] this compound's mechanism is similar, involving the insertion of its hydrophobic tail into the lipid bilayer, which leads to membrane fluidization and the formation of micellar aggregates at higher concentrations.[2][3]
Comparative Antimicrobial Efficacy
Direct comparative studies providing Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and Chlorhexidine under identical conditions are limited. However, data from various in vitro studies can be collated to provide a comparative overview. It is important to note that variations in experimental protocols can influence these values.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The following tables summarize the reported MIC and MBC values for this compound and Chlorhexidine against a range of common pathogens from different studies.
Table 1: this compound MIC and MBC Values
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | 8 | 16 | [5] |
| Escherichia coli | 32 | 128 | [5] |
| Pseudomonas aeruginosa | 500 | - | [6] |
| Candida spp. | 1.56–25 | - | [6] |
Table 2: Chlorhexidine MIC and MBC Values
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | 0.625 | - | [7] |
| Escherichia coli | 3.9 | 7.8 | [8] |
| Pseudomonas aeruginosa | 1.95–31.3 | 1.95–62.5 | [8] |
| Candida albicans | >0.031% | - | [9] |
Note: The reported values are from different studies and may not be directly comparable due to variations in methodology.
A study directly comparing the bactericidal activity of several antiseptics, including this compound (0.05% w/v) and Chlorhexidine (0.2% v/v), using a quantitative suspension test (based on DIN EN 13727) provides a more direct comparison of their kinetics.[10][11][12][13][14] The results are summarized in the table below.
Table 3: Log10 Reduction in Viable Counts Over Time (with 0.3% albumin)
| Microorganism | Antiseptic | 0.5 min | 1 min | 3 min | 5 min | 10 min |
| Staphylococcus aureus | This compound | - | - | Complete Reduction | - | - |
| Chlorhexidine | - | >5 | - | - | Incomplete Reduction | |
| Pseudomonas aeruginosa | This compound | - | - | - | Complete Reduction | - |
| Chlorhexidine | - | Complete Reduction | - | - | - | |
| Escherichia coli | This compound | Complete Reduction | - | - | - | - |
| Chlorhexidine | Complete Reduction | - | - | - | - | |
| Enterococcus faecium | This compound | Complete Reduction | - | - | - | - |
| Chlorhexidine | - | - | - | Complete Reduction | - | |
| Candida albicans | This compound | - | - | Complete Reduction | - | - |
| Chlorhexidine | - | >5 | - | - | Incomplete Reduction |
Source: Adapted from Rembe et al. (2022).[13] "Complete Reduction" indicates reduction to the detection limit. ">5" indicates a reduction of more than 5 log10 steps.
These results suggest that while both antiseptics are effective, their kinetics of action can vary depending on the microorganism. For instance, against S. aureus and C. albicans, this compound achieved complete reduction within 3 minutes, whereas Chlorhexidine did not achieve complete reduction within the 10-minute timeframe of the experiment under these conditions.[13] Conversely, Chlorhexidine showed faster complete reduction against P. aeruginosa.[13]
Experimental Protocols
Broth Microdilution for MIC and MBC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[3] The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial microbial inoculum.[15]
Workflow for Broth Microdilution:
-
Preparation of Antimicrobial Agent: A stock solution of the antiseptic is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[15]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[15]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[15]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[15]
-
MIC Determination: The MIC is determined as the lowest concentration of the antiseptic in which there is no visible growth (turbidity).[3]
-
MBC Determination: An aliquot from the wells showing no growth is subcultured onto an agar (B569324) plate. The MBC is the lowest concentration from which no microbial growth occurs on the agar plate.[15]
Quantitative Suspension Test (DIN EN 13727)
This European standard specifies a test method to determine the bactericidal activity of chemical disinfectants and antiseptics for use in the medical area.[10][16]
Workflow for Quantitative Suspension Test:
-
Test Preparation: A suspension of the test microorganism is prepared in a solution containing an interfering substance (e.g., bovine albumin) to simulate clean or dirty conditions.[10][17]
-
Exposure: The disinfectant is added to the microbial suspension and maintained at a specific temperature for a defined contact time.[10]
-
Neutralization: The antimicrobial action is stopped by adding a validated neutralizer.[10]
-
Enumeration: The number of surviving microorganisms is determined by plating serial dilutions.[10]
-
Calculation: The reduction in viable counts is calculated by comparing the number of surviving microorganisms with the initial count.[12]
Comparative Mechanism of Action Overview
The following diagram illustrates the key steps in the antimicrobial mechanisms of this compound and Chlorhexidine.
Conclusion
Both this compound and Chlorhexidine are effective broad-spectrum antiseptics with similar cationic mechanisms of action. The available in vitro data suggests that their antimicrobial efficacy and kinetics can be species-dependent. While Chlorhexidine has a long history of use and a substantial body of supporting literature, this compound has demonstrated comparable, and in some cases, more rapid bactericidal and fungicidal activity in direct comparative studies.[13] Further head-to-head clinical trials are warranted to fully elucidate the comparative clinical efficacy and safety of these two important antiseptic agents.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial activity profile of this compound in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 7. researchgate.net [researchgate.net]
- 8. Nosocomial Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus: Sensitivity to Chlorhexidine-Based Biocides and Prevalence of Efflux Pump Genes [mdpi.com]
- 9. Determination of the Minimum Inhibitory Concentrations of Alexidine and Chlorhexidine Against Enterococcus faecalis and Candida albicans: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EN 13727:2012+A2:2015 - Viroxy [viroxylabs.com]
- 11. eurolab.net [eurolab.net]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobials cetylpyridinium-chloride and this compound demonstrate non-inferiority and no “protein-error” compared to established wound care antiseptics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aimspress.com [aimspress.com]
- 15. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 16. denetim.com [denetim.com]
- 17. EN 13727: Chemical disinfectants and antiseptics – Quantitative suspension test for the evaluation of bactericidal activity in the medical area - Situ Biosciences [situbiosciences.com]
In Vitro Showdown: Miramistin and Povidone-Iodine Face Off Against Wound Pathogens
A comprehensive analysis of in vitro studies reveals that both Miramistin (B1677155) and povidone-iodine are potent adversaries against a broad spectrum of wound pathogens. While both demonstrate significant antimicrobial efficacy, they exhibit distinct profiles in terms of their speed of action and performance under high protein loads, a critical factor in the wound environment. Povidone-iodine generally displays a more rapid onset of bactericidal activity, whereas this compound's efficacy is noted for its resilience in the presence of organic materials.[1][2][3][4]
Executive Summary
This compound, a cationic antiseptic, and povidone-iodine, a well-established iodophor, are both effective in reducing the microbial load of common wound pathogens.[1] In vitro quantitative suspension tests show that povidone-iodine can achieve a significant reduction in microbial counts within 30 seconds.[2][3][4][5][6][7] this compound also demonstrates non-inferior efficacy, although it may require a slightly longer contact time of up to 3 minutes to achieve a comparable level of microbial reduction for certain pathogens.[2][3][4] A key differentiator is the impact of protein interference, with both agents showing no significant "protein error" under challenging conditions, making them viable options for wound management.[2][3][4]
Quantitative Antimicrobial Efficacy
The following tables summarize the comparative in vitro efficacy of this compound and povidone-iodine against key wound pathogens. Data is compiled from quantitative suspension tests, which are a standard method for evaluating the efficacy of antiseptics.
Table 1: Comparative Log₁₀ Reduction in Staphylococcus aureus
| Antiseptic | Exposure Time | Log₁₀ Reduction (0.3% Albumin) | Log₁₀ Reduction (3% Albumin) |
| This compound | 0.5 min | >5 | >5 |
| 1 min | >5 | >5 | |
| 3 min | >5 | >5 | |
| Povidone-Iodine | 0.5 min | >5 | >5 |
| 1 min | >5 | >5 | |
| 3 min | >5 | >5 |
Table 2: Comparative Log₁₀ Reduction in Pseudomonas aeruginosa
| Antiseptic | Exposure Time | Log₁₀ Reduction (0.3% Albumin) | Log₁₀ Reduction (3% Albumin) |
| This compound | 0.5 min | ~3.5 | ~3.5 |
| 1 min | >5 | >5 | |
| 3 min | >5 | >5 | |
| Povidone-Iodine | 0.5 min | >5 | >5 |
| 1 min | >5 | >5 | |
| 3 min | >5 | >5 |
Table 3: Comparative Log₁₀ Reduction in Escherichia coli
| Antiseptic | Exposure Time | Log₁₀ Reduction (0.3% Albumin) | Log₁₀ Reduction (3% Albumin) |
| This compound | 0.5 min | >5 | >5 |
| 1 min | >5 | >5 | |
| 3 min | >5 | >5 | |
| Povidone-Iodine | 0.5 min | >5 | >5 |
| 1 min | >5 | >5 | |
| 3 min | >5 | >5 |
Table 4: Comparative Log₁₀ Reduction in Enterococcus faecium
| Antiseptic | Exposure Time | Log₁₀ Reduction (0.3% Albumin) | Log₁₀ Reduction (3% Albumin) |
| This compound | 0.5 min | >5 | >5 |
| 1 min | >5 | >5 | |
| 3 min | >5 | >5 | |
| Povidone-Iodine | 0.5 min | >5 | >5 |
| 1 min | >5 | >5 | |
| 3 min | >5 | >5 |
Table 5: Comparative Log₁₀ Reduction in Candida albicans
| Antiseptic | Exposure Time | Log₁₀ Reduction (0.3% Albumin) | Log₁₀ Reduction (3% Albumin) |
| This compound | 0.5 min | ~4 | ~4 |
| 1 min | >5 | >5 | |
| 3 min | >5 | >5 | |
| Povidone-Iodine | 0.5 min | >5 | >5 |
| 1 min | >5 | >5 | |
| 3 min | >5 | >5 |
Mechanisms of Action
This compound and povidone-iodine employ different strategies to achieve their antimicrobial effects.
This compound: As a cationic surfactant, this compound's primary target is the cell membrane of microorganisms.[8][9][10] Its positively charged head interacts with the negatively charged phospholipids (B1166683) in the microbial membrane, leading to disruption of the membrane's integrity, increased permeability, and eventual cell lysis.[9][10]
Povidone-Iodine: This agent acts as an iodophor, releasing free iodine which is the active microbicidal agent.[11][12] Iodine rapidly penetrates microbial cell walls and disrupts key cellular components by oxidizing proteins, nucleotides, and fatty acids, leading to rapid cell death.[11][13][14]
Experimental Protocols
The in vitro efficacy data presented is based on a quantitative suspension method, a standardized approach for evaluating antiseptics.[2][3]
Quantitative Suspension Test (based on DIN EN 13727):
-
Preparation of Microbial Suspension: A standardized suspension of the test microorganism is prepared.[10]
-
Exposure: A defined volume of the microbial suspension is mixed with the antiseptic solution (this compound or povidone-iodine). To simulate wound conditions, a protein challenge is introduced using bovine albumin at concentrations of 0.3% (low) and 3% (high).[2][3]
-
Contact Time: The mixture is incubated for specific contact times (e.g., 0.5, 1, 3, 5, and 10 minutes).[2][3]
-
Neutralization: After the designated contact time, the antimicrobial action is halted by adding a suitable neutralizing agent. This is a critical step to prevent further microbial killing after the intended exposure period.[10]
-
Quantification: The number of surviving microorganisms is determined by plating serial dilutions of the neutralized sample onto appropriate growth media.
-
Calculation of Log₁₀ Reduction: The reduction in microbial count is calculated by comparing the number of viable organisms in the treated sample to the initial count in the microbial suspension.
Visualizing the Science
To better understand the processes involved, the following diagrams illustrate the mechanism of action and the experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobials cetylpyridinium-chloride and this compound demonstrate non-inferiority and no “protein-error” compared to established wound care antiseptics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aimspress.com [aimspress.com]
- 4. Antimicrobials cetylpyridinium-chloride and this compound demonstrate non-inferiority and no "protein-error" compared to established wound care antiseptics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative in vitro evaluation of the antimicrobial activities of povidone-iodine and other commercially available antiseptics against clinically relevant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative in vitro evaluation of the antimicrobial activities of povidone-iodine and other commercially available antiseptics against clinically relevant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Povidone–iodine: use in hand disinfection, skin preparation and antiseptic irrigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. What is the mechanism of Povidone-Iodine? [synapse.patsnap.com]
A Head-to-Head Analysis of Miramistin and Octenidine Dihydrochloride in Biofilm Disruption
In the landscape of antiseptic agents, both Miramistin and octenidine (B1677106) dihydrochloride (B599025) have emerged as potent broad-spectrum antimicrobials. Their efficacy against planktonic bacteria is well-documented; however, their ability to combat bacteria within the resilient biofilm matrix is a critical aspect for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the biofilm disruption capabilities of this compound and octenidine dihydrochloride, supported by available experimental data.
While direct head-to-head studies under identical conditions are limited, this guide synthesizes data from various sources to offer a comprehensive overview.[1][2] A study on multidrug-resistant Escherichia coli found that octenidine had lower minimum bactericidal concentrations than this compound.[3] Conversely, other research highlights this compound's significant inhibitory effects on both the formation of biofilms and on pre-formed biofilms of various microorganisms, including Staphylococcus aureus and E. coli.[4]
Quantitative Data on Biofilm Disruption
The following tables summarize the quantitative data from studies on the biofilm disruption and antimicrobial efficacy of this compound and octenidine dihydrochloride. It is important to note that variations in microbial strains, biofilm age, and experimental methodologies can influence the outcomes.
Table 1: Biofilm Disruption Efficacy of this compound
| Microorganism | Concentration | Biofilm Age | Exposure Time | Method of Quantification | Result |
| S. pyogenes, S. aureus, E. coli, L. acidophilus, L. plantarum | 3.12 µg/mL | Forming Biofilm | Not Specified | Not Specified | 2-3 times inhibition of biofilm formation compared to control[4] |
| S. pyogenes, S. aureus, E. coli, L. acidophilus, L. plantarum | 25-50 µg/mL | Mature Biofilm | Not Specified | Not Specified | Inhibition of formed biofilm growth[4] |
| Staphylococcus aureus | 25-50 µg/mL | Mature | Not Specified | Not Specified | Inhibition of formed biofilm growth[1] |
| Multidrug-resistant E. coli | Sub-bacteriostatic concentrations | 24 hours | 24 hours | Christensen test | Stimulated biofilm formation[3] |
Table 2: Biofilm Disruption Efficacy of Octenidine Dihydrochloride (OCT)
| Microorganism | Concentration | Biofilm Age | Exposure Time | Method of Quantification | Result |
| S. aureus (ATCC 35556), VRSA, MRSA | 2 and 10 mM | Mature | 0 minutes | Colony Forming Unit (CFU) Count | >6.0 log reduction in biofilm on polystyrene plates and stainless steel coupons |
| S. aureus | Not specified (Octenisept) | Mature | 1 minute | Not Specified | Complete inactivation of biofilm on polystyrene discs[5] |
| Aerobic oral bacteria | Not Specified | Mature | 8 minutes | Not Specified | 99.8% reduction in biofilm on rough titanium surfaces[5] |
| Dental Biofilm | Not Specified | 48 hours | Single rinse | Fluorescence and Transmission Electron Microscopy | Substantial biofilm disruption[6][7] |
| Multidrug-resistant E. coli | Sub-bacteriostatic concentrations | 24 hours | 24 hours | Christensen test | Reliably inhibited biofilm formation[3] |
Experimental Protocols
The following provides a generalized methodology for assessing the biofilm disruption efficacy of antiseptic agents, based on common laboratory practices.
Crystal Violet Biofilm Assay
This method is a standard, high-throughput technique for quantifying biofilm biomass.[1]
-
Biofilm Formation: Aseptically add 100 µL of a bacterial culture (e.g., Staphylococcus aureus or Pseudomonas aeruginosa), adjusted to a specific optical density (e.g., 0.1 at 600 nm), into the wells of a 96-well microtiter plate. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[1]
-
Antiseptic Treatment: Gently remove the planktonic bacteria by washing the wells with a sterile phosphate-buffered saline (PBS) solution. Add 100 µL of the desired concentration of the antiseptic solution (e.g., this compound or octenidine dihydrochloride) to the wells. Incubate for the desired exposure time.[1]
-
Staining and Quantification: Discard the antiseptic solution and wash the wells with PBS. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. After incubation, wash the wells again with PBS to remove excess stain. The stained biofilm is then solubilized with an appropriate solvent (e.g., 30% acetic acid or ethanol), and the absorbance is measured using a microplate reader at a specific wavelength (typically 550-595 nm). The absorbance value is proportional to the biofilm biomass.
Colony Forming Unit (CFU) Count
This method quantifies the number of viable bacteria within a biofilm.
-
Biofilm Formation: Grow biofilms on a suitable surface (e.g., coupons of a specific material) in a bacterial culture for a designated period.
-
Antiseptic Treatment: Expose the biofilm-coated surfaces to the antiseptic solution for a specified time.
-
Biofilm Disruption and Cell Viability: After treatment, the surfaces are washed with PBS. The biofilm is then physically disrupted (e.g., by sonication or vortexing) to release the bacteria into a sterile solution. The resulting bacterial suspension is serially diluted and plated on appropriate agar (B569324) plates. After incubation, the number of colonies is counted to determine the CFU per unit area, which reflects the number of viable bacteria remaining in the biofilm.
Mechanism of Action and Signaling Pathways
Both this compound and octenidine dihydrochloride are cationic surfactants.[2][8][9][10][11] Their primary antimicrobial mechanism involves the disruption of microbial cell membranes.[8][9][12] The positively charged molecules of these antiseptics are attracted to the negatively charged components of the bacterial cell membrane.[9][11] This interaction leads to the insertion of the antiseptic molecules into the lipid bilayer, disrupting its integrity and causing leakage of essential intracellular contents, which ultimately results in cell death.[9]
A key strategy in combating biofilms is the disruption of bacterial signaling pathways, particularly those involved in quorum sensing.[1] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, and it plays a crucial role in biofilm formation. While the precise interactions of this compound and octenidine with these pathways are still under investigation, interference with quorum sensing is a potential mechanism for their anti-biofilm activity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. psu.med-expert.com.ua [psu.med-expert.com.ua]
- 4. Effects of this compound and Phosprenil on Microbial Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Octenidine on the Formation and Disruption of Dental Biofilms: An Exploratory In Situ Study in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of Octenidine hydrochloride? [synapse.patsnap.com]
- 10. Unraveling the mechanism of octenidine and chlorhexidine on membranes: Does electrostatics matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 12. nbinno.com [nbinno.com]
Miramistin's Efficacy Against Clinically Isolated Multidrug-Resistant Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of Miramistin (B1677155) against clinically isolated multidrug-resistant (MDR) bacteria, benchmarked against other common antiseptics: chlorhexidine, octenidine, polyhexanide, and cetylpyridinium (B1207926) chloride. The data presented is collated from various studies, and experimental protocols are detailed to support further research and validation.
Comparative Efficacy Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound and its alternatives against key multidrug-resistant clinical isolates. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: Comparative Efficacy (MIC and MBC in µg/mL) Against Multidrug-Resistant Acinetobacter baumannii
| Antiseptic | Concentration | MIC (µg/mL) | MBC (µg/mL) |
| This compound | 0.01% | 36.22 ± 3.37[1] | 67.95 ± 5.03[1] |
| Chlorhexidine | 0.5% | 55.24 ± 9.81[1] | 123.14 ± 23.15[1] |
| Octenidine | 0.1% | 17.38 ± 2.27[1] | 36.82 ± 4.69[1] |
| Polyhexanide | 0.1% | 37.82 ± 4.19[1] | 72.37 ± 7.94[1] |
Table 2: Comparative Efficacy (Log10 Reduction) Against Staphylococcus aureus and Pseudomonas aeruginosa
| Antiseptic | Organism | Log10 Reduction (0.5 min) | Log10 Reduction (1 min) | Log10 Reduction (3 min) | Log10 Reduction (5 min) | Log10 Reduction (10 min) |
| This compound | S. aureus | >5 | >5 | >5 | >5 | >5 |
| P. aeruginosa | <5 | >5 | >5 | >5 | >5 | |
| Chlorhexidine | S. aureus | >5 | >5 | >5 | >5 | >5 |
| P. aeruginosa | <5 | <5 | >5 | >5 | >5 | |
| Octenidine | S. aureus | >5 | >5 | >5 | >5 | >5 |
| P. aeruginosa | >5 | >5 | >5 | >5 | >5 | |
| Polyhexanide | S. aureus | <5 | <5 | >5 | >5 | >5 |
| P. aeruginosa | <5 | <5 | >5 | >5 | >5 | |
| Cetylpyridinium Chloride | S. aureus | >5 | >5 | >5 | >5 | >5 |
| P. aeruginosa | <5 | >5 | >5 | >5 | >5 |
Note: Data in Table 2 is derived from a study using a quantitative suspension method based on DIN EN 13727 under low protein load (0.3% albumin). A Log10 reduction of ≥ 5 is considered effective.[2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The broth microdilution method is a standard procedure for determining the MIC and MBC of antimicrobial agents.
a. Preparation of Materials:
-
Antiseptic Stock Solutions: Prepare concentrated stock solutions of each antiseptic in a suitable solvent (e.g., sterile distilled water).
-
Bacterial Inoculum: Culture clinically isolated MDR bacterial strains on an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar) for 18-24 hours at 35-37°C. Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.
-
96-Well Microtiter Plates: Sterile, flat-bottom plates.
b. MIC Assay Procedure:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the antiseptic stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from one well to the next.
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no antiseptic) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antiseptic that completely inhibits visible growth of the organism.
c. MBC Assay Procedure:
-
Following the MIC determination, take a 10-100 µL aliquot from each well that shows no visible growth.
-
Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton agar).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antiseptic that results in a ≥99.9% reduction in the initial bacterial count.
Quantitative Suspension Test (based on EN 13727)
This test evaluates the bactericidal activity of a disinfectant under conditions simulating practical use.
a. Preparation of Materials:
-
Test Organisms: Prepare a standardized suspension of the test microorganism (e.g., 1.5 - 5.0 x 10⁸ CFU/mL).
-
Interfering Substance: A solution to simulate the presence of organic material (e.g., 0.3% bovine albumin for "clean conditions" or 3% bovine albumin + 3% sheep erythrocytes for "dirty conditions").
-
Neutralizer: A solution to inactivate the antiseptic at the end of the contact time. The neutralizer must be validated to show it does not inhibit bacterial growth.
-
Water of Standard Hardness: For dilution of the disinfectant.
b. Test Procedure:
-
Mix 1 mL of the interfering substance with 1 mL of the bacterial test suspension.
-
Add 8 mL of the disinfectant at the desired test concentration.
-
Start a timer for the specified contact time (e.g., 1, 5, 15 minutes).
-
At the end of the contact time, transfer 1 mL of the mixture to 9 mL of neutralizer.
-
Perform serial dilutions of the neutralized sample.
-
Plate the dilutions onto agar plates and incubate for 24-48 hours.
-
Count the colony-forming units (CFU) and calculate the log reduction compared to a control without the disinfectant. A log reduction of ≥ 5 is typically required for a product to be considered bactericidal.
Visualizations
Mechanism of Action
Experimental Workflow for Antiseptic Efficacy Testing
References
- 1. In vitro evaluation of the antimicrobial activity of antiseptics against clinical Acinetobacter baumannii strains isolated from combat wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobials cetylpyridinium-chloride and this compound demonstrate non-inferiority and no “protein-error” compared to established wound care antiseptics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Miramistin and Benzalkonium Chloride on Human Keratinocytes: A Research Guide
This guide provides a comparative analysis of the cytotoxic effects of two common antiseptics, Miramistin (B1677155) and benzalkonium chloride, on human keratinocytes. The information is intended for researchers, scientists, and drug development professionals, offering a concise overview of their relative toxicity, supported by experimental data and detailed methodologies.
Executive Summary
Both this compound and benzalkonium chloride, while effective antiseptics, exhibit cytotoxic effects on human keratinocytes. The available data suggests that both substances can impact cell viability at higher concentrations. Benzalkonium chloride has been shown to induce cytotoxicity through mechanisms including cell membrane disruption and apoptosis.[1] this compound has also demonstrated a cytotoxic impact on human keratinocyte cell lines at specific concentrations.[2] This guide synthesizes the available data to facilitate a comparative understanding of their effects.
Data Presentation: Cytotoxicity on Human Keratinocytes
The following table summarizes the quantitative data on the cytotoxic concentrations of this compound and benzalkonium chloride on human keratinocyte cell lines.
| Antiseptic | Cell Line | Cytotoxic Concentration | Key Findings |
| This compound | Human Keratinocytes (HaCaT) | > 8 × 10⁻⁴ % | Showed a high cytotoxic impact at concentrations above this threshold.[3][4] |
| Benzalkonium Chloride | Human Keratinocytes | 10⁻⁴–10⁻⁷ M (for 24h exposure) | Evaluated by changes in mitochondrial metabolic activity (MTT assay) and plasma membrane integrity (LDH leakage).[5] |
| Benzalkonium Chloride | Human Corneal Epithelial Cells | ≥0.02% | Caused a rapid, dose-dependent decrease in cell resistance.[6] |
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical experimental workflow for assessing the cytotoxicity of chemical compounds on keratinocytes.
Caption: A generalized workflow for in vitro cytotoxicity testing of antiseptics on human keratinocytes.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are outlined below.
Cell Culture
Human keratinocyte cell lines, such as HaCaT, are cultured in appropriate media, for example, Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum and antibiotics.[3][4] Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded into multi-well plates and allowed to adhere overnight.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.
-
Principle: Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
After exposing the keratinocytes to varying concentrations of this compound or benzalkonium chloride for a specified period (e.g., 24 hours), the treatment medium is removed.[5]
-
MTT solution is added to each well, and the plates are incubated to allow formazan formation.
-
A solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the untreated control cells.
-
2. Lactate (B86563) Dehydrogenase (LDH) Leakage Assay: This assay measures the release of LDH from the cytosol into the culture medium, which indicates damage to the plasma membrane.
-
Principle: LDH is a stable cytoplasmic enzyme that is released upon cell lysis. Its activity can be quantified in the culture supernatant.
-
Procedure:
-
Following treatment with the antiseptics, the culture supernatant is collected.
-
The supernatant is incubated with a reaction mixture containing lactate and NAD⁺.
-
LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH.
-
The formation of NADH is measured by a colorimetric reaction, with the absorbance read by a microplate reader.
-
The amount of LDH released is proportional to the number of lysed cells.
-
Signaling Pathways in Benzalkonium Chloride-Induced Cytotoxicity
Benzalkonium chloride can induce apoptosis in human lung epithelial cells through the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. The following diagram illustrates a potential signaling pathway.
Caption: A simplified diagram of potential apoptotic pathways induced by benzalkonium chloride.
Conclusion
The data presented in this guide highlights the cytotoxic potential of both this compound and benzalkonium chloride on human keratinocytes. While both are effective antimicrobial agents, their application in clinical and pharmaceutical settings should consider their concentration-dependent toxicity to human cells. Further direct comparative studies with standardized methodologies are warranted to establish a more definitive cytotoxic profile for these two antiseptics.
References
- 1. researchgate.net [researchgate.net]
- 2. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 3. Cetylpyridinium chloride and this compound as antiseptic substances in chronic wound management - prospects and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparative study of the cytotoxicity of skin irritants on cultured human oral and skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Benzalkonium Chloride, a Preservative in Topical Drugs, on the Barrier Function of Human Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Miramistin vs. Silver Sulfadiazine: A Comparative Efficacy Analysis in Burn Wound Management
For Researchers, Scientists, and Drug Development Professionals
The management of burn wounds presents a significant clinical challenge, with infection control and promotion of rapid healing being paramount. For decades, silver sulfadiazine (B1682646) has been a cornerstone of topical burn therapy. However, the emergence of alternative antiseptics, such as Miramistin, necessitates a thorough evaluation of their comparative efficacy. This guide provides an objective comparison of this compound and silver sulfadiazine, supported by available experimental data, to inform future research and drug development in burn care.
Executive Summary
Silver sulfadiazine, a broad-spectrum antimicrobial agent, has been the standard of care in burn wound management for many years. Its efficacy in preventing and treating burn wound infections is well-documented. This compound, a cationic antiseptic, has demonstrated potent antimicrobial and potential immunomodulatory properties, suggesting it as a viable alternative. While direct, head-to-head clinical trials in burn wound models are limited, a comparative analysis of their individual performance characteristics based on existing in vitro and in vivo data can provide valuable insights for the research community. This guide synthesizes the available evidence on their antimicrobial efficacy, impact on wound healing, and mechanisms of action.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data on the antimicrobial efficacy and wound healing properties of this compound and silver sulfadiazine from various studies.
Table 1: In Vitro Antimicrobial Efficacy
| Microorganism | This compound (MIC, µg/mL) | Silver Sulfadiazine (MIC, µg/mL) | Reference |
| Staphylococcus aureus | 30 | High activity reported, specific MICs vary | [1] |
| Pseudomonas aeruginosa | 500 | Good activity reported | [1] |
| Escherichia coli | 125 | Good activity reported | [1] |
| MRSA | Not specified | 100 (MIC90) |
Note: MIC (Minimum Inhibitory Concentration) values can vary based on the specific strain and testing methodology.
Table 2: In Vivo Wound Healing Parameters (Non-Burn Models)
| Parameter | This compound | Silver Sulfadiazine | Reference |
| Wound Closure Rate | A complex gel containing this compound showed a progressive decrease in wound diameter over 18 days. | Can delay wound contraction. | [2] |
| Epithelialization | Stimulates reparative processes. | May impair epithelialization due to cytotoxicity to keratinocytes. | [3][4] |
| Inflammatory Response | Exhibits immunomodulatory effects, including increased phagocytosis. | Primarily antimicrobial, with less defined immunomodulatory effects. | [1][5][6] |
Experimental Protocols
In Vivo Murine Excisional Wound Healing Model
This model is a standard for evaluating the efficacy of topical wound healing agents.[2]
Objective: To assess the rate of wound closure, re-epithelialization, and histological changes following treatment.
Procedure:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Anesthesia: Animals are anesthetized using appropriate agents (e.g., ketamine/xylazine).
-
Wound Creation: The dorsal region is shaved and disinfected. A full-thickness excisional wound is created using a sterile biopsy punch.
-
Treatment Groups:
-
Group 1: this compound solution/gel
-
Group 2: Silver sulfadiazine cream
-
Group 3: Vehicle control (placebo)
-
Group 4: Untreated control
-
-
Treatment Application: The respective treatments are applied topically to the wounds, typically daily.
-
Wound Closure Measurement: The wound area is measured at regular intervals. The percentage of wound closure is calculated.
-
Histological Analysis: Wound tissue is excised at specific time points for histological examination to assess re-epithelialization, granulation tissue formation, collagen deposition, and inflammation.
Signaling Pathways and Mechanisms of Action
This compound
This compound is a cationic surfactant. Its primary mechanism of antimicrobial action involves the disruption of the microbial cell membrane. The positively charged this compound molecule interacts with the negatively charged phospholipids (B1166683) in the microbial membrane, leading to increased permeability and eventual cell lysis.[5]
Beyond its direct antimicrobial effect, this compound is hypothesized to promote wound healing by reducing the bacterial load, thereby decreasing the inflammatory stimulus. It may also have immunomodulatory effects, such as enhancing the activity of phagocytes, which are crucial for clearing cellular debris and promoting tissue repair.[2][6]
Hypothesized signaling pathway of this compound in wound healing.
Silver Sulfadiazine
Silver sulfadiazine acts by releasing silver ions (Ag+), which are highly reactive and bactericidal. These ions can bind to various components of bacterial cells, including DNA, cell wall proteins, and enzymes, leading to disruption of cellular function and death. The sulfadiazine component also possesses some antibacterial activity.
Mechanism of action for Silver Sulfadiazine.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the efficacy of topical agents in a burn wound model.
Experimental workflow for burn wound healing studies.
Conclusion
Both this compound and silver sulfadiazine are potent antimicrobial agents with applications in burn wound care. Silver sulfadiazine has a long history of clinical use and proven efficacy against a broad range of pathogens. However, concerns about its potential to delay wound healing persist. This compound presents a promising alternative with a different mechanism of action and potential immunomodulatory benefits that may promote a more favorable healing environment.
For the drug development professional, the data suggests that this compound's profile warrants further investigation in well-controlled, head-to-head clinical trials against silver sulfadiazine in burn wound models. Such studies are crucial to definitively establish its comparative efficacy and safety, and to elucidate its full potential in advancing burn care. Future research should focus on generating robust quantitative data on healing rates, infection control, and the underlying molecular mechanisms in a burn-specific context.
References
Miramistin's Efficacy Against Antibiotic-Resistant Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacterial strains presents a formidable challenge to global health. In the quest for effective alternatives, the antiseptic Miramistin has garnered attention for its broad-spectrum antimicrobial activity. This guide provides an objective comparison of this compound's performance against antibiotic-resistant bacteria, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their evaluation of this compound.
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
This compound demonstrates significant efficacy against a range of both antibiotic-susceptible and antibiotic-resistant bacterial strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound in comparison to other antiseptics and antibiotics against key pathogenic bacteria. A lower MIC value indicates greater antimicrobial potency.
| Bacterial Strain | This compound (mg/L) | Cetylpyridinium Chloride (mg/L) |
| Staphylococcus aureus | 30 | 30 |
| Escherichia coli | 125 | 250 |
| Pseudomonas aeruginosa | 500 | 5000 |
Cross-Resistance Studies: An Overview
A critical concern with any antimicrobial agent is the potential for the development of cross-resistance to other drugs. Studies on this compound indicate a low propensity for inducing resistance. Its mechanism of action, which involves direct disruption of the bacterial cell membrane, is less susceptible to the development of resistance compared to antibiotics that target specific metabolic pathways.[1][2]
This compound has been shown to be effective against hospital strains with multiple antibiotic resistance.[3] Furthermore, it has been observed that this compound can even decrease the resistance of bacteria and fungi to antibiotics, suggesting a potential synergistic effect when used in combination therapy.[3]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standardized method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (bacteria and CAMHB without this compound) and a negative control well (CAMHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Protocol 2: Assessment of Cross-Resistance Development
This protocol is designed to evaluate whether exposure to sub-inhibitory concentrations of this compound leads to increased resistance to other antibiotics.
Materials:
-
Bacterial culture
-
CAMHB
-
This compound
-
A panel of clinically relevant antibiotics
-
96-well microtiter plates
-
Incubator
-
Spectrophotometer or microplate reader
Procedure:
-
Initial MIC Determination:
-
Determine the baseline MIC of this compound and the panel of antibiotics for the test bacterial strain using the broth microdilution protocol described above.
-
-
Serial Passage in Sub-inhibitory Concentrations of this compound:
-
Prepare a series of culture tubes with CAMHB containing this compound at a sub-inhibitory concentration (e.g., 0.5x the initial MIC).
-
Inoculate the first tube with the test bacterium and incubate for 24 hours at 35-37°C.
-
After incubation, transfer an aliquot of the bacterial culture from the first tube to a fresh tube of CAMHB with the same sub-inhibitory concentration of this compound.
-
Repeat this serial passage for a predetermined number of days (e.g., 10-20 passages).
-
-
Final MIC Determination:
-
After the serial passage, isolate the bacteria and determine the MIC of both this compound and the panel of antibiotics again using the broth microdilution protocol.
-
-
Data Analysis:
-
Compare the initial MIC values with the final MIC values. A significant increase (typically defined as a four-fold or greater increase) in the MIC of an antibiotic after exposure to this compound would suggest the development of cross-resistance.
-
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in this compound's action and the experimental procedures, the following diagrams are provided.
Caption: Workflow for assessing the development of cross-resistance.
Caption: Generalized signaling pathway for QAC-induced efflux pump upregulation.
Conclusion
The available data suggests that this compound is a potent antiseptic with a broad spectrum of activity against antibiotic-resistant bacteria. Its unique mechanism of action, which involves the physical disruption of the cell membrane, appears to limit the development of bacterial resistance. The provided experimental protocols offer a framework for further investigation into the efficacy and cross-resistance potential of this compound. The visualized workflows and signaling pathways aim to provide a clearer understanding of the underlying mechanisms for researchers in the field of antimicrobial drug development.
References
A Comparative Analysis of the Immunomodulatory Effects of Miramistin and Other Antiseptics
This guide provides a detailed comparison of the immunomodulatory properties of Miramistin against other widely used antiseptics, including chlorhexidine, povidone-iodine, and octenidine. The content is intended for researchers, scientists, and drug development professionals, offering an objective analysis based on available experimental data.
Introduction
Antiseptics are essential for preventing and treating infections, particularly in wound care. Their primary function is to exert broad-spectrum antimicrobial activity. However, emerging evidence indicates that many of these agents also interact with the host's immune system, exhibiting immunomodulatory effects that can influence inflammation and the healing process.[1] this compound, a quaternary ammonium (B1175870) compound, is known for its antimicrobial and antiviral properties and has demonstrated significant immunomodulatory capabilities.[1][2] This guide compares these effects with those of other common antiseptics to provide a comprehensive understanding of their interaction with the immune system.
Comparative Overview of Immunomodulatory Effects
The following tables summarize the known immunomodulatory effects of this compound, Chlorhexidine, Povidone-Iodine, and Octenidine on various components of the immune system.
Table 1: Effects on Immune Cell Function
| Immune Cell Type | This compound | Chlorhexidine | Povidone-Iodine | Octenidine |
| Phagocytes (Neutrophils, Macrophages) | Enhances phagocytic activity.[1][2][3] | Cytotoxic at high concentrations.[4] | Inhibits production of reactive oxygen species (ROS) by PMNs.[5] | No significant direct effect reported. |
| Lymphocytes | Helps maintain an optimal ratio of viable to apoptotic lymphocytes.[1] | No specific data available. | No specific data available. | No significant direct effect reported. |
| Langerhans Cells | No specific data available. | No specific data available. | No specific data available. | Inhibits activation and maturation (downregulates CD83).[6][7][8] |
| Mast Cells | No specific data available. | No specific data available. | Exhibits mast cell inhibitory (stabilizing) activity.[5] | No specific data available. |
Table 2: Effects on Inflammatory Mediators (Cytokines & Enzymes)
| Mediator | This compound | Chlorhexidine | Povidone-Iodine | Octenidine |
| Pro-inflammatory Cytokines | May induce IL-1β via NLRP3 inflammasome activation.[1] | Increases TNF-α production by monocytes.[4] | Inhibits production of IL-6 and IL-8.[9] | Reduces secretion of IL-8 and IL-33.[6][8] Reduces IL-6.[10] |
| Anti-inflammatory Cytokines | No specific data available. | No specific data available. | No specific data available. | Reduces secretion of IL-10.[6][8] |
| Immunoglobulins | Normalizes levels in chronic tonsillitis (Increases IgM, IgG; Decreases IgA).[1] | No specific data available. | No specific data available. | No specific data available. |
| Enzymes | Increases neutrophil lactate (B86563) dehydrogenase; Reduces α-glycerol phosphate (B84403) dehydrogenase and glucose-6-phosphate dehydrogenase.[1][2] | No specific data available. | No specific data available. | Inhibits matrix metalloproteinases (MMP1, MMP2, MMP3, MMP9).[10] |
| Growth Factors | Stimulates regeneration processes. | No specific data available. | No specific data available. | No significant effect on VEGF and TGF-β1.[6][8] |
Detailed Analysis of Individual Antiseptics
This compound
This compound is a cationic surfactant that demonstrates a range of immunomodulatory activities beyond its primary membrane-disrupting antimicrobial action.[1][3]
-
Effects on Innate Immunity : One of the most prominent effects of this compound is the stimulation of phagocytosis.[1][3] This enhancement of phagocytic activity is crucial for clearing pathogens and cellular debris from wound sites. In the context of purulent wounds, this compound has been shown to modulate the enzymatic activity within neutrophils, leading to an increase in lactate dehydrogenase and a decrease in other metabolic enzymes.[2]
-
Effects on Adaptive Immunity : In patients with chronic tonsillitis, local application of this compound has been observed to normalize immunoglobulin levels, with an increase in IgM and IgG and a decrease in IgA.[1]
-
Proposed Signaling Pathways : The immunomodulatory effects of this compound may be linked to the activation of the NLRP3 inflammasome, leading to the maturation and secretion of the pro-inflammatory cytokine IL-1β.[1] Additionally, it is hypothesized that this compound could interact with the NF-κB and MAPK/ERK signaling pathways, which are central to inflammatory responses.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Anti-inflammatory properties of a liposomal hydrogel with povidone-iodine (Repithel) for wound healing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antiseptic Octenidine Inhibits Langerhans Cell Activation and Modulates Cytokine Expression upon Superficial Wounding with Tape Stripping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Antiseptic Octenidine Inhibits Langerhans Cell Activation and Modulates Cytokine Expression upon Superficial Wounding with Tape Stripping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sunvidone.com [sunvidone.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Miramistin's Sporicidal Potential Against Established Biocides
For Immediate Release
This guide offers a comparative overview of the sporicidal activity of Miramistin against traditional sporicidal agents, including glutaraldehyde, formaldehyde, hydrogen peroxide, and peracetic acid. The information is intended for researchers, scientists, and professionals in drug development, providing available data on established sporicides and a framework for the validation of this compound's potential efficacy against bacterial endospores.
While this compound is recognized for its broad-spectrum antimicrobial properties against various pathogens, including bacteria, fungi, and viruses, publicly available, peer-reviewed quantitative data specifically validating its sporicidal activity is limited.[1] Russian-language literature suggests that this compound's antimicrobial action extends to spore-forming bacteria, but detailed experimental data comparable to international standards for sporicidal validation are not readily accessible.[2]
This comparison, therefore, summarizes the documented sporicidal performance of traditional agents and outlines the standardized methodologies required to rigorously evaluate this compound's capabilities in this area.
Quantitative Comparison of Sporicidal Activity
The following table summarizes the sporicidal efficacy of traditional agents based on available literature. It is important to note that the effectiveness of these sporicides can be influenced by factors such as the type of microorganism, spore preparation, concentration, contact time, temperature, and the presence of organic matter.[3]
| Sporicidal Agent | Concentration | Test Organism | Contact Time | Log Reduction | Test Method/Conditions |
| Glutaraldehyde | 2% (alkaline) | Bacillus subtilis spores | 30 minutes | Complete kill (from 10^8 CFU/mL) | In vitro suspension test |
| 2% (alkaline) | Bacillus subtilis spores | 10 hours | > 6-log | AOAC 966.04 (carrier test) | |
| 2% (acid) | Bacillus subtilis spores | 10 hours | > 6-log | AOAC 966.04 (carrier test) | |
| Formaldehyde | 8% (w/v) | Bacillus subtilis spores | Not specified | Effective sporicidal action | Comparison with 2% glutaraldehyde |
| Hydrogen Peroxide | 7% | Bacillus subtilis spores | ~9.6 minutes | 5-log | BS EN 13704 (suspension, clean) |
| 7% | Bacillus subtilis spores | ~12.5 minutes | 5-log | BS EN 13704 (suspension, dirty) | |
| 6% | Bacillus subtilis spores | 6 hours | > 6-log | AOAC 966.04 (carrier test) | |
| Peracetic Acid | 0.2% | Bacillus atrophaeus spores | 40 minutes | 6 to 7-log | Surface test on stainless steel |
| 1% | Bacillus subtilis spores | 15 minutes | Sporicidal activity achieved | PN-EN 17126 (suspension, clean & dirty) | |
| 4000 ppm (0.4%) | Clostridium difficile spores | 15 seconds | 7-log | Suspension test (soiled conditions) |
Experimental Protocols for Sporicidal Activity Validation
Standardized methods are crucial for the reliable evaluation of a disinfectant's sporicidal efficacy. The following are summaries of widely accepted protocols that should be employed to validate the sporicidal claims of any agent, including this compound.
AOAC Official Method 966.04: Sporicidal Activity of Disinfectants
This method is a carrier-based test used for regulatory submissions to agencies like the U.S. Environmental Protection Agency (EPA) and Food and Drug Administration (FDA).[4][5]
-
Test Organisms: Spores of Bacillus subtilis and Clostridium sporogenes are commonly used.
-
Carrier Inoculation: Porcelain penicylinders and silk sutures are inoculated with a standardized concentration of spores (typically 1.0×10⁵ to 1.0×10⁶ spores per carrier) and dried.[4][6]
-
Exposure: The inoculated carriers are immersed in the disinfectant solution for a specified contact time and temperature.
-
Neutralization: After exposure, the carriers are transferred to a suitable neutralizing broth to inactivate the sporicidal agent.
-
Incubation and Observation: The carriers are then incubated in a growth medium for 21 days to determine the survival of any spores.[4][7] The absence of growth indicates sporicidal activity.
EN 13704: Quantitative Suspension Test for the Evaluation of Sporicidal Activity
This European standard is a suspension-based test to determine sporicidal activity for chemical disinfectants used in various sectors.[8][9]
-
Test Organism: Bacillus subtilis spores are the mandatory test organism.
-
Test Conditions: The test is performed under simulated "clean" (0.3 g/L bovine albumin) or "dirty" (3.0 g/L bovine albumin) conditions to mimic practical use.[9]
-
Procedure: A standardized suspension of bacterial spores is mixed with the disinfectant solution at various concentrations.
-
Contact Time and Temperature: The mixture is maintained at a specified temperature for a defined contact time (e.g., 60 minutes).
-
Neutralization and Enumeration: The action of the disinfectant is stopped by adding a neutralizer. The surviving spores are then enumerated using standard plating techniques.
-
Efficacy Requirement: A log reduction of ≥ 3 (99.9%) in viable spores is required to pass the test.[8][10]
Proposed Experimental Workflow for this compound Sporicidal Validation
The following diagram outlines a recommended workflow for the comprehensive validation of this compound's sporicidal activity, incorporating elements from both AOAC and EN standard protocols.
Caption: Proposed workflow for this compound sporicidal validation.
Mechanisms of Action: A Brief Overview
The sporicidal action of traditional agents generally involves the disruption of essential spore structures.
References
- 1. The antiseptic this compound: a review of its comparative in vitro and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. About Myramistin | this compound [this compound.ru]
- 3. Sporicidal action of alkaline glutaraldehyde: factors influencing activity and a comparison with other aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. AOAC 966.04 Sporicidal Activity of Disinfectants - Situ Biosciences [situbiosciences.com]
- 6. microchemlab.com [microchemlab.com]
- 7. eurolab.net [eurolab.net]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. EN 13704: 2019. Quantitative suspension test for the evaluation of sporicidal activity in food, industry, domestic and institutional areas (fase2, step1). - IVAMI [ivami.com]
- 10. EN 13704:2018 - Viroxy [viroxylabs.com]
A detailed review of the available evidence on two distinct antimicrobial strategies for reducing the risk of catheter-related bloodstream infections.
Catheter-related bloodstream infections (CRBSIs) are a significant cause of morbidity and mortality in healthcare settings. The impregnation of catheters with antimicrobial agents is a key strategy in the prevention of these infections. This guide provides a comparative overview of two such antimicrobial combinations: the antiseptic Miramistin (B1677155) and the antibiotic duo minocycline (B592863)/rifampin. While direct comparative clinical trials are not available in the current body of English-language scientific literature, this analysis will present the existing evidence for each, focusing on their mechanisms of action, in vitro efficacy, and the methodologies used to evaluate them.
Quantitative Data on Antimicrobial Efficacy
The following tables summarize the available quantitative data on the efficacy of Minocycline/Rifampin-coated catheters and the in vitro antimicrobial activity of this compound against common pathogens associated with catheter-related infections.
Table 1: Efficacy of Minocycline/Rifampin-Coated Catheters in Preventing Catheter Colonization and Bloodstream Infections
| Organism | Catheter Type | Colonization Rate | Catheter-Related Bloodstream Infection (CRBSI) Rate | Study Type |
| Various nosocomial pathogens | Minocycline/Rifampin-coated | 8% | 0% | Multicenter, randomized clinical trial[1] |
| Uncoated control | 26% | 5% | Multicenter, randomized clinical trial[1] | |
| Staphylococcus aureus | Minocycline/Rifampin-coated | - | - | In vivo rabbit model[2] |
| Chlorhexidine/Silver Sulfadiazine-coated | - | - | In vivo rabbit model[2][3] | |
| Various nosocomial pathogens | Minocycline/Rifampin-coated | - | 0.25 per 1,000 catheter-days | Prospective, randomized clinical trial |
| Nonimpregnated control | - | 1.28 per 1,000 catheter-days | Prospective, randomized clinical trial |
Table 2: In Vitro Antimicrobial Activity of this compound
| Organism | Concentration | Result | Study Type |
| Staphylococcus aureus | 8 µg/mL | Minimum Inhibitory Concentration (MIC) | In vitro microdilution test[4] |
| 16 µg/mL | Minimum Bactericidal Concentration (MBC) | In vitro microdilution test[4] | |
| Escherichia coli | 32 µg/mL | Minimum Inhibitory Concentration (MIC) | In vitro microdilution test[4] |
| 128 µg/mL | Minimum Bactericidal Concentration (MBC) | In vitro microdilution test[4] | |
| Staphylococcus aureus | 30 mg/L | Active concentration | In vitro study[3] |
| Pseudomonas aeruginosa | 500 mg/L | Active concentration | In vitro study[3] |
| Candida spp. | 100 mg/L | Fungicidal against most isolates after 15-60 min | In vitro study[3] |
Experimental Protocols
Minocycline/Rifampin-Coated Catheter Efficacy Evaluation (In Vivo Rabbit Model)
This protocol is based on methodologies described in studies evaluating the in vivo efficacy of antimicrobial-coated catheters.[2][3]
-
Catheter Preparation: Polyurethane catheters are coated with a combination of minocycline and rifampin.
-
Animal Model: New Zealand White rabbits are used for the study.
-
Catheter Insertion: A small incision is made in the neck of the anesthetized rabbit, and the external jugular vein is isolated. The coated catheter is inserted into the vein.
-
Bacterial Challenge: The insertion site is inoculated with a known concentration of a clinically relevant bacterial strain, such as Staphylococcus aureus (e.g., 10^5 colony-forming units).
-
Catheter Dwell Time: The catheter is left in place for a specified period (e.g., 7 days).
-
Outcome Assessment:
-
Catheter Colonization: After the dwell time, the catheter is aseptically removed. The catheter tip and a subcutaneous segment are cultured quantitatively to determine the number of adherent bacteria.
-
Bloodstream Infection: Blood cultures are drawn from the rabbit to determine the presence of bacteremia.
-
Statistical Analysis: The rates of catheter colonization and bloodstream infection are compared between the group with minocycline/rifampin-coated catheters and a control group (e.g., uncoated or other antimicrobial-coated catheters) using appropriate statistical tests.
-
This compound In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.[4]
-
Preparation of this compound Solutions: A stock solution of this compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the bacterial suspension. Positive (no this compound) and negative (no bacteria) control wells are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
-
MBC Determination: To determine the MBC, a small aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) plate. The plate is incubated, and the MBC is defined as the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial count.
Visualizing the Methodologies
The following diagrams illustrate the experimental workflow for evaluating antimicrobial catheters and the conceptual comparison of the two antimicrobial strategies.
In Vivo Evaluation of Antimicrobial Catheters
Conceptual Comparison of Antimicrobial Strategies
Discussion
The available data indicates that minocycline/rifampin-coated catheters are highly effective in reducing the rates of both catheter colonization and catheter-related bloodstream infections in clinical settings.[1] The combination of these two antibiotics provides a synergistic effect, inhibiting bacterial protein and RNA synthesis.
This compound, a quaternary ammonium (B1175870) compound, acts as a broad-spectrum antiseptic by disrupting microbial cell membranes.[2] In vitro studies demonstrate its potent activity against a wide range of bacteria and fungi, including those commonly implicated in CRBSIs.[3][4] A key advantage of antiseptics like this compound is their lower propensity to induce microbial resistance compared to antibiotics.
While a direct comparison is not possible from the current literature, some key differences can be highlighted. Minocycline/rifampin-coated catheters have a substantial body of clinical evidence supporting their efficacy in preventing CRBSIs. The development of antibiotic resistance is a potential concern with the long-term use of any antibiotic-impregnated device, although studies on minocycline/rifampin catheters have not reported significant resistance development.[1]
This compound's broad-spectrum activity and low potential for resistance make it an attractive candidate for catheter coating. However, there is a lack of clinical trial data specifically evaluating the efficacy and safety of this compound-coated catheters for the prevention of CRBSIs. Further research, including preclinical in vivo studies and well-designed randomized controlled trials, is necessary to establish the clinical utility of this compound in this application and to allow for a direct comparison with established technologies like minocycline/rifampin-coated catheters.
References
- 1. benchchem.com [benchchem.com]
- 2. The antiseptic this compound: a review of its comparative in vitro and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 4. Antibacterial activity profile of this compound in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Miramistin with Different Classes of Antibiotics: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the synergistic potential of the antiseptic Miramistin when combined with various classes of antibiotics. Due to a notable lack of specific published quantitative data on these combinations, this document serves as a comprehensive roadmap, detailing the theoretical basis for synergy, standardized experimental protocols for its evaluation, and templates for data presentation.
This compound is a cationic antiseptic with a broad spectrum of antimicrobial activity, including against antibiotic-resistant hospital strains[1]. Its mechanism of action involves disrupting the lipid bilayer of microbial cell membranes, which leads to increased permeability and eventual cell lysis[2]. This membrane-destabilizing property forms the scientific rationale for its potential to act synergistically with conventional antibiotics. By increasing the permeability of the bacterial cell wall, this compound may facilitate the entry of antibiotics to their intracellular targets, thereby enhancing their efficacy and potentially overcoming existing resistance mechanisms[3].
This guide presents the standardized methodologies required to generate such crucial data, enabling a systematic evaluation of this compound's synergistic potential.
Proposed Mechanism of Synergy
The primary proposed mechanism for the synergy between this compound and antibiotics is the increased uptake of the antibiotic due to membrane disruption caused by this compound. As a cationic surfactant, this compound interacts with the negatively charged phospholipids (B1166683) in the bacterial membrane, leading to its destabilization. This allows antibiotic molecules, which might otherwise be hindered by the cell envelope, to penetrate the cell more effectively and reach their respective targets.
Data Presentation: Templates for Quantitative Synergy Analysis
The following tables are presented as illustrative templates for structuring and presenting quantitative data from synergy experiments. The values provided are examples and are intended to guide researchers in populating these tables with their own experimental findings[4].
Table 1: Synergy of this compound with a Fluoroquinolone (Ciprofloxacin) against Pseudomonas aeruginosa
| This compound (µg/mL) | Ciprofloxacin MIC Alone (µg/mL) | Ciprofloxacin MIC in Combination (µg/mL) | FICI | Interpretation |
| 0 | 2 | - | - | - |
| 4 | 2 | 0.5 | 0.75 | Additive |
| 8 | 2 | 0.25 | 0.625 | Additive |
| 16 | 2 | 0.0625 | 0.531 | Synergy |
| 32 | 2 | <0.03125 | <0.516 | Synergy |
| FICI ≤ 0.5: Synergy; 0.5 < FICI ≤ 4: Additive/Indifference; FICI > 4: Antagonism |
Table 2: Synergy of this compound with an Aminoglycoside (Gentamicin) against Staphylococcus aureus
| This compound (µg/mL) | Gentamicin MIC Alone (µg/mL) | Gentamicin MIC in Combination (µg/mL) | FICI | Interpretation |
| 0 | 4 | - | - | - |
| 2 | 4 | 1 | 0.75 | Additive |
| 4 | 4 | 0.5 | 0.625 | Additive |
| 8 | 4 | 0.125 | 0.531 | Synergy |
| 16 | 4 | <0.0625 | <0.516 | Synergy |
| FICI ≤ 0.5: Synergy; 0.5 < FICI ≤ 4: Additive/Indifference; FICI > 4: Antagonism |
Table 3: Biofilm Biomass Reduction of P. aeruginosa and S. aureus Biofilms
| Treatment | P. aeruginosa Biomass Reduction (%) | S. aureus Biomass Reduction (%) |
| This compound (32 µg/mL) | 35 | 40 |
| Ciprofloxacin (64 µg/mL) | 20 | - |
| Gentamicin (512 µg/mL) | - | 25 |
| This compound (32 µg/mL) + Ciprofloxacin (64 µg/mL) | 85 | - |
| This compound (32 µg/mL) + Gentamicin (512 µg/mL) | - | 90 |
Experimental Protocols
Detailed methodologies for key experiments to assess the synergistic activity of this compound and antibiotics are provided below.
Protocol 1: Checkerboard Assay for Synergy Testing
This protocol is used to systematically evaluate the interaction between two antimicrobial agents and determine the Fractional Inhibitory Concentration Index (FICI).
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Antibiotic stock solution
-
Sterile 96-well microtiter plates
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Plate Setup:
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Create serial dilutions of this compound along the y-axis (e.g., rows A-G) and the antibiotic along the x-axis (e.g., columns 1-11). This is typically done by adding a concentrated solution and serially diluting it across the plate.
-
Row H should contain serial dilutions of this compound alone, and column 12 should contain serial dilutions of the antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
-
Inoculation: Inoculate each well (except for a sterility control well) with 50 µL of the prepared bacterial suspension.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC for each drug alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FICI for each combination using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[4].
-
Interpret the results based on the standard FICI values.
-
Protocol 2: Time-Kill Assay
This dynamic assay evaluates the rate of bactericidal or bacteriostatic activity of antimicrobial agents over time.
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., CAMHB)
-
This compound and antibiotic solutions
-
Sterile flasks or tubes
-
Agar plates
Procedure:
-
Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase. Dilute the culture in fresh broth to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Assay Setup: Prepare test tubes or flasks containing:
-
Growth control (no drug)
-
This compound at a sub-inhibitory concentration (e.g., 0.25x MIC)
-
Antibiotic at a sub-inhibitory concentration (e.g., 0.25x MIC)
-
The combination of this compound and the antibiotic at the same concentrations.
-
-
Inoculation and Incubation: Inoculate each tube/flask with the prepared bacterial suspension and incubate at 37°C with shaking.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of each aliquot and plate onto agar plates. After incubation, count the colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
Protocol 3: Biofilm Disruption Assay (Crystal Violet Method)
This protocol assesses the ability of antimicrobial agents to disrupt pre-formed biofilms.
Materials:
-
Biofilm-forming bacterial strain
-
Tryptic Soy Broth (TSB) or other suitable medium
-
Sterile 96-well flat-bottom plates
-
0.1% crystal violet solution
-
30% acetic acid
Procedure:
-
Biofilm Formation:
-
Inoculate 200 µL of a diluted overnight bacterial culture into the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Treatment:
-
Gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).
-
Add 200 µL of fresh medium containing this compound, the antibiotic, or their combination to the wells. Include a no-treatment control.
-
Incubate for another 24 hours.
-
-
Staining and Quantification:
-
Wash the wells again with PBS to remove non-adherent cells.
-
Add 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 570-595 nm using a plate reader.
-
-
Data Analysis: Compare the absorbance values of the treated wells to the untreated control to determine the percentage of biofilm reduction.
Conclusion
The unique membrane-disrupting mechanism of this compound strongly suggests its potential as a synergistic partner for various classes of antibiotics. By enhancing the permeability of the bacterial cell envelope, this compound could lower the required therapeutic concentrations of antibiotics, potentially resensitizing resistant strains and combating resilient biofilm communities. While the existing literature supports this hypothesis in principle, there is a clear need for rigorous, quantitative in vitro and in vivo studies to validate and characterize these synergistic interactions against a broad range of clinically relevant pathogens. The experimental protocols and data presentation frameworks provided in this guide are intended to facilitate this essential research, paving the way for the development of novel and effective combination therapies to address the growing challenge of antimicrobial resistance.
References
Comparative Transcriptomic Analysis of Bacteria Exposed to Miramistin and Chlorhexidine: A Predictive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic responses of bacteria to two cationic antiseptic agents: Miramistin and chlorhexidine (B1668724). While direct transcriptomic studies on this compound are not yet publicly available, its shared mechanism of action with chlorhexidine allows for a predictive comparison based on the extensive research conducted on the latter. Both agents primarily function by disrupting microbial cell membranes, leading to a cascade of cellular responses aimed at mitigating stress and damage.[1]
This guide summarizes key findings from publicly available RNA-sequencing (RNA-seq) studies on chlorhexidine, details relevant experimental protocols, and provides visualizations of the pertinent biological pathways and experimental workflows. The data presented here can serve as a foundational resource for hypothesizing the potential transcriptomic impact of this compound and for designing future research.
Mechanism of Action: A Shared Foundation
This compound and chlorhexidine are cationic antiseptics.[1] Their positively charged molecules interact with the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and teichoic acids.[1] This interaction disrupts membrane integrity, leading to leakage of intracellular components and ultimately, cell death.[1][2][3] This common mechanism suggests that bacteria are likely to employ similar transcriptomic strategies to counteract the effects of both compounds.
Comparative Transcriptomic Insights
Based on studies of chlorhexidine, exposure to these cationic antiseptics is expected to induce a significant stress response in bacteria, characterized by the differential expression of a large number of genes.
Key Upregulated Gene Categories
| Gene Category | Function | Bacterial Species Studied (Chlorhexidine) | Predicted this compound Response |
| Efflux Pumps | Actively transport the antiseptic out of the cell, reducing its intracellular concentration. | Acinetobacter baumannii, Pseudomonas aeruginosa, Streptococcus mutans[2][4][5] | High |
| Stress Response Genes | Chaperones (e.g., GroEL/ES, DnaK/J), proteases, and DNA repair enzymes that help manage protein misfolding and DNA damage. | Streptococcus spp., Streptococcus mutans[6][7] | High |
| Cell Wall/Membrane Biogenesis and Repair | Genes involved in synthesizing and modifying the cell envelope to counteract membrane damage. | Streptococcus mitis[6] | High |
| Oxidative Stress Response | Enzymes that detoxify reactive oxygen species generated as a secondary effect of membrane stress. | Streptococcus mutans[7] | Medium to High |
Key Downregulated Gene Categories
| Gene Category | Function | Bacterial Species Studied (Chlorhexidine) | Predicted this compound Response |
| Metabolic Pathways | Genes involved in central metabolism and energy production, likely to conserve resources under stress. | Pseudomonas aeruginosa[5] | High |
| Virulence Factors | Genes associated with pathogenesis, such as toxins and adhesins, as the bacterium shifts focus to survival. | Streptococcus mutans (biofilm formation related)[7] | High |
| Motility and Chemotaxis | Genes related to flagellar assembly and movement, conserving energy. | Pseudomonas aeruginosa[5] | Medium to High |
Experimental Protocols
The following is a generalized experimental protocol for comparative transcriptomic analysis based on methodologies reported in studies of chlorhexidine.
-
Bacterial Culture and Antiseptic Exposure:
-
Bacterial strains are grown in appropriate liquid media to a specific growth phase (e.g., mid-logarithmic).
-
The culture is then divided, with one part exposed to a sub-lethal concentration of the antiseptic (this compound or chlorhexidine) and the other serving as an untreated control.[1]
-
Exposure times can vary from minutes to hours to study immediate and adaptive responses.[1][5]
-
-
RNA Extraction and Quality Control:
-
Total RNA is extracted from both treated and control cultures using commercial kits or standard methods like TRIzol extraction.[1]
-
The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
-
Library Preparation and Sequencing:
-
Ribosomal RNA (rRNA) is depleted from the total RNA samples.
-
The remaining mRNA is fragmented and converted to cDNA.
-
Sequencing adapters are ligated to the cDNA fragments to create sequencing libraries.
-
The libraries are then sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
-
Data Analysis:
-
The raw sequencing reads are quality-checked and mapped to the reference bacterial genome.
-
Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the treated samples compared to the control.
-
Pathway analysis and gene ontology enrichment are used to identify the biological processes affected by the antiseptic treatment.
-
Visualizations
General Experimental Workflow for Transcriptomic Analysis
Caption: A generalized workflow for studying the transcriptomic response of bacteria to antiseptics.
Predicted Bacterial Signaling Response to Cationic Antiseptics
Caption: A diagram illustrating the predicted signaling cascade in bacteria upon exposure to cationic antiseptics.
References
- 1. benchchem.com [benchchem.com]
- 2. Resistance Toward Chlorhexidine in Oral Bacteria – Is There Cause for Concern? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Genomic and Transcriptomic Adaptation to Chlorhexidine in Streptococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In vivo validation of Miramistin's efficacy in a murine surgical site infection model
A Guide for Researchers, Scientists, and Drug Development Professionals
In the ongoing effort to combat surgical site infections (SSIs), the selection of an effective antiseptic agent is critical. This guide provides a comparative analysis of Miramistin's efficacy against other commonly used antiseptics, Povidone-iodine and Chlorhexidine (B1668724), within the context of a murine surgical site infection model. The data presented is compiled from various in vitro and in vivo studies to offer a comprehensive overview for research and development purposes.
Antimicrobial Efficacy: A Quantitative Comparison
Table 1: In Vitro Antimicrobial Activity
| Antiseptic | Microorganism | Concentration | Exposure Time | Log Reduction (CFU/mL) | Citation |
| This compound (B1677155) | S. aureus | 0.01% | 15 min | >5 | [1] |
| P. aeruginosa | 0.01% | 15 min | >5 | [1] | |
| E. coli | 0.01% | 15 min | >5 | [1] | |
| Povidone-iodine | S. aureus | 1% | 15 sec | >5 | [2] |
| P. aeruginosa | 1% | 15 sec | >5 | [2] | |
| MRSA | 10% | < 1 min | Significant reduction | [2] | |
| Chlorhexidine | S. aureus | 2% | 30 sec | >5 | [3] |
| P. aeruginosa | 2% | 30 sec | >5 | [3] |
Table 2: In Vivo Efficacy in Animal Models
| Antiseptic | Animal Model | Microorganism | Treatment Protocol | Bacterial Load Reduction | Citation |
| This compound | Rat Excisional Wound | S. aureus | 0.05% solution daily | Data on wound healing, not CFU | [4] |
| Povidone-iodine | Porcine Incisional Wound | MRSA | 5% scrub | Significant reduction vs. control | [5] |
| Chlorhexidine | Murine Incisional Wound | MRSA | 2% cloth | Not recovered (limit of detection ~1.7 log10 CFU/g) | [5] |
| Placebo | 4.2 log10 CFU/g | [5] | |||
| Gauze | 3.2 log10 CFU/g | [5] |
Disclaimer: The data in Table 2 is derived from different animal models and study designs, which limits direct comparability.
Experimental Protocols
A generalized experimental protocol for a murine surgical site infection model is described below. This protocol is a composite based on methodologies reported in various studies.[4][6]
1. Animal Model:
-
Species: Male or female BALB/c mice, 6-8 weeks old.
-
Acclimatization: House animals for at least one week prior to the experiment with free access to food and water.
2. Surgical Procedure and Inoculation:
-
Anesthesia: Anesthetize the mice using an appropriate agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Hair Removal and Disinfection: Shave the dorsal surface and disinfect the area with 70% ethanol.
-
Incision: Create a 1 cm full-thickness incision on the dorsal midline using a sterile scalpel.
-
Inoculation: Inoculate the wound with a standardized suspension of pathogenic bacteria (e.g., 1 x 10^7 CFU of Staphylococcus aureus in 10 µL of saline).
-
Suturing: Close the incision with sterile sutures.
3. Antiseptic Treatment:
-
Grouping: Divide the animals into treatment groups:
-
Control (e.g., saline)
-
This compound (e.g., 0.01% solution)
-
Povidone-iodine (e.g., 10% solution)
-
Chlorhexidine (e.g., 2% solution)
-
-
Application: Apply the designated antiseptic topically to the sutured incision immediately after surgery and at specified intervals (e.g., daily).
4. Efficacy Evaluation:
-
Time Points: Evaluate the efficacy at various time points post-infection (e.g., 24, 48, and 72 hours).
-
Bacterial Load Quantification:
-
Euthanize a subset of mice from each group at each time point.
-
Excise the wounded tissue under aseptic conditions.
-
Homogenize the tissue in a sterile buffer.
-
Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) media.
-
Incubate the plates and count the colony-forming units (CFU).
-
Express the results as CFU per gram of tissue.
-
-
Wound Healing Assessment (Optional):
-
Monitor the wound for signs of healing (e.g., re-epithelialization, reduction in inflammation).
-
Perform histological analysis of excised tissue to assess inflammatory cell infiltration, neovascularization, and collagen deposition.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical murine surgical site infection model for evaluating the efficacy of topical antiseptics.
Signaling Pathways and Mechanisms of Action
While detailed in vivo studies on this compound's modulation of specific signaling pathways in wound healing are limited, its primary mechanism is understood to be the disruption of microbial cell membranes. As a cationic surfactant, this compound interacts with the negatively charged phospholipids (B1166683) of bacterial cell membranes, leading to increased permeability and eventual cell lysis.[7] Additionally, some studies suggest that this compound may have immunomodulatory effects, potentially stimulating phagocytic activity, which is crucial for clearing pathogens and cellular debris from the wound site.[7]
Conclusion and Future Directions
The available evidence suggests that this compound is a potent antiseptic with broad-spectrum antimicrobial activity. While direct comparative in vivo data in a standardized murine surgical site infection model is limited, in vitro studies demonstrate its high efficacy. Further research, including well-controlled head-to-head in vivo studies, is warranted to definitively establish its comparative efficacy against established antiseptics like Povidone-iodine and Chlorhexidine for the prevention and treatment of surgical site infections. Such studies will be invaluable for guiding clinical decisions and the development of new antiseptic formulations.
References
- 1. Antimicrobials cetylpyridinium-chloride and this compound demonstrate non-inferiority and no “protein-error” compared to established wound care antiseptics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on the role of antiseptics in the management of chronic wounds with critical colonisation and/or biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Antibacterial Activity and Wound Healing in a Superficial Abrasion Mouse Model of Staphylococcus aureus Skin Infection Using Photodynamic Therapy Based on Methylene Blue or Mupirocin or Both - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preliminary analysis of the antimicrobial activity of a postoperative wound dressing containing chlorhexidine gluconate against methicillin-resistant Staphylococcus aureus in an in vivo porcine incisional wound model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Murine Model Imitating Chronic Wound Infections for Evaluation of Antimicrobial Photodynamic Therapy Efficacy [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Miramistin: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory safety and stewardship. This document provides essential information and step-by-step procedures for the proper disposal of Miramistin, a cationic antiseptic and surfactant, tailored for researchers, scientists, and drug development professionals.
Core Disposal Procedures and Environmental Considerations
This compound, while noted for its biodegradability of 88-93%, should not be disposed of via standard drainage systems.[1][2] The primary recommended methods for disposal are through a licensed chemical destruction facility or by controlled incineration equipped with a flue gas scrubber to neutralize harmful emissions.[3][4] It is imperative to prevent this compound from contaminating water sources, foodstuffs, and animal feed.[3]
Accidental releases should be managed by preventing the substance from entering drains and containing the spillage for proper disposal.[3][4]
Quantitative Data Summary
While specific quantitative data on environmental concentrations resulting from disposal is limited in the provided search results, key toxicological and biodegradability data are available:
| Parameter | Value | Species | Reference |
| Oral Acute Toxicity (LD50) | 1200 mg/kg | Rat | [1][5] |
| 1000 mg/kg | Mouse | [1][5] | |
| 100 g/L (2 hrs exposure) | Fish | [1][5] | |
| Subcutaneous Acute Toxicity (LD50) | 670 mg/kg | Rat | [1] |
| 628 mg/kg | Mouse | [1] | |
| Biodegradability | 88-93% | Not Specified | [1][2] |
Experimental Protocols
The safety data sheets for this compound do not provide detailed experimental protocols for disposal but rather outline the required professional disposal methods. The following procedural steps are synthesized from these recommendations:
Step-by-Step Disposal Protocol for this compound Waste:
-
Segregation and Collection:
-
Collect all this compound waste, including excess or expired materials, in a designated, suitable, and closed container.[3]
-
Ensure the container is clearly labeled as "this compound Waste" or with its chemical name and associated hazards.
-
-
Storage:
-
Arrange for Professional Disposal:
-
Contact a licensed hazardous material disposal company to arrange for the collection and disposal of the this compound waste.[4]
-
Inform the disposal company of the nature of the waste to ensure they can handle it appropriately, either through chemical incineration or another approved destruction method.
-
-
Disposal of Contaminated Packaging:
-
Containers that held this compound can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[3]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[3]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[3]
-
Emergency Procedure for Spills:
-
Ensure Safety:
-
Containment:
-
Prevent the spilled material from entering drains, water courses, or the ground.[4]
-
-
Clean-up:
-
Disposal of Clean-up Materials:
-
Dispose of all contaminated cleaning materials as hazardous waste in the same manner as the this compound product itself.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste and contaminated packaging.
References
- 1. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 2. Overlooked Soviet-era this compound has 'enormous potential' as antiseptic - Juta MedicalBrief [medicalbrief.co.za]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. The antiseptic this compound: a review of its comparative in vitro and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uspmsds.com [uspmsds.com]
Personal protective equipment for handling Miramistin
This guide provides immediate safety, operational, and disposal information for laboratory professionals handling Miramistin. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE based on available safety data sheets.
| Protection Type | Equipment | Specifications and Remarks |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields.[1][2] These should conform to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Skin Protection | Gloves | Handle with compatible chemical-resistant gloves.[3] Gloves must be inspected before use.[1][2] The selected gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1][2] |
| Protective Clothing | Wear fire/flame resistant and impervious clothing.[1][2] A full-sleeved apron is also recommended.[4] | |
| Respiratory Protection | Respirator | In case of dust formation or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4] A self-contained breathing apparatus may be necessary for significant spills or firefighting.[1][2][4] |
Operational Handling and Storage
Handling:
-
Work in a well-ventilated area.[2]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Contaminated clothing should be removed and washed before reuse.[3]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Store at a controlled room temperature (20-25°C) and protect from light.[5]
-
Avoid freezing or exposure to high temperatures.[5]
-
Use Type I borosilicate glass or compatible plastic containers (e.g., high-density polyethylene) for storage.[5]
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately rinse with pure water for at least 15 minutes, holding eyelids apart.[1][2][3] Consult a doctor.[1][2][3] |
| Skin Contact | Take off contaminated clothing immediately.[1][2] Wash the affected area with soap and plenty of water.[1][2] Consult a doctor if symptoms persist.[1][2] |
| Inhalation | Move the person to fresh air.[2][4] If breathing is difficult, provide oxygen or artificial respiration if necessary.[2][4] Seek medical attention if symptoms develop or persist.[1] |
| Ingestion | Rinse mouth with water.[1][2] Do not induce vomiting.[1][2] Never give anything by mouth to an unconscious person.[1][2] Call a doctor or Poison Control Center immediately.[1][2] |
Disposal Plan
All disposal activities must comply with federal and local regulations.
-
Product Disposal: Excess and expired this compound should be offered to a licensed hazardous material disposal company.[1] Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method.[1]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself.[1]
-
Environmental Precautions: Avoid discharging this compound into drains, water courses, or onto the ground.[1]
Accidental Release Measures
In the event of a spill, follow these procedural steps:
-
Evacuate and Secure: Keep unnecessary personnel away from the spill area.[1]
-
Ensure Ventilation: Provide adequate ventilation to the affected area.[1][4]
-
Wear Appropriate PPE: Before addressing the spill, ensure you are wearing the appropriate personal protective equipment, including respiratory protection, gloves, and protective clothing.[1][4]
-
Containment: Prevent further spillage or leakage if it is safe to do so.[2] Do not allow the chemical to enter drains.[2]
-
Clean-up:
-
Decontamination: Thoroughly clean the contaminated area.
Below is a workflow diagram illustrating the procedural steps for managing a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
